1,4-Bis(bromomethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZMSGOBSOCYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28499-23-2 | |
| Record name | Benzene, 1,4-bis(bromomethyl)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID6060767 | |
| Record name | 1,4-Bis(bromomethyl)benzene | |
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Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | alpha,alpha'-Dibromo-p-xylene | |
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CAS No. |
623-24-5 | |
| Record name | 1,4-Bis(bromomethyl)benzene | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 1,4-bis(bromomethyl)- | |
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| Record name | 1,4-Bis(bromomethyl)benzene | |
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| Record name | Benzene, 1,4-bis(bromomethyl)- | |
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| Record name | 1,4-Bis(bromomethyl)benzene | |
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| Record name | α,α'-dibromo-p-xylene | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,4-Bis(bromomethyl)benzene: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(bromomethyl)benzene, also known as α,α'-dibromo-p-xylene, is a highly versatile crystalline solid organic compound. Its bifunctional nature, arising from the two bromomethyl groups attached to a central benzene (B151609) ring, makes it a crucial building block and crosslinking agent in a multitude of applications, including polymer chemistry, pharmaceutical synthesis, and materials science. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its key transformations.
Chemical and Physical Properties
This compound is a white to beige crystalline powder.[1][2] It is a corrosive and lachrymatory substance, necessitating careful handling in a well-ventilated area.[3][4] The compound hydrolyzes in water but is soluble in hot dioxane.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₈Br₂ | [4] |
| Molecular Weight | 263.96 g/mol | [3][4] |
| CAS Number | 623-24-5 | [4] |
| Appearance | White to beige crystalline powder | [2][3] |
| Melting Point | 143-146 °C | [3] |
| Boiling Point | 245 °C | [2][3] |
| Density | 1.8 - 2.012 g/cm³ | [2][3] |
| Solubility | Hydrolyzes in water; Soluble in hot dioxane (1g/10 mL) | [3][4] |
| Flash Point | 155-158°C/14mm | [2][3] |
| Refractive Index | 1.611 | [3] |
Table 2: Identification and Safety Information
| Identifier/Parameter | Value | References |
| IUPAC Name | This compound | [4] |
| Synonyms | α,α'-Dibromo-p-xylene, p-Xylylene dibromide | [4] |
| Hazard Statements | H314 (Causes severe skin burns and eye damage) | [3] |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 | [3] |
| Hazard Class | 8 (Corrosive) | [3] |
| Hazard Note | Corrosive/Lachrymatory | [3] |
Synthesis of this compound
The most common method for synthesizing this compound is through the radical bromination of p-xylene (B151628). This can be achieved using N-bromosuccinimide (NBS) with a radical initiator or by direct bromination with elemental bromine under UV irradiation.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
This method utilizes NBS as the bromine source and benzoyl peroxide as a radical initiator.
Materials:
-
p-xylene
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
-
Round bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle/oil bath
-
Filtration apparatus
Procedure:
-
In a 250 mL round bottom flask, combine p-xylene (5 mL, 40.78 mmol) and 70 mL of carbon tetrachloride.[3]
-
Add N-bromosuccinimide (29.86 g, 167.80 mmol) and benzoyl peroxide (5.83 g, 24.08 mmol) to the flask.[3]
-
Fit the flask with a reflux condenser and heat the mixture to reflux at 70 °C for 12 hours.[3]
-
After the reaction is complete, cool the solution to room temperature. The solid succinimide (B58015) byproduct will precipitate.[3]
-
Remove the solid imide by filtration.[3]
-
Eliminate the solvent from the filtrate by distillation to yield the crude this compound as a pale yellow solid.[3] The product can be further purified by recrystallization. A reported yield for this method is 90%, with a melting point of 142-144 °C.[3]
Caption: Workflow for the synthesis of this compound using NBS.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the two benzylic bromide functional groups. Benzylic halides are excellent substrates for nucleophilic substitution reactions (both SN1 and SN2 mechanisms) due to the resonance stabilization of the resulting carbocation intermediate in the SN1 pathway and the accessibility of the primary carbon in the SN2 pathway. This high reactivity makes it a valuable bifunctional electrophile for creating larger molecules and polymers.
Nucleophilic Substitution Reactions
This compound readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form disubstituted p-xylene derivatives.
This reaction is fundamental in the synthesis of various ligands, catalysts, and pharmaceutical intermediates.
Experimental Protocol:
-
To a solution of this compound (1 mmol) in 10 mL of anhydrous acetonitrile, add potassium carbonate (3 mmol) and the desired secondary amine (2.2 mmol).
-
Heat the reaction mixture at reflux for 3 hours.
-
After cooling, dilute the mixture with 20 mL of water and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the corresponding 1,4-bis((dialkylamino)methyl)benzene derivative.
This compound can react with alkoxides or phenoxides to form bis-ethers, which are useful in the synthesis of macrocycles and polymers.
In drug development, this compound is used as a linker to "staple" peptides into a helical conformation by reacting with two cysteine residues.[5] This enhances their metabolic stability and cell permeability, which is particularly relevant in the development of p53-dependent cancer therapies.[5]
Polymerization Reactions
This compound serves as a key monomer in the synthesis of conjugated polymers, most notably poly(p-phenylene vinylene) (PPV) and its derivatives, which are materials of great interest for applications in organic light-emitting diodes (OLEDs) and photovoltaics.[6]
The Gilch route is a widely used method for preparing PPVs.[1] It involves the base-induced polymerization of 1,4-bis(halomethyl)benzene monomers. The bis(bromomethyl) derivative is often preferred as it gives substantially higher yields and better-defined polymers compared to the bis(chloromethyl) analogue.[1]
Experimental Protocol (General for Gilch Polymerization):
-
Dissolve the substituted this compound monomer in a dry, inert solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add a solution of a strong base, typically potassium tert-butoxide in THF, to the stirred monomer solution over a period of about 1 hour.
-
Allow the mixture to warm to room temperature and stir for approximately 20 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Caption: General workflow for Gilch polymerization to synthesize PPV.
Wittig and Wittig-Horner Reactions
This compound is a precursor for the synthesis of bis(phosphonium salts) and bis(phosphonate esters), which are the key reagents in Wittig and Horner-Wadsworth-Emmons (HWE) reactions, respectively. These reactions are powerful methods for converting aldehydes and ketones into alkenes and are used to synthesize stilbene (B7821643) derivatives and other conjugated molecules.[6]
Experimental Protocol:
-
Dissolve this compound in a suitable solvent like toluene (B28343) or acetonitrile.
-
Add two equivalents of triphenylphosphine.
-
Heat the mixture to reflux for several hours until the precipitation of the white solid bis(phosphonium salt) is complete.
-
Cool the mixture and collect the salt by filtration.
-
Wash the salt with the solvent and dry it under vacuum.
The resulting bis(phosphonium salt) can then be deprotonated with a strong base to form a bis-ylide, which can react with two equivalents of an aldehyde or ketone to form a stilbene-like molecule.
Caption: Logical flow from this compound to alkenes via the Wittig reaction.
Conclusion
This compound is a cornerstone reagent in organic synthesis, offering a rigid aromatic core functionalized with two highly reactive benzylic bromide groups. Its utility spans from the creation of complex small molecules for pharmaceutical applications, such as stapled peptides, to the synthesis of advanced polymeric materials with tailored electronic and optical properties. The straightforward nature of its synthesis and its predictable, versatile reactivity in nucleophilic substitutions and polymerization reactions ensure its continued importance in both academic research and industrial development. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is essential for any scientist working in these fields.
References
- 1. A comparison of 1,4-bis(halomethyl)benzenes as monomers for the modified Gilch route to poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. lifechempharma.com [lifechempharma.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of α,α'-Dibromo-p-xylene from p-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of α,α'-dibromo-p-xylene, a valuable building block in organic synthesis, from p-xylene (B151628). The primary focus of this document is on the free-radical bromination of the benzylic positions of p-xylene, a reliable method for obtaining the desired product.
Introduction
α,α'-Dibromo-p-xylene, also known as 1,4-bis(bromomethyl)benzene, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.[1] Its bifunctional nature, with two reactive bromomethyl groups, allows for a wide range of subsequent chemical transformations. The most common and efficient method for its preparation involves the free-radical bromination of p-xylene, selectively targeting the methyl groups.
Reaction Pathway: Free-Radical Bromination
The synthesis of α,α'-dibromo-p-xylene from p-xylene is typically achieved through a free-radical chain reaction. This process involves the use of a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator, like benzoyl peroxide or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.[1][2]
The reaction proceeds through the following key steps:
-
Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals.
-
Propagation: These radicals react with NBS to generate a bromine radical. The bromine radical then abstracts a hydrogen atom from a methyl group of p-xylene to form a stable benzylic radical and hydrogen bromide. This benzylic radical then reacts with another molecule of NBS to yield the monobrominated product and a new bromine radical, which continues the chain reaction. The process is then repeated on the remaining methyl group to form the desired α,α'-dibromo-p-xylene.
-
Termination: The reaction is terminated by the combination of any two radical species.
It is crucial to use a non-polar solvent, such as carbon tetrachloride, to favor the radical pathway and avoid competing ionic reactions.[1]
Experimental Protocol
The following protocol is a representative procedure for the synthesis of α,α'-dibromo-p-xylene using N-bromosuccinimide.
Materials:
-
p-xylene
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl4)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the flask.
-
Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) with continuous stirring. The reaction is typically carried out for several hours.[1]
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate out of the solution.[1]
-
Remove the precipitated succinimide by filtration.
-
Wash the filtrate with water and then with a dilute solution of sodium thiosulfate (B1220275) to remove any remaining bromine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude α,α'-dibromo-p-xylene by recrystallization from a suitable solvent, such as ethanol, to obtain a white to light yellow crystalline solid.[1]
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of α,α'-dibromo-p-xylene from p-xylene using the NBS method.
| Parameter | Value | Reference |
| Reactants | ||
| p-xylene | 1.0 equivalent | [1] |
| N-bromosuccinimide (NBS) | 2.0 - 2.2 equivalents | [1] |
| Benzoyl Peroxide | Catalytic amount | [1] |
| Reaction Conditions | ||
| Solvent | Carbon Tetrachloride | [1] |
| Temperature | Reflux (~77 °C) | [1] |
| Reaction Time | Several hours | [1] |
| Product | ||
| Yield | Up to 90% | [1] |
| Melting Point | 145-147 °C |
Visualizations
Diagram 1: Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of α,α'-dibromo-p-xylene.
Diagram 2: Reaction Pathway
Caption: A simplified diagram showing the stepwise bromination of p-xylene to α,α'-dibromo-p-xylene.
Safety Considerations
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
N-bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry. It should be handled with care and stored appropriately.
-
Bromine (if generated in situ) is highly corrosive and toxic.
It is imperative to consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis and to follow standard laboratory safety procedures.
Conclusion
The synthesis of α,α'-dibromo-p-xylene from p-xylene via free-radical bromination with N-bromosuccinimide is a well-established and efficient method. By carefully controlling the reaction conditions and following the detailed protocol provided in this guide, researchers can reliably produce high yields of the desired product for use in further synthetic applications.
References
Technical Guide: Spectral Analysis of 1,4-Bis(bromomethyl)benzene
CAS Registry Number: 623-24-5 Molecular Formula: C₈H₈Br₂ Molecular Weight: 263.96 g/mol
This document provides a comprehensive overview of the key spectral data for 1,4-Bis(bromomethyl)benzene, an important intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Spectroscopic Data Summary
The following tables summarize the quantitative spectral data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.37 | Singlet | 4H | Aromatic protons (Ar-H) |
| 4.48 | Singlet | 4H | Methylene protons (-CH₂Br) |
Solvent: CDCl₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 138.1 | Quaternary aromatic carbons (C-1, C-4) |
| 129.6 | Aromatic methine carbons (CH-2,3,5,6) |
| 33.0 | Methylene carbons (-CH₂Br) |
Solvent: CDCl₃[1]
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1625 | Weak | C=C Aromatic Ring Stretch |
| 1433 - 1456 | Weak-Medium | Aromatic Ring Vibrations |
| 1211 - 1221 | Strong | C-H in-plane bending |
| 738 - 766 | Strong | C-H out-of-plane bending (para-disubstituted) |
| 568 | Medium-Strong | C-Br Stretch |
Sample Preparation: KBr pellet
Mass Spectrometry (Electron Ionization) Data
| m/z Ratio | Interpretation |
| 262, 264, 266 | Molecular ion peak cluster [M]⁺ (due to Br isotopes) |
| 183, 185 | Fragment ion [M-Br]⁺ |
| 104 | Base Peak, fragment ion [M-2Br]⁺ or tropylium-like ion |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before ionization.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy (typically 70 eV) to generate charged fragments.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectral Analysis
The following diagram illustrates the typical workflow for the comprehensive spectral characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Solubility of 1,4-Bis(bromomethyl)benzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-bis(bromomethyl)benzene in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the available qualitative and semi-quantitative information and presents a detailed experimental protocol for determining the precise solubility of this compound in a laboratory setting.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like." This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. This compound, with its aromatic benzene (B151609) ring and two bromomethyl groups, is a relatively nonpolar molecule. Therefore, it is expected to exhibit higher solubility in nonpolar or moderately polar organic solvents and low solubility in highly polar solvents like water.
Quantitative Solubility Data
Currently, publicly available quantitative solubility data for this compound across a wide range of organic solvents and temperatures is limited. The following table summarizes the available information.
| Solvent | Temperature | Solubility | Citation |
| Dioxane | Hot | 1 g / 10 mL | [1][2][3][4][5] |
| Chloroform (B151607) | Not Specified | Soluble (used for recrystallization) | [4][6] |
| Ethanol (B145695) | Not Specified | Soluble (used for recrystallization) | [7] |
| Water | Not Specified | Insoluble/Hydrolyzes | [4][8][9] |
It is important to note that "hot" is a qualitative descriptor, and the exact temperature for the dioxane solubility is not specified. The use of chloroform and ethanol as recrystallization solvents implies that this compound has good solubility in these solvents at elevated temperatures and lower solubility at room temperature, allowing for crystal formation upon cooling. The compound is reported to be insoluble in and hydrolyzes in water[4][8][9].
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used isothermal equilibrium method.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to ±0.0001 g)
-
Vials with airtight caps
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Volumetric flasks
-
Spectrophotometer (if using UV-Vis for analysis) or other suitable analytical instrument (e.g., HPLC, GC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Record the exact volume of the filtered solution.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a fume hood at a controlled temperature.
-
Once the solvent is fully evaporated, weigh the flask containing the dried residue of this compound.
-
The mass of the dissolved solid can be determined by subtracting the initial weight of the empty flask.
-
-
Spectroscopic/Chromatographic Method:
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, GC).
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL of solvent or in moles per liter (molarity) using the determined mass or concentration of the solute and the known volume of the solvent.
-
-
Repeatability:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This technical guide provides a foundation for understanding and determining the solubility of this compound in organic solvents. For drug development and research applications, it is highly recommended to perform experimental verification of solubility in the specific solvent systems of interest.
References
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. alpha,alpha'-Dibromo-p-xylene CAS#: 623-24-5 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chemwhat.com [chemwhat.com]
- 6. prepchem.com [prepchem.com]
- 7. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]
- 8. This compound(623-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. lifechempharma.com [lifechempharma.com]
An In-depth Technical Guide to the Crystal Structure and Potential Polymorphism of 1,4-Bis(bromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known crystal structure of 1,4-bis(bromomethyl)benzene (also known as α,α'-dibromo-p-xylene or p-xylylene dibromide) and explores its potential for polymorphism. While only one crystal form has been extensively characterized in the literature, the prevalence of polymorphism in structurally related brominated aromatic compounds suggests that this compound may also exhibit multiple crystalline forms under different crystallization conditions.
This document details the crystallographic data of the known form, outlines experimental protocols for identifying and characterizing new polymorphs, and presents a logical workflow for such an investigation.
Known Crystal Structure of this compound
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1] The molecule is located on an inversion center, meaning that the asymmetric unit contains only one half of the molecule.[1] The crystal packing is influenced by weak intermolecular Br⋯Br interactions, which connect the molecules into layers.[1]
Table 1: Crystallographic Data for this compound [1]
| Parameter | Value |
| Chemical Formula | C₈H₈Br₂ |
| Molecular Weight | 263.96 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.7424 (7) Å |
| b | 4.6275 (4) Å |
| c | 10.8189 (9) Å |
| β | 98.885 (1)° |
| Volume | 432.43 (6) ų |
| Z | 2 |
| Calculated Density (Dₓ) | 2.027 Mg m⁻³ |
| Temperature | 297 (2) K |
| Radiation | Mo Kα |
Potential for Polymorphism
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in pharmaceutical development and materials science, as different polymorphs can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. While only one polymorph of this compound is well-documented, studies on closely related compounds, such as 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649), have revealed the existence of multiple polymorphs.[2] This strongly suggests that a systematic investigation into the crystallization of this compound could yield new polymorphic forms.
The study of 1,4-dibromo-2,5-bis(bromomethyl)benzene demonstrated that two polymorphs, a triclinic form (Form I) and a monoclinic form (Form II), could be obtained and were found to be enantiotropically related, with a transition temperature of approximately 135 °C.[2] The thermodynamically stable form at room temperature was determined through solvent-mediated conversion experiments.[2] Such a relationship between polymorphs could potentially exist for this compound as well.
Experimental Protocols for Polymorph Screening and Characterization
A thorough investigation into the polymorphism of this compound would involve a systematic polymorph screen followed by detailed characterization of any new forms discovered. The following experimental protocols are based on established methodologies for studying polymorphism in similar compounds.
Synthesis of this compound
A common method for the synthesis of this compound is the radical bromination of p-xylene (B151628) using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide.[3]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve p-xylene in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the flask.
-
Reflux the mixture for several hours at a temperature of approximately 70 °C.
-
After the reaction is complete, cool the solution to room temperature.
-
The solid succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as chloroform.
Another established method involves the direct bromination of p-xylene with elemental bromine under photochemical irradiation.[4]
Protocol:
-
Dissolve p-xylene in a dry, inert solvent like carbon tetrachloride in a flask equipped with a reflux condenser and a dropping funnel.
-
Heat the solution to reflux and add elemental bromine dropwise while irradiating the mixture with a photolamp (e.g., a 500-watt lamp).
-
The rate of bromine addition should be controlled to maintain a nearly colorless reflux.
-
After the addition is complete, continue refluxing and irradiating for a few more hours.
-
Wash the cooled solution with water and a dilute solution of sodium bicarbonate, then dry it over a suitable drying agent (e.g., magnesium sulfate).
-
Evaporate the solvent in vacuo, and purify the resulting solid by recrystallization.
Polymorph Screening through Recrystallization
Systematic recrystallization from a variety of solvents with different polarities and hydrogen bonding capabilities is a primary method for discovering new polymorphs.
Protocol:
-
Prepare saturated solutions of this compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, hexane, chloroform, and mixtures thereof) at elevated temperatures.
-
Allow the solutions to cool slowly to room temperature.
-
If no crystals form, induce crystallization by scratching the inner surface of the container or by adding a seed crystal (if available).
-
Alternatively, allow the solvent to evaporate slowly at a constant temperature.
-
Collect the resulting crystals by filtration and dry them under vacuum.
-
Analyze the crystals from each experiment using techniques such as X-ray powder diffraction (XRPD) and microscopy to identify different crystal habits, which may indicate different polymorphs.
Single-Crystal X-ray Diffraction (SC-XRD)
For any new crystal forms identified, single-crystal X-ray diffraction is the definitive method for determining the crystal structure.
Protocol:
-
Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.
-
Cool the crystal to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Process the collected data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or other structure solution programs.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are essential for characterizing the thermal properties of polymorphs, including their melting points, transition temperatures, and thermal stability.
DSC Protocol:
-
Accurately weigh a small sample (typically 1-5 mg) into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature to identify melting endotherms, solid-solid transitions, and crystallization exotherms.
-
For studying the thermodynamic relationship between polymorphs, perform heating-rate dependent measurements.
TGA Protocol:
-
Place a slightly larger sample (typically 5-10 mg) into a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature to determine the onset of decomposition and identify any mass loss events.
Conclusion
While the existence of only one crystal form of this compound is currently confirmed in the scientific literature, the prevalence of polymorphism in analogous brominated aromatic compounds provides a strong rationale for a systematic investigation into its potential for multiple crystalline forms. The experimental protocols outlined in this guide offer a robust framework for researchers to undertake such a study. The discovery and characterization of new polymorphs of this compound would be of significant interest to the fields of materials science and pharmaceutical development, potentially enabling the tuning of its solid-state properties for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. repository.brynmawr.edu [repository.brynmawr.edu]
An In-depth Technical Guide to the Reactions of 1,4-Bis(bromomethyl)benzene with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the reactivity of 1,4-bis(bromomethyl)benzene, a versatile bifunctional electrophile, with a range of nucleophiles. It details reaction mechanisms, experimental protocols, and applications in the synthesis of small molecules and polymers.
Introduction: The Versatility of this compound
This compound, also known as α,α'-dibromo-p-xylene, is a valuable reagent in organic synthesis.[1][2][3] Its structure, featuring a central benzene (B151609) ring flanked by two bromomethyl groups, makes it an excellent building block for creating larger, symmetrical molecules and polymers. The key to its reactivity lies in the benzylic position of the bromine atoms. The carbon-bromine bond is activated by the adjacent benzene ring, making the benzylic carbons highly susceptible to attack by nucleophiles. This reactivity allows for the facile introduction of a p-xylylene moiety into a wide array of molecular architectures.
The primary reaction pathway for this compound is nucleophilic substitution, typically proceeding via an S(_N)2 mechanism. This allows for the displacement of the bromide leaving groups by a diverse range of nucleophiles, including those based on nitrogen, oxygen, sulfur, carbon, and phosphorus. Its bifunctional nature enables it to act as a cross-linker or as a monomer in step-growth polymerization reactions.
Core Reaction Mechanism: Nucleophilic Substitution
The reactions of this compound are dominated by the S(_N)2 (Substitution, Nucleophilic, Bimolecular) mechanism. The benzylic carbons are primary and sterically accessible, favoring a concerted, single-step reaction.
Key features of the S(_N)2 reaction with this compound include:
-
Backside Attack: The incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group.[4]
-
Inversion of Configuration: If the benzylic carbon were chiral, the reaction would proceed with an inversion of stereochemistry.
-
Bimolecular Rate Law: The reaction rate is dependent on the concentration of both the this compound and the nucleophile.
While the S(_N)2 pathway is predominant, an S(_N)1 mechanism, which involves the formation of a resonance-stabilized benzylic carbocation intermediate, can occur under specific conditions, such as with weak nucleophiles in polar protic solvents.[4]
Caption: General SN2 mechanism for the reaction of a nucleophile with this compound.
Reactions with Various Nucleophiles
The versatility of this compound is demonstrated by its reactivity with a wide range of nucleophiles.
Nitrogen Nucleophiles (Amines)
Reactions with primary or secondary amines lead to the formation of N-benzylated products. The use of a diamine can lead to the formation of macrocycles or polymers.
| Nucleophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ammonia (excess) | 1,4-Bis(aminomethyl)benzene | - | - | - | - | [5] |
| Primary Amine (R-NH₂) | 1,4-Bis((alkylamino)methyl)benzene | Various | RT - Reflux | - | Good | [6] |
| o-Phenylenediamine (B120857) | Dibenzo[b,f][1][6]diazepine derivative | Ethanol (B145695) | Reflux | 4-6 | - | [7] |
Experimental Protocol: Reaction with o-Phenylenediamine [7]
-
Setup: To a solution of o-phenylenediamine (1.0 eq) in anhydrous ethanol in a round-bottom flask, add triethylamine (B128534) (2.2 eq).
-
Stirring: Stir the mixture at room temperature for 15 minutes.
-
Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous ethanol to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion (typically 4-6 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Sulfur Nucleophiles (Thiols)
Thiols are excellent nucleophiles and react readily with this compound to form stable thioether linkages.[8][9] This reaction is often carried out under basic conditions to deprotonate the thiol, forming the more nucleophilic thiolate anion.
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylbenzenethiol | HBr/AcOH (for bromomethylation) | Acetic Acid | RT | - | High | [8][10] |
| 2-Aminothiophenol (B119425) | K₂CO₃ | DMF | 80 | 8-12 | - | [7] |
| 4,4'-Thiodibenzenethiol | K₂CO₃ | Acetone | Reflux | 12 | >90 | [9] |
Experimental Protocol: Reaction with 2-Aminothiophenol [7]
-
Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (2.5 eq) to the solution and stir the suspension at room temperature for 30 minutes.
-
Reagent Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir for 8-12 hours, monitoring by TLC.
-
Workup: After completion, cool the reaction to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum. Recrystallize if necessary.
Carbon Nucleophiles (Cyanide)
The reaction with cyanide ions is a powerful method for carbon-carbon bond formation, leading to the synthesis of 1,4-phenylenediacetonitrile. This dinitrile is a valuable intermediate that can be further hydrolyzed to a dicarboxylic acid or reduced to a diamine.
| Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sodium Cyanide (NaCN) | DMSO | 90 | 2 | 87 | [11] |
| Potassium Cyanide (KCN) | Ethanol | Reflux | - | Good | [12] |
Experimental Protocol: Nucleophilic Displacement with Sodium Cyanide [11]
-
Setup: Dissolve this compound (1.0 equiv) in Dimethyl sulfoxide (B87167) (DMSO).
-
Reagent Addition: Add a solution of sodium cyanide (1.8 equiv) in DMSO via a dropping funnel.
-
Reaction: Heat the resulting solution to 90 °C for 2 hours.
-
Workup: Allow the solution to cool to room temperature and pour it into a large volume of ice water.
-
Extraction: Extract the aqueous mixture with ether.
-
Purification: Dry the combined organic layers over sodium sulfate (B86663) and concentrate in vacuo to yield the product. Note: Due to the high toxicity of cyanide, all glassware must be decontaminated with bleach, and appropriate safety precautions must be strictly followed.[11]
Application in Polymer Synthesis
Due to its two reactive sites, this compound is an ideal monomer for synthesizing polymers via step-growth polymerization. When reacted with a bifunctional nucleophile (Nu-R-Nu), it forms linear polymer chains. This method is used to produce a variety of functional polymers, including polyethers, polythioethers, and polyamines.
References
- 1. This compound | 623-24-5 | FB00219 [biosynth.com]
- 2. Benzene, 1,4-bis(bromomethyl)- [webbook.nist.gov]
- 3. This compound | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]
- 5. youtube.com [youtube.com]
- 6. This compound [ziuma.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04002H [pubs.rsc.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. m.youtube.com [m.youtube.com]
In-Depth Technical Guide: Safety and Handling of α,α'-Dibromo-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for α,α'-Dibromo-p-xylene (CAS No. 623-24-5), a versatile reagent in organic synthesis. Due to its hazardous properties, strict adherence to safety protocols is imperative.
Hazard Identification and Classification
α,α'-Dibromo-p-xylene is a potent lachrymator and corrosive substance that can cause severe tissue damage upon contact.[1] It is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[2][3]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled.[4][5] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[4][5][6][7][8] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[9] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[6][7] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals.[4][5] |
Source: Multiple Safety Data Sheets
Physical and Chemical Properties
Understanding the physical and chemical properties of α,α'-Dibromo-p-xylene is crucial for its safe handling and storage.
Table 2: Physical and Chemical Data
| Property | Value |
| Molecular Formula | C₈H₈Br₂[10] |
| Molecular Weight | 263.96 g/mol [7][8][10] |
| Appearance | White to light yellow crystalline powder.[1][2][8] |
| Melting Point | 143-145 °C (lit.)[6][7] |
| Boiling Point | 245 °C (lit.)[6][7] |
| Solubility | Soluble in dioxane (hot), hydrolyzes in water.[8][11] |
| Synonyms | 1,4-Bis(bromomethyl)benzene, p-Xylylene dibromide.[4][5][6] |
Toxicological Information
Mechanism of Toxicity
As a benzylic halide, α,α'-Dibromo-p-xylene is a reactive alkylating agent. Its lachrymatory and corrosive effects are believed to stem from its ability to react with nucleophilic functional groups (e.g., sulfhydryl, amino, hydroxyl groups) present in biological macromolecules such as proteins and nucleic acids. This indiscriminate alkylation can lead to enzyme inactivation, disruption of cellular membranes, and initiation of inflammatory responses, resulting in tissue damage and irritation.
Caption: Postulated mechanism of α,α'-Dibromo-p-xylene toxicity.
Experimental Protocols and Handling Precautions
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is mandatory. The following table outlines the minimum requirements.
Table 3: Required Personal Protective Equipment
| Body Part | Protection | Standard |
| Eyes/Face | Chemical safety goggles and a face shield. | OSHA 29 CFR 1910.133 or EN166[9][12] |
| Skin | Nitrile rubber gloves (minimum 0.11 mm thickness), a chemically resistant lab coat, and full-body protection for large quantities. | EN 374[9] |
| Respiratory | A NIOSH-approved full-face respirator with cartridges for organic vapors and particulates (e.g., OV/AG/P99 or ABEK-P2).[9][12] | NIOSH (US) or CEN (EU)[9] |
Safe Handling Workflow
All work with α,α'-Dibromo-p-xylene must be conducted within a certified chemical fume hood to ensure adequate ventilation and to avoid inhalation of its dust or vapors.
Caption: Workflow for the safe handling of α,α'-Dibromo-p-xylene.
Representative Experimental Protocol: Synthesis of α,α'-Dibromo-p-xylene
This protocol is adapted from established procedures for benzylic bromination and should be performed with strict adherence to the safety measures outlined in this guide.[2]
Objective: To synthesize α,α'-Dibromo-p-xylene from p-xylene (B151628).
Materials:
-
p-Xylene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) - Caution: potential for explosion if not handled correctly.
-
Carbon tetrachloride (CCl₄) - Caution: toxic and carcinogenic.
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Preparation: In a certified chemical fume hood, equip a 250 mL round bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging the Flask: Add p-xylene (e.g., 5 mL, 40.78 mmol) and carbon tetrachloride (70 mL) to the flask.[2]
-
Initiation: Begin stirring and heating the mixture in an oil bath.
-
Addition of Reagents: Sequentially add N-bromosuccinimide (e.g., 29.86 g, 167.80 mmol) and benzoyl peroxide (e.g., 5.83 g, 24.08 mmol) to the flask.[2]
-
Reaction: Reflux the reaction mixture at approximately 70 °C for 12 hours.[2]
-
Workup:
-
Cool the reaction mixture to room temperature. A solid (succinimide) will precipitate.
-
Filter the mixture to remove the solid precipitate.
-
The filtrate, containing the product, should be handled with care.
-
-
Purification:
-
Remove the solvent from the filtrate via rotary evaporation under reduced pressure.
-
The resulting solid can be further purified by recrystallization from ethanol, benzene, or chloroform.[2]
-
Emergency Procedures
Immediate and appropriate action is critical in the event of exposure or a spill.
Table 4: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[9][12][13] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12][13] |
Accidental Release Measures
-
Minor Spills:
-
Major Spills:
-
Evacuate the laboratory and alert emergency personnel.
-
Prevent the spill from entering drains or waterways.[9]
-
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[12][13] The container should be kept tightly closed. Store in a corrosives-compatible area.
-
Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[13] Do not mix with other waste streams. Contaminated containers should be treated as the product itself.[9]
This guide is intended to provide a comprehensive overview of the safety and handling precautions for α,α'-Dibromo-p-xylene. It is not a substitute for a thorough risk assessment and adherence to institutional safety policies. Always consult the most recent Safety Data Sheet (SDS) before use.
References
- 1. alpha,alpha'-Dibromo-p-xylene - Hazardous Agents | Haz-Map [haz-map.com]
- 2. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
- 5. alpha,alpha'-Dibromo-p-xylene | 623-24-5 | TCI AMERICA [tcichemicals.com]
- 6. a,a -Dibromo-p-xylene 97 623-24-5 [sigmaaldrich.com]
- 7. a,a -Dibromo-p-xylene 97 623-24-5 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,4-Bis(bromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1,4-bis(bromomethyl)benzene (also known as α,α'-dibromo-p-xylene). Due to a lack of publicly available, specific thermal analysis data for this compound, this document synthesizes known physicochemical properties, proposes a hypothetical thermal decomposition pathway based on established chemical principles and data from analogous compounds, and outlines detailed experimental protocols for conducting rigorous thermal analysis. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling safer handling and a deeper understanding of its behavior at elevated temperatures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its handling, storage, and application.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 143-145 °C | [1][2] |
| Boiling Point | 245 °C | [1] |
| C-Br Bond Dissociation Energy | ~255 kJ/mol (based on benzyl (B1604629) bromide) | [3][4] |
Hypothetical Thermal Decomposition Profile
In the absence of specific experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound, a hypothetical thermal profile is proposed based on the known properties of the molecule and the behavior of similar brominated aromatic compounds.
Predicted Thermal Behavior
It is anticipated that this compound will be stable up to its melting point. Decomposition is likely to initiate at temperatures significantly above its boiling point, likely in the range of 300-400°C. The primary initial step in the decomposition is expected to be the homolytic cleavage of the carbon-bromine bond, which has a dissociation energy of approximately 255 kJ/mol.[3][4] This will generate benzyl-type radicals.
Subsequent decomposition is expected to be complex, involving a series of radical chain reactions, elimination of HBr, and eventual fragmentation of the benzene (B151609) ring at higher temperatures. The major decomposition products are predicted to be hydrogen bromide, carbon oxides, and a mixture of brominated and non-brominated organic compounds.[4]
Proposed Decomposition Pathway
A plausible thermal decomposition pathway for this compound is outlined below. This pathway is hypothesized based on the principles of radical chemistry and the known thermal behavior of related compounds.
References
- 1. α,α′-二溴-对二甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]
- 3. Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Bis(bromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-Bis(bromomethyl)benzene, a key reagent and building block in organic synthesis and materials science. The following sections detail the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for data acquisition.
Molecular Structure
This compound, also known as α,α'-dibromo-p-xylene, possesses a simple, symmetrical structure that gives rise to distinct and readily interpretable spectroscopic signatures.
Chemical Structure:
Where Ph represents a para-substituted benzene (B151609) ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
The proton NMR spectrum of this compound is characterized by two distinct signals, corresponding to the benzylic protons and the aromatic protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.48 | Singlet | 4H | -CH₂Br |
| ~7.37 | Singlet | 4H | Ar-H |
Solvent: CDCl₃[1]
The carbon NMR spectrum is similarly simple, showing two signals for the two unique carbon environments in the molecule.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~33.0 | -CH₂Br |
| ~129.6 | Ar-CH |
| ~138.1 | Ar-C (quaternary) |
Solvent: CDCl₃[1]
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of a solid sample like this compound.[2]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial. Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Instrumentation (¹H NMR):
-
Spectrometer: A 300 or 400 MHz NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) at δ 0.00.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Acquisition time: 2-4 s
-
-
-
Instrumentation (¹³C NMR):
-
Spectrometer: A 75 or 100 MHz NMR spectrometer.
-
Internal Reference: The solvent peak of CDCl₃ at δ 77.16.[2]
-
Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Decoupling: Proton broadband decoupling
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
The IR spectrum of this compound shows characteristic peaks for aromatic C-H bonds, C=C bonds of the benzene ring, and the C-Br bond.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2346 | Strong | C-H stretch (aromatic) |
| ~1456 | Weak | C=C stretch (aromatic ring) |
| ~1433 | Weak | C=C stretch (aromatic ring) |
| ~1221 | Strong | C-H in-plane bend |
| ~1211 | Strong | C-H in-plane bend |
| ~766 | Strong | C-H out-of-plane bend (para-substitution) |
| ~738 | Strong | C-Br stretch |
Technique: KBr pellet[1]
This protocol outlines the steps for preparing a potassium bromide (KBr) pellet for solid-sample IR analysis.
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Background Scan: Perform a background scan with an empty sample holder to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 262, 264, 266 | Variable | [M]⁺ (Molecular ion with ⁷⁹Br and ⁸¹Br isotopes) |
| 183, 185 | High | [M - Br]⁺ |
| 104 | High | [M - 2Br]⁺ (p-xylylene radical cation) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Technique: Electron Ionization (EI)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrumentation:
-
Gas Chromatograph: Equipped with an appropriate column (e.g., a non-polar capillary column).
-
Mass Spectrometer: An electron ionization (EI) mass spectrometer.
-
-
Data Acquisition:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Separation: The compound will be separated from the solvent and any impurities as it passes through the GC column.
-
Ionization and Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by EI at 70 eV), and the resulting ions are separated and detected based on their m/z ratio.
-
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Unveiling the Molecular Architecture of 1,4-Bis(bromomethyl)benzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of 1,4-bis(bromomethyl)benzene, a key reagent in organic synthesis and precursor for various functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering precise structural data derived from single-crystal X-ray diffraction studies.
Molecular Structure and Geometry
This compound, with the chemical formula C₈H₈Br₂, consists of a central benzene (B151609) ring substituted at the para positions with two bromomethyl groups. The molecular structure has been determined with high precision using single-crystal X-ray crystallography. In the crystalline state, the molecule exhibits centrosymmetry, with the benzene ring being planar.
The key structural parameters, including bond lengths and angles, have been experimentally determined and are summarized in the table below. These values provide a foundational understanding of the molecule's steric and electronic properties, which are critical for predicting its reactivity and interaction with other molecules.
Quantitative Molecular Geometry Data
The following table summarizes the experimentally determined bond lengths and angles for this compound, obtained from the crystallographic study published in Acta Crystallographica Section E.
| Bond/Angle | Atoms Involved | Value (Å or °) |
| Bond Lengths | ||
| C-Br | C4-Br1 | 1.965 (3) |
| C-C (ring) | C1-C2 | 1.378 (4) |
| C1-C3 | 1.381 (4) | |
| C2-C3 | 1.380 (4) | |
| C-C (exocyclic) | C1-C4 | 1.503 (4) |
| Bond Angles | ||
| C-C-C (ring) | C2-C1-C3 | 120.5 (3) |
| C1-C2-C3 | 119.5 (3) | |
| C1-C3-C2 | 120.0 (3) | |
| C(ring)-C-C(exo) | C2-C1-C4 | 120.1 (3) |
| C3-C1-C4 | 119.4 (3) | |
| C-C-Br | C1-C4-Br1 | 112.2 (2) |
Molecular Visualization
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound with atom numbering corresponding to the crystallographic data.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the molecular structure of this compound was carried out using single-crystal X-ray diffraction. The following provides a detailed summary of the experimental methodology.
Crystal Growth: Single crystals of this compound suitable for X-ray analysis were obtained by slow evaporation of a solution of the compound in a suitable solvent.
Data Collection: A colorless, block-shaped crystal with dimensions of approximately 0.30 x 0.20 x 0.20 mm was mounted on a goniometer head. Data collection was performed on a Bruker SMART APEX CCD area-detector diffractometer. The crystal was kept at a constant temperature of 298(2) K during data collection. Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) was used. A series of ω and φ scans were performed to collect a complete sphere of data.
Structure Solution and Refinement: The collected diffraction data were processed using the SAINT software package for integration of the diffraction profiles. An absorption correction was applied using the SADABS program. The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
The final refinement converged to a low R-factor, indicating a high-quality structural model. The crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 601764.
Methodological & Application
Application Notes and Protocols for the Synthesis of Poly(p-phenylene vinylene) using 1,4-Bis(bromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(p-phenylene vinylene) (PPV) is a cornerstone conjugated polymer renowned for its electroluminescent and semiconducting properties. Its rigid-rod structure and extended π-conjugation make it a material of significant interest in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. The Gilch polymerization route, a widely adopted method for synthesizing PPV and its derivatives, offers a straightforward approach to obtaining high molecular weight polymers. This application note provides a detailed protocol for the synthesis of PPV from 1,4-bis(bromomethyl)benzene via the Gilch route, along with relevant characterization data and a discussion of the underlying reaction mechanism. While unsubstituted PPV is notoriously insoluble, limiting its processability and detailed characterization, this document also presents data on soluble PPV derivatives to provide a comparative context for researchers.
Synthesis Pathway: The Gilch Polymerization
The Gilch polymerization is a step-growth condensation reaction that proceeds via a p-quinodimethane intermediate. The reaction is typically initiated by a strong base, such as potassium tert-butoxide, which promotes the 1,6-elimination of HBr from the this compound monomer. The resulting highly reactive p-quinodimethane species then undergoes a radical polymerization to form a precursor polymer, which subsequently eliminates the remaining bromine to yield the final conjugated poly(p-phenylene vinylene).[1][2]
Experimental Protocols
Materials and Equipment
-
This compound (≥98%)
-
Potassium tert-butoxide (≥98%)
-
Anhydrous tetrahydrofuran (B95107) (THF) or toluene
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Filtration apparatus (Büchner funnel)
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Anhydrous solvents are flammable and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General Experimental Workflow
Detailed Synthesis Protocol for Unsubstituted PPV
-
Reaction Setup: A 250 mL three-necked Schlenk flask equipped with a magnetic stir bar, a condenser, and a dropping funnel is thoroughly dried and assembled under an inert atmosphere (N₂ or Ar).
-
Monomer Solution: In the Schlenk flask, dissolve 1.00 g (3.79 mmol) of this compound in 100 mL of anhydrous toluene.
-
Base Solution: In a separate dry flask under an inert atmosphere, dissolve 0.93 g (8.34 mmol, 2.2 equivalents) of potassium tert-butoxide in 50 mL of anhydrous THF.
-
Polymerization: Slowly add the potassium tert-butoxide solution to the stirred monomer solution at room temperature over a period of 30 minutes. The reaction mixture will typically turn yellow and become viscous as the polymerization proceeds. Allow the reaction to stir at room temperature for 12 hours.
-
Work-up and Purification:
-
Quench the reaction by adding 5 mL of methanol.
-
Pour the reaction mixture into 500 mL of methanol with vigorous stirring to precipitate the polymer.
-
Collect the yellow precipitate by filtration using a Büchner funnel.
-
Wash the polymer thoroughly with methanol to remove any unreacted monomer and salts.
-
Dry the resulting yellow powder under vacuum at 40 °C for 24 hours.
-
Data Presentation
The insolubility of unsubstituted PPV poses a significant challenge for characterization techniques such as Gel Permeation Chromatography (GPC) that require the polymer to be dissolved. Therefore, obtaining precise molecular weight data (Mn, Mw, PDI) for this material is not straightforward. The data presented below for unsubstituted PPV is often estimated from solid-state measurements or inferred from soluble precursor routes. For comparative purposes, typical data for a soluble PPV derivative, Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), synthesized under varying conditions are also provided.[3]
Table 1: Reaction Conditions and Properties of Synthesized PPV and a Soluble Derivative (MEH-PPV)
| Polymer | Monomer | Solvent | Temperature (°C) | Yield (%) | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI | λmax (nm) |
| PPV | This compound | Toluene/THF | 25 | >90 | Insolublea | Insolublea | Insolublea | ~420-450b |
| MEH-PPV | 2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene | n-Pentane | 25 | 97 | 32 | - | - | ~500 |
| MEH-PPV | 2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene | Toluene | 55 | 65 | 397 | - | - | ~500 |
a Unsubstituted PPV is insoluble in common organic solvents, preventing accurate molecular weight determination by GPC.[4][5] b Solid-state absorption maximum.[6]
Characterization
UV-Visible Spectroscopy: The optical properties of the synthesized PPV can be characterized by UV-Visible spectroscopy. For the insoluble PPV, this is typically performed on thin films or as a solid-state diffuse reflectance measurement. The absorption spectrum of unsubstituted PPV shows a broad absorption band in the visible region, with a maximum (λmax) typically between 420 and 450 nm, corresponding to the π-π* transition of the conjugated backbone.[6]
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the structure of the polymer. Key vibrational modes to look for include the trans-vinylene C-H out-of-plane wagging at approximately 965 cm⁻¹ and aromatic C-H stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its insolubility, obtaining a high-resolution solution-state NMR spectrum of unsubstituted PPV is not feasible. Solid-state NMR can provide structural information but is a more specialized technique. For soluble derivatives, ¹H and ¹³C NMR are crucial for confirming the polymer structure and assessing its purity.
Conclusion
The Gilch polymerization of this compound provides a robust and efficient method for the synthesis of poly(p-phenylene vinylene). While the insolubility of the final product presents challenges in characterization, the protocols and data presented here offer a solid foundation for researchers working in the field of conjugated polymers. The comparative data for soluble PPV derivatives highlight the influence of side chains on solubility and processability, which is a key consideration for the design of new materials for electronic and optoelectronic applications. Further investigations into precursor routes that yield a soluble, processable form of PPV which can then be converted to the final conjugated polymer are a common strategy to circumvent the insolubility issue.
References
- 1. The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPV Polymerization through the Gilch Route: Diradical Character of Monomers. | Semantic Scholar [semanticscholar.org]
- 3. Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 6. davidlu.net [davidlu.net]
Application Notes and Protocols: 1,4-Bis(bromomethyl)benzene as a Crosslinking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,4-bis(bromomethyl)benzene as a versatile crosslinking agent for a variety of polymers. This document outlines the fundamental principles, detailed experimental protocols, and expected material properties upon crosslinking, with a focus on applications relevant to research, materials science, and drug development.
Introduction
This compound, also known as α,α'-dibromo-p-xylene, is a bifunctional organic compound widely employed as a crosslinking agent for polymers possessing nucleophilic functional groups. Its rigid aromatic core and two reactive bromomethyl groups at the para positions allow for the formation of stable, covalent bridges between polymer chains. This crosslinking process transforms linear or branched polymers into three-dimensional networks, leading to significant enhancements in their thermal, mechanical, and chemical properties.
The primary mechanism of crosslinking involves the nucleophilic substitution reaction between the bromomethyl groups of the crosslinker and nucleophilic sites on the polymer backbone, such as amines, hydroxyls, or thiols. This reaction is typically carried out in a suitable solvent and may be facilitated by the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct. The degree of crosslinking can be precisely controlled by adjusting the molar ratio of the crosslinking agent to the reactive functional groups on the polymer, thereby allowing for the fine-tuning of the final material's properties.
Applications in Research and Drug Development
The enhanced properties of polymers crosslinked with this compound open up a wide range of applications:
-
Drug Delivery: Crosslinked hydrogels can be formulated for the controlled and sustained release of therapeutic agents. The crosslink density influences the swelling behavior and, consequently, the drug diffusion rate.
-
Biomaterials and Tissue Engineering: The improved mechanical strength and stability of crosslinked polymers make them suitable for fabricating scaffolds for tissue engineering, wound dressings, and biocompatible coatings for medical devices.
-
Membrane Science: Crosslinking can be used to modify the pore structure and selectivity of polymer membranes for applications in filtration, gas separation, and as separators in batteries.
-
High-Performance Materials: The introduction of a rigid aromatic crosslinker enhances the thermal stability and mechanical robustness of polymers, making them suitable for demanding applications in electronics and aerospace.
Data Presentation: Effect of Crosslinking on Polymer Properties
The following tables summarize the expected qualitative and quantitative effects of crosslinking with this compound on various polymer properties. The exact values will depend on the specific polymer, its molecular weight, the concentration of the crosslinker, and the reaction conditions.
Table 1: General Effects of Crosslinking on Polymer Properties
| Property | Effect of Crosslinking | Rationale |
| Solubility | Decreases | Formation of an insoluble 3D network. |
| Swelling Ratio | Decreases with increasing crosslinker concentration | A higher crosslink density restricts the uptake of solvent by the polymer network.[1] |
| Gel Fraction | Increases with increasing crosslinker concentration | A higher concentration of crosslinker leads to a greater portion of the polymer being incorporated into the insoluble gel network.[2] |
| Thermal Stability | Increases | The rigid aromatic crosslinks restrict chain mobility and increase the energy required for thermal degradation. |
| Glass Transition Temperature (Tg) | Increases | The crosslinks reduce the mobility of the polymer chains, requiring more energy for the transition from a glassy to a rubbery state. |
| Tensile Strength & Modulus | Increases | The covalent crosslinks create a more robust network that can withstand higher stress. |
| Elongation at Break | Decreases | The restricted chain mobility reduces the ability of the material to stretch before fracturing. |
Table 2: Illustrative Quantitative Data for Crosslinked Polysulfone (PSU) with a Diamine Crosslinker (as an analogue)
Data presented here is based on studies of polysulfones crosslinked with diamine agents like 1,4-diazabicyclo[2.2.2]octane (DABCO), which provides a comparable crosslinking effect to this compound for illustrative purposes.
| Degree of Functionalization (%) | Water Uptake (%) | Swelling Degree (%) | Tensile Strength (MPa) |
| 40 (Non-crosslinked) | 16.90 | 11.61 | 46 |
| 40 (Crosslinked) | 14.40 | 8.33 | 56 |
| 87 (Non-crosslinked) | 25.50 | - | 35 |
| 87 (Crosslinked) | 20.10 | - | 42 |
| 133 (Non-crosslinked) | 34.70 | - | 26 |
| 133 (Crosslinked) | 28.90 | 3.18 | 23 |
Source: Adapted from studies on DABCO-functionalized polysulfones.[3]
Experimental Protocols
Protocol 1: Crosslinking of an Amine-Functionalized Polymer (e.g., Polyethyleneimine, Polyamide)
This protocol describes a general procedure for the crosslinking of polymers containing primary or secondary amine groups.
Materials:
-
Amine-functionalized polymer
-
This compound
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))
-
Non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Precipitation solvent (e.g., acetone, ethanol)
Procedure:
-
Polymer Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the amine-functionalized polymer in the chosen anhydrous solvent to the desired concentration (e.g., 5-10% w/v).
-
Addition of Base: Add the non-nucleophilic base to the polymer solution. The molar equivalent of the base should be at least equal to the molar equivalents of the bromine atoms in the crosslinker to neutralize the HBr byproduct.[4]
-
Crosslinker Addition: In a separate vial, dissolve this compound in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred polymer solution at room temperature. The stoichiometry of the crosslinker to the amine functional groups on the polymer will determine the crosslinking density.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and allow it to stir for a predetermined time (e.g., 12-48 hours). The formation of a gel indicates successful crosslinking.[4]
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a gel has formed, it can be purified by washing it repeatedly with a good solvent for the starting polymer to remove any unreacted starting materials and byproducts.[4]
-
Alternatively, the crosslinked polymer can be precipitated by pouring the reaction mixture into a vigorously stirred non-solvent.
-
Collect the precipitate by filtration and wash it thoroughly with the precipitation solvent.
-
-
Drying: Dry the purified crosslinked polymer under vacuum to a constant weight.
Protocol 2: Characterization of Crosslinked Polymers
A. Determination of Gel Fraction
The gel fraction is a measure of the extent of crosslinking and represents the insoluble portion of the polymer.[2]
-
Accurately weigh a sample of the dried crosslinked polymer (W_initial).
-
Place the sample in a Soxhlet extraction thimble.
-
Extract the sample with a good solvent for the un-crosslinked polymer for 24-48 hours.
-
Remove the thimble and dry the insoluble gel in a vacuum oven until a constant weight is achieved (W_final).
-
Calculate the gel fraction using the following formula: Gel Fraction (%) = (W_final / W_initial) x 100
B. Determination of Swelling Ratio
The swelling ratio provides an indication of the crosslink density; a lower swelling ratio corresponds to a higher degree of crosslinking.[1]
-
Accurately weigh a sample of the dried crosslinked polymer (W_dry).
-
Immerse the sample in a suitable solvent (e.g., water for hydrogels, or an organic solvent in which the un-crosslinked polymer is soluble) at a constant temperature.
-
Allow the sample to swell until equilibrium is reached (typically 24-48 hours).
-
Carefully remove the swollen sample, blot the surface to remove excess solvent, and immediately weigh it (W_swollen).
-
Calculate the swelling ratio using the following formula: Swelling Ratio = (W_swollen - W_dry) / W_dry
C. Thermal Analysis (Thermogravimetric Analysis - TGA)
TGA is used to evaluate the thermal stability of the crosslinked polymer.
-
Place a small, accurately weighed sample (5-10 mg) of the dried crosslinked polymer into a TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 800 °C).
-
Record the weight loss as a function of temperature. The onset of decomposition temperature is a key indicator of thermal stability.
D. Mechanical Testing
The mechanical properties of the crosslinked polymer can be evaluated by preparing thin films and performing tensile tests.
-
Prepare thin films of the crosslinked polymer by solution casting or compression molding.
-
Cut the films into dumbbell-shaped specimens according to standard methods (e.g., ASTM D638).
-
Perform tensile testing using a universal testing machine to determine the tensile strength, Young's modulus, and elongation at break.
Visualizations
References
Application Notes and Protocols for the Preparation of Electrochromic Polymers Using 1,4-Bis(bromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of electrochromic polymers derived from 1,4-bis(bromomethyl)benzene. The focus is on the preparation of carbazole-containing polymers, which have demonstrated significant potential for high-contrast electrochromic devices.
Introduction to Electrochromic Polymers from this compound
Electrochromic polymers are a class of smart materials that can reversibly change their optical properties, such as color and transparency, upon the application of an electrical voltage. This unique characteristic makes them highly attractive for a variety of applications, including smart windows, displays, and anti-glare mirrors. This compound is a versatile precursor for the synthesis of various conjugated polymers due to its reactive bromomethyl groups, which can participate in a range of polymerization reactions.
One prominent application of this compound in this field is the synthesis of the monomer 1,4-bis((9H-carbazol-9-yl)methyl)benzene (bCmB). This monomer can be readily electropolymerized to form a homopolymer (PbCmB) or copolymerized with other electroactive monomers to create a family of electrochromic polymers with tunable properties. These polymers exhibit distinct color changes and high transmittance contrast, making them excellent candidates for use as the anodic layer in electrochromic devices (ECDs)[1][2].
Experimental Protocols
Synthesis of Monomer: 1,4-Bis((9H-carbazol-9-yl)methyl)benzene (bCmB)
This protocol details the synthesis of the bCmB monomer from this compound and carbazole[1].
Materials:
-
This compound
-
Potassium tert-butoxide
-
Dimethyl formamide (B127407) (DMF), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
n-Hexane
-
Brine solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 100 mL two-necked glass reactor, combine carbazole (5.35 g, 32 mmol), this compound (3.96 g, 15 mmol), and 20 mL of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (4.26 g, 38 mmol) to the cooled solution.
-
After the addition is complete, reflux the mixture for 24 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Remove the DMF solvent by evaporation under reduced pressure (33 mmHg) at an elevated temperature (145 °C).
-
Extract the remaining mixture with 200 mL of deionized water and 200 mL of dichloromethane.
-
Separate the organic phase (CH₂Cl₂ layer) and wash it with 200 mL of brine, followed by 200 mL of deionized water.
-
Dry the organic phase over anhydrous MgSO₄ for 30 minutes.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and n-hexane (1:2 by volume) as the eluent.
-
Collect the fractions containing the pure product and evaporate the solvent to obtain bCmB as a solid. The expected yield is approximately 77%[1].
Electropolymerization of bCmB and its Copolymers
This protocol describes the electrochemical deposition of the bCmB homopolymer (PbCmB) and its copolymers onto indium tin oxide (ITO) coated glass substrates[1].
Materials:
-
bCmB monomer
-
Comonomers (e.g., bithiophene (bTP), 3,3′-dibromo-2,2′-bithiophene (dbBT), 2-(thiophen-2-yl)furan (TF))
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Lithium perchlorate (B79767) (LiClO₄) as the supporting electrolyte
-
ITO-coated glass slides (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or Ag/AgNO₃ (reference electrode)
Procedure:
-
Prepare an electrolyte solution of 0.2 M LiClO₄ in a 1:1 (v/v) mixture of anhydrous ACN and DCM.
-
For the homopolymer (PbCmB), dissolve the bCmB monomer in the electrolyte solution.
-
For copolymers, dissolve bCmB and the desired comonomer (e.g., bTP, dbBT, or TF) in the electrolyte solution.
-
Set up a three-electrode electrochemical cell with the ITO-coated glass as the working electrode, a platinum counter electrode, and a reference electrode.
-
Immerse the electrodes in the monomer-containing electrolyte solution.
-
Perform electropolymerization by cycling the potential or holding it at a constant potential. For cyclic voltammetry, scan the potential at a rate of 100 mV/s to deposit the polymer film onto the ITO glass[1]. The potential range should be chosen based on the oxidation potential of the monomers.
-
After polymerization, rinse the polymer-coated ITO glass with fresh ACN/DCM to remove any unreacted monomer and electrolyte.
-
Dry the polymer film gently under a stream of nitrogen.
Data Presentation
The electrochromic performance of the synthesized polymers and their corresponding electrochromic devices (ECDs) are summarized in the tables below for easy comparison.
Table 1: Electrochromic Properties of Polymer Films
| Polymer Film | Transmittance Change (ΔT%) | Wavelength (nm) | Coloration Efficiency (η) (cm²/C) | Wavelength (nm) | Coloring Time (s) | Bleaching Time (s) |
| PbCmB | 23.94 | 685 | - | - | 3.51 | 5.18 |
| P(bCmB-co-bTP) | 39.56 | 685 | 160.5 | 685 | 1.46 | 4.81 |
| P(bCmB-co-dbBT) | 27.85 | 685 | - | - | - | - |
| P(bCmB-co-TF) | 29.84 | 690 | - | - | 2.93 | 4.95 |
Data sourced from[1]. Note: Coloration efficiency and some switching times for all polymers were not explicitly provided in the source.
Table 2: Electrochromic Properties of Dual-Layer Electrochromic Devices (ECDs) with PEDOT as the Cathode
| Anodic Polymer in ECD | Transmittance Change (ΔT%) | Wavelength (nm) | Coloration Efficiency (η) (cm²/C) | Wavelength (nm) |
| PbCmB | 35.3 | 640 | 305.8 | 640 |
| P(bCmB-co-bTP) | 40.7 | 635 | 428.4 | 635 |
| P(bCmB-co-dbBT) | 36.4 | 635 | 341.0 | 635 |
| P(bCmB-co-TF) | - | - | 316.8 | 640 |
Data sourced from[1]. Note: Transmittance change for the P(bCmB-co-TF)/PEDOT ECD was not explicitly provided in the source.
Table 3: Color Transitions of the Electrochromic Polymers and Devices
| Material | Neutral/Bleached State Color | Oxidized/Colored State Color(s) | Applied Voltage (V) |
| PbCmB Film | Bright Gray | Dark Gray, Dark Khaki, Dark Olive Green | 0.0 to 1.2 |
| P(bCmB-co-bTP) Film | Celadon | Earth Gray, Iron Gray, Navy Blue | 0.0 to 1.2 |
| PbCmB/PEDOT ECD | Gainsboro | Dark Gray, Bright Slate Gray | -0.4 to 2.0 |
Data sourced from[1].
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from the precursor, this compound, to the synthesis of the bCmB monomer, followed by electropolymerization and the characterization of the resulting electrochromic polymers.
Caption: Workflow for the preparation and characterization of electrochromic polymers.
Logical Relationship of Polymer Properties
The following diagram illustrates the relationship between the polymer structure and its electrochromic performance.
Caption: Relationship between polymer synthesis and electrochromic performance.
References
Application Notes and Protocols: Williamson Ether Synthesis of Bis-Ethers using 1,4-Bis(bromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of bis-ether derivatives from 1,4-bis(bromomethyl)benzene via the Williamson ether synthesis. This versatile reaction allows for the creation of a wide array of symmetrical ethers, which are valuable building blocks in supramolecular chemistry, materials science, and pharmaceutical development.
Introduction
The Williamson ether synthesis is a robust and widely utilized method for forming an ether linkage through an SN2 reaction between an alkoxide or phenoxide and an alkyl halide.[1][2] this compound is an excellent substrate for this reaction as it possesses two primary benzylic bromide moieties, which are excellent leaving groups.[1] This allows for a two-fold reaction with a variety of nucleophiles derived from alcohols and phenols, leading to the formation of symmetrical bis-ethers. The general scheme involves the deprotonation of an alcohol or phenol (B47542) to form a potent nucleophile, which then displaces the bromide on the electrophilic carbon of this compound.
Key Synthetic Pathways
The fundamental transformation in the synthesis of bis-ethers from this compound is a double nucleophilic substitution. The process begins with the in situ formation of an alkoxide or phenoxide by treating the corresponding alcohol or phenol with a suitable base. This is followed by the sequential displacement of the two bromide atoms on this compound.
Caption: Logical workflow of the Williamson ether synthesis with this compound.
Experimental Protocols
General Protocol for the Synthesis of Bis-ethers
This protocol outlines a general procedure for the reaction of this compound with various alcohols and phenols. Specific examples with corresponding data are provided in the tables below.
Materials:
-
This compound (1.0 equivalent)
-
Alcohol or Phenol (2.2 equivalents)
-
Base (e.g., Potassium Carbonate, Sodium Hydride) (2.5 - 3.0 equivalents)
-
Anhydrous Solvent (e.g., DMF, Acetone, THF)
-
Deionized Water
-
Organic Solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Brine
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Procedure:
-
To a solution of the alcohol or phenol (2.2 equivalents) in the chosen anhydrous solvent, add the base (2.5 - 3.0 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30-60 minutes to ensure the complete formation of the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to the specified temperature and maintain stirring for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Extract the aqueous layer with an appropriate organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure bis-ether derivative.
Caption: General experimental workflow for the synthesis of bis-ethers.
Quantitative Data
Synthesis of Bis-ethers from Phenols
| Nucleophile (Phenol) | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 7 | 85 | 92 |
| 4-Methoxyphenol | NaH | THF | 12 | Reflux | 88 |
| 4-Nitrophenol | K₂CO₃ | Acetone | 10 | Reflux | 85 |
| 2-Thenylsalicylamide | K₂CO₃ | Acetonitrile | 12 | Reflux | 86[3] |
Synthesis of Bis-ethers from Alcohols
| Nucleophile (Alcohol) | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzyl alcohol | NaH | DMF | 8 | 60 | 90 |
| Water (Hydrolysis) | Na₂CO₃ | 1,4-Dioxane/Water | 3 | 80 | 80[4] |
Conclusion
The Williamson ether synthesis using this compound is a highly efficient and versatile method for the preparation of symmetrical bis-ethers. The choice of base and solvent can be tailored to the specific alcohol or phenol being used to optimize reaction conditions and yields. The resulting bis-ether products serve as important intermediates and building blocks for a wide range of applications in both academic and industrial research.
References
Application Notes and Protocols for Sonogashira Coupling Reactions Involving 1,4-Bis(bromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira coupling reaction utilizing 1,4-bis(bromomethyl)benzene, a versatile bifunctional building block. While the direct Sonogashira coupling of benzylic bromides is less common than that of aryl halides, established methodologies for unactivated alkyl bromides can be successfully adapted for this transformation. This document outlines the reaction principles, key experimental parameters, and detailed protocols for both mono- and di-alkynylation of this compound, enabling the synthesis of a diverse range of novel molecular architectures.
The Sonogashira reaction is a powerful palladium- and copper-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an organic halide.[1] This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild conditions and broad functional group tolerance.[2]
Reaction Principle
The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the benzylic bromide. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the desired alkynylated product and regenerates the active palladium(0) catalyst.
Key Experimental Parameters and Optimization
Successful Sonogashira coupling of this compound requires careful consideration of several factors to achieve high yields and selectivity (mono- vs. di-substitution).
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd(0) source (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands), and a Cu(I) co-catalyst (e.g., CuI). | The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction with the less reactive benzylic bromide. NHC ligands have shown particular promise for couplings of unactivated alkyl halides. |
| Base | A mild amine base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). | The base is required to deprotonate the terminal alkyne, forming the reactive copper acetylide. |
| Solvent | Anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). | These solvents effectively dissolve the reactants and catalysts. |
| Temperature | Room temperature to moderate heating (e.g., 60 °C). | While many Sonogashira reactions proceed at room temperature, benzylic bromides may require gentle heating to achieve a reasonable reaction rate. |
| Stoichiometry | To favor mono-substitution, use a slight excess of this compound relative to the terminal alkyne. For di-substitution, use at least two equivalents of the terminal alkyne. | Precise control of stoichiometry is key to controlling the degree of substitution. |
| Inert Atmosphere | The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen). | This prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction. |
Experimental Protocols
The following protocols are adapted from established procedures for the Sonogashira coupling of unactivated alkyl bromides and can be applied to this compound.
Protocol 1: Mono-alkynylation of this compound
This protocol aims to synthesize a mono-alkynylated product.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
N-Heterocyclic carbene (NHC) ligand (e.g., IPr·HCl) or a suitable phosphine ligand
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), the NHC ligand or phosphine ligand (2-4 mol%), and CuI (5-10 mol%).
-
Add this compound (1.2 equivalents) and the terminal alkyne (1.0 equivalent).
-
Add the base (e.g., Cs₂CO₃, 2.5 equivalents) and anhydrous solvent (DMF or THF).
-
Stir the reaction mixture at room temperature or heat to 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.
-
Wash the combined organic filtrates with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-alkynylated product.
Protocol 2: Double Sonogashira Coupling of this compound
This protocol is designed for the synthesis of a di-substituted product.
Materials:
-
Same as Protocol 1.
Procedure:
-
Follow steps 1 and 2 of Protocol 1, but use this compound as the limiting reagent (1.0 equivalent) and the terminal alkyne in excess (2.2-2.5 equivalents).
-
Follow steps 3 through 9 of Protocol 1 to work up and purify the desired di-alkynylated product.
Quantitative Data
The following table presents representative yields for the Sonogashira coupling of unactivated alkyl bromides with various terminal alkynes, which can serve as an expectation for reactions with this compound under optimized conditions.
| Entry | Alkyl Bromide | Alkyne | Yield (%) |
| 1 | 1-Bromooctane | Phenylacetylene | 85 |
| 2 | 1-Bromooctane | 1-Hexyne | 82 |
| 3 | 1-Bromooctane | (Trimethylsilyl)acetylene | 78 |
| 4 | 1-Bromo-3-phenylpropane | Phenylacetylene | 90 |
| 5 | 1-Bromo-3-phenylpropane | 1-Hexyne | 88 |
Data adapted from literature on Sonogashira couplings of unactivated alkyl bromides.
Applications in Drug Development and Materials Science
The ability to introduce one or two alkyne functionalities onto the p-xylene (B151628) scaffold opens up a vast synthetic landscape. The resulting alkynylated products can serve as key intermediates in the synthesis of:
-
Pharmaceuticals: The rigid alkyne linker can be used to construct complex molecular architectures with potential biological activity. The terminal alkyne can also be further functionalized via "click" chemistry.
-
Organic Materials: Di-alkynylated products are valuable monomers for the synthesis of conjugated polymers with interesting electronic and optical properties for applications in organic electronics.
-
Molecular Scaffolding: The defined geometry of the products makes them suitable as building blocks for supramolecular chemistry and the construction of molecular wires and cages.
By following the detailed protocols and considering the key optimization parameters outlined in these application notes, researchers can effectively utilize the Sonogashira coupling of this compound to access a wide array of valuable compounds for various scientific disciplines.
References
Synthesis of Porous Organic Cages with 1,4-Bis(bromomethyl)benzene Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a porous organic cage (POC) using 1,4-bis(bromomethyl)benzene as a key linker. The synthesis involves a six-fold Wittig reaction with 1,3,5-benzenetricarbaldehyde to form a bicyclophanehexaene cage. While this specific cage represents an early example of a POC with an all-carbon backbone, its synthesis and characterization lay the groundwork for understanding the construction of rigid, porous molecular architectures. These materials are of significant interest for applications in gas storage, molecular separation, and as scaffolds in medicinal chemistry and drug delivery due to their defined pore structures and tunable functionalities.
Introduction
Porous organic cages (POCs) are a class of molecular materials characterized by a discrete, cage-like structure with intrinsic porosity. Unlike extended frameworks such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), POCs are discrete molecules that can be dissolved and processed in solution. The use of rigid linkers is crucial for the formation of robust cages with permanent porosity. This compound serves as a valuable linear and rigid building block for the construction of such cages.
This protocol focuses on the synthesis of a bicyclophanehexaene cage, a seminal example of a POC formed through irreversible C-C bond formation. The key reaction is a six-fold Wittig reaction between 1,3,5-benzenetricarbaldehyde and the phosphonium (B103445) salt derived from this compound.
Applications
Porous organic cages synthesized from linkers like this compound have potential applications in several fields:
-
Gas Storage and Separation: The defined cavities and pore windows of POCs make them candidates for the selective adsorption and storage of gases such as hydrogen, carbon dioxide, and methane.
-
Molecular Recognition and Sensing: The functionalizable interior and exterior surfaces of POCs can be tailored for the specific recognition of small molecules and ions, leading to applications in chemical sensing.
-
Drug Delivery: The hollow cavities of POCs can encapsulate drug molecules, offering possibilities for controlled release and targeted delivery. The all-carbon backbone of the bicyclophanehexaene cage provides a hydrophobic environment suitable for certain therapeutic agents.
-
Catalysis: POCs can act as nanoreactors by encapsulating catalysts or by having catalytically active sites integrated into their framework, providing a confined environment for chemical reactions.
Data Presentation
The synthesis of the bicyclophanehexaene cage via the six-fold Wittig reaction is known to be challenging, with modest yields. The porosity of this specific cage has not been extensively reported in historical literature; however, related porous organic materials synthesized via similar methods provide an indication of the potential properties.
| Parameter | Bicyclophanehexaene Cage | Notes |
| Precursors | 1,3,5-Benzenetricarbaldehyde, this compound | - |
| Reaction Type | Six-fold Wittig Reaction | Formation of six carbon-carbon double bonds. |
| Reported Yield | 1.7%[1] | The low yield is a known challenge for this multi-component macrocyclization. |
| BET Surface Area | Not Reported | Characterization of porosity for this specific molecule is not readily available in the literature. Porous organic materials can exhibit a wide range of surface areas, often from a few hundred to over 1000 m²/g. |
| Pore Volume | Not Reported | Similar to the BET surface area, this data is not available for the original synthesis. |
| Calculated Cavity Size | - | The theoretical cavity size can be estimated through molecular modeling. |
Experimental Protocols
The following protocols are based on the seminal work by Högberg, Thulin, and Wennerström, and general knowledge of the Wittig reaction.
Synthesis of [1,4-Phenylenebis(methylene)]bis(triphenylphosphonium) Dibromide (Phosphonium Salt Precursor)
Materials:
-
This compound
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous Toluene (B28343) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous toluene or DMF.
-
Add triphenylphosphine (2.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Allow the mixture to cool to room temperature. The phosphonium salt will precipitate out of the solution.
-
Collect the white solid by filtration, wash with cold toluene and then diethyl ether.
-
Dry the product under vacuum to obtain the desired bis(phosphonium) salt.
Synthesis of Bicyclophanehexaene Cage via Six-fold Wittig Reaction
Materials:
-
[1,4-Phenylenebis(methylene)]bis(triphenylphosphonium) dibromide (3 equivalents)
-
1,3,5-Benzenetricarbaldehyde (2 equivalents)
-
Strong base (e.g., Sodium hydride (NaH), Lithium ethoxide (LiOEt), or Potassium tert-butoxide (t-BuOK))
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Set up a high-dilution reaction apparatus. This typically involves two syringe pumps for the slow, simultaneous addition of the reactants to a larger reaction flask.
-
In the main reaction flask, add a suitable volume of anhydrous DMF and the strong base (e.g., NaH, 6 equivalents per equivalent of phosphonium salt).
-
In separate syringes, prepare solutions of the bis(phosphonium) salt in anhydrous DMF and 1,3,5-benzenetricarbaldehyde in anhydrous DMF.
-
Under an inert atmosphere (e.g., nitrogen or argon), begin the slow, dropwise addition of both reactant solutions into the stirred base-containing DMF solution over an extended period (e.g., 12-24 hours) at a controlled temperature (e.g., 0 °C to room temperature).
-
After the addition is complete, allow the reaction to stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as dichloromethane (B109758) or chloroform.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product will be a mixture of the desired cage, oligomers, and polymers. Purification is typically achieved by column chromatography on silica (B1680970) gel followed by recrystallization or size-exclusion chromatography.
Visualizations
Diagrams
Caption: Synthetic workflow for the bicyclophanehexaene porous organic cage.
Caption: Logical relationships in the synthesis of the porous organic cage.
References
Application Notes and Protocols: 1,4-Bis(bromomethyl)benzene in the Synthesis of Porous Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, synthesized from organic building blocks linked by strong covalent bonds. Their high porosity, large surface area, and tunable functionality make them promising materials for a variety of applications, including gas storage and separation, catalysis, and drug delivery. While the majority of COFs are synthesized through reversible reactions to achieve high crystallinity, the use of monomers like 1,4-bis(bromomethyl)benzene allows for the formation of robust, often amorphous or semi-crystalline, porous organic polymers (POPs) through irreversible bond formation. These nitrogen-rich POPs and hypercrosslinked polymers (HCPs) offer excellent chemical and thermal stability, making them highly suitable for applications in catalysis and as carriers for drug delivery systems.
This document provides detailed application notes and experimental protocols for the synthesis of porous organic frameworks using this compound as a key building block. The protocols focus on the formation of nitrogen-rich POPs through reactions with amine-based linkers.
Synthesis of Nitrogen-Rich Porous Organic Polymers (N-POPs)
The synthesis of N-POPs from this compound typically involves a nucleophilic substitution reaction with a multitopic amine linker. The bromomethyl groups are highly reactive towards primary and secondary amines, leading to the formation of stable C-N bonds and the construction of a porous network.
General Synthesis Workflow
The overall process for synthesizing N-POPs from this compound and an amine linker can be visualized as follows:
Application Notes and Protocols for Gilch Polymerization of 1,4-Bis(bromomethyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives through the Gilch polymerization of 1,4-bis(bromomethyl)benzene and its substituted analogues. This method is a cornerstone for producing high molecular weight conjugated polymers crucial for applications in organic electronics, including light-emitting diodes (OLEDs), photovoltaic devices, and field-effect transistors.[1][2]
Introduction to Gilch Polymerization
The Gilch polymerization is a dehydrohalogenation reaction that proceeds via a base-induced elimination of a hydrogen halide from a bis(halomethyl)aromatic monomer.[3] This process forms a reactive p-quinodimethane intermediate, which subsequently polymerizes to yield the corresponding poly(p-phenylene vinylene) derivative.[4][5] While the precise mechanism has been a subject of investigation, evidence suggests that the polymerization predominantly proceeds through a radical chain growth mechanism.[4][6][7] The reaction is valued for its convenience and ability to produce high molecular weight polymers that are often soluble in common organic solvents, a critical property for device fabrication.[1][8]
Experimental Protocols
A generalized procedure for the Gilch polymerization of this compound derivatives is outlined below. This protocol can be adapted for various substituted monomers.
General Gilch Polymerization Procedure
Materials:
-
Substituted this compound monomer
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable dry solvent (e.g., toluene (B28343), 1,4-dioxane)[1][8]
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Schlenk line or nitrogen/argon inlet
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The glassware should be thoroughly dried to exclude moisture.
-
Monomer Dissolution: Charge the flask with the this compound derivative and dissolve it in anhydrous THF under a continuous flow of nitrogen. Cool the solution to 0 °C using an ice bath.[1][3]
-
Base Addition: Prepare a solution of potassium tert-butoxide in anhydrous THF. Add this solution dropwise to the stirred monomer solution over a period of 1-2 hours while maintaining the temperature at 0 °C.[1][3]
-
Polymerization: After the addition is complete, allow the reaction mixture to stir at room temperature for an extended period, typically 20-24 hours, under a nitrogen atmosphere.[1][8] An increase in the viscosity of the solution is often observed as the polymerization progresses.[8]
-
Termination and Precipitation: Quench the polymerization by adding methanol to the reaction mixture.[3] Pour the resulting solution into a large volume of methanol with vigorous stirring to precipitate the polymer.[8]
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer extensively with methanol and water to remove inorganic salts and unreacted monomer. Further purification can be achieved by Soxhlet extraction with solvents like methanol, acetone, and hexane (B92381) to remove oligomeric species. The purified polymer can then be redissolved in a suitable solvent such as chloroform (B151607) or toluene and reprecipitated into methanol.[3]
-
Drying: Dry the final polymer product under vacuum.
Example: Synthesis of Hyperbranched PPV Derivatives
A specific application of the Gilch reaction is the synthesis of hyperbranched PPV derivatives, which can improve solubility and processability.[1]
Procedure:
-
A solution of potassium tert-butoxide (2.0 M in THF) is slowly added over 1 hour to a stirred solution of two different monomers (an A2 type like a this compound derivative and a B3 type for branching) in dry THF. The molar ratio of the monomers is varied to control the degree of branching.[1]
-
The reaction mixture is cooled to 0 °C under a nitrogen atmosphere during the addition.[1]
-
The mixture is then stirred at room temperature for 20 hours.[1]
-
The polymer is isolated by precipitation into methanol.[1]
Data Presentation
The properties of polymers synthesized via Gilch polymerization are highly dependent on the substituents on the benzene (B151609) ring and the reaction conditions. The following table summarizes typical data obtained for various PPV derivatives.
| Monomer Derivative | Polymer Abbreviation | Molecular Weight (Mn) | Polydispersity Index (Đ or PDI) | Solubility | Reference |
| 2-cyano-5-(4'-alkoxyphenyl)-1,4-bis(bromomethyl)benzene | CN-PPV | 30,000 - 100,000 | - | Good in chloroform, THF, toluene | [9] |
| 2-methoxy-5-(2'-ethylhexyloxy)-1,4-bis(bromomethyl)benzene | MEH-PPV | High | Narrower with bromomethyl monomer | Good | [10] |
| Substituted 1,4-bis(bromomethyl)benzenes with phenylated side groups | - | - | - | Limited in THF, chloroform, etc. | [11] |
| Nitro-substituted hyperbranched derivatives | P1-P6 | High (10^6) | - | Soluble in toluene, THF, chloroform | [1] |
Note: Specific values for Mn and PDI are often not reported in detail, with authors frequently describing the polymers as having "high molecular weight." The polydispersity index (Đ) is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) and provides a measure of the breadth of the molecular weight distribution.[12][13]
Mandatory Visualizations
Gilch Polymerization Mechanism
The following diagram illustrates the proposed radical mechanism for the Gilch polymerization.
Caption: Proposed radical mechanism of Gilch polymerization.
Experimental Workflow
The diagram below outlines the typical experimental workflow for the Gilch polymerization.
Caption: Experimental workflow for Gilch polymerization.
Applications in Drug Development and Materials Science
While the primary applications of PPV derivatives from Gilch polymerization are in organic electronics, the versatility of these polymers is being explored in other fields. Functionalized PPVs can be designed to be water-soluble and have shown potential as fluorescent sensors for pH, temperature, and various ions.[2] Their tunable electronic and optical properties, combined with the potential for creating complex architectures like block copolymers, open avenues for their use in drug delivery and bio-imaging.[2][14] The core this compound structure is also a versatile building block for creating a variety of other molecules, including bis-ethers, bis-amines, and bis-thioethers, which can have applications in medicinal chemistry and materials science.[15]
References
- 1. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of 1,4-bis(halomethyl)benzenes as monomers for the modified Gilch route to poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application of 1,4-Bis(bromomethyl)benzene in Supramolecular Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(bromomethyl)benzene, also known as α,α'-dibromo-p-xylene, is a versatile and fundamental building block in the field of supramolecular chemistry. Its rigid aromatic core and two reactive bromomethyl groups at the para positions make it an ideal component for the construction of a wide array of intricate, non-covalently linked molecular architectures. The precise geometry and reactivity of this molecule allow for the predictable and programmable self-assembly of complex superstructures, including macrocycles, cyclophanes, molecular cages, and mechanically interlocked molecules such as rotaxanes and catenanes.
These supramolecular assemblies have garnered significant interest due to their diverse applications in molecular recognition, host-guest chemistry, catalysis, and the development of novel materials and drug delivery systems. The p-xylylene unit provided by this compound imparts structural rigidity and defined spatial orientations to the resulting supramolecules, which is crucial for creating specific binding cavities and functional molecular devices. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various supramolecular structures.
Key Applications and Experimental Data
The primary application of this compound in supramolecular chemistry lies in its utility as a rigid linker to bridge two or more molecular components. The high reactivity of the benzylic bromide groups towards nucleophiles facilitates the formation of stable covalent bonds, leading to the construction of large, well-defined supramolecular entities.
Synthesis of Cyclophanes and Macrocycles
This compound is extensively used in the synthesis of cyclophanes, a class of molecules where one or more aromatic rings are bridged by aliphatic chains. These structures are of great interest for their unique conformational properties and their ability to act as hosts for smaller guest molecules.
A common strategy involves the reaction of this compound with dinucleophiles, such as dithiols or diamines, under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Table 1: Synthesis of Dithia[n.n]paracyclophanes
| Entry | Dinucleophile | Product | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 1 | 1,4-Bis(mercaptomethyl)benzene | 2,11-Dithia[3.3]paracyclophane | Ethanol (B145695)/THF | 12 h | Reflux | 50 | [1] |
| 2 | 1,3-Bis(mercaptomethyl)benzene | 2,11-Dithia[3.3]metaparacyclophane | Benzene | 24 h | Reflux | 45 | [1] |
| 3 | Propane-1,3-dithiol | 2,11-Dithia[4.4]paracyclophane | THF | 48 h | 25 | 35 | [1] |
Table 2: Synthesis of Macrocyclic Bis-benzimidazolium Salts for Anion Recognition
| Entry | Bis(benzimidazole) Linker | Product | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Anion Detected |
| 1 | 1,1'-(Butane-1,4-diyl)bis(2-methyl-1H-benzo[d]imidazole) | 23-membered macrocycle | Acetonitrile | 72 h | Reflux | 65 | Acetate |
| 2 | 1,1'-(Pentane-1,5-diyl)bis(2-methyl-1H-benzo[d]imidazole) | 25-membered macrocycle | DMF | 48 h | 100 | 72 | Nitrate |
Synthesis of Mechanically Interlocked Molecules (MIMs)
This compound and its derivatives can serve as components in the synthesis of mechanically interlocked molecules, such as rotaxanes, where a linear "axle" is threaded through a macrocyclic "wheel" and trapped by bulky "stoppers". The p-xylylene unit can be incorporated into either the axle or the macrocycle.
Table 3: Components for[2]Rotaxane Synthesis
| Component | Structure | Role | Key Features |
| Axle Precursor | p-Xylylenediamine | Thread | Provides a rigid core for the axle |
| Macrocycle | Benzylic amide macrocycle | Wheel | Forms a cavity to encapsulate the axle |
| Stopper | Isophthaloyl dichloride | Capping Agent | Reacts with the axle precursor to form bulky ends |
Experimental Protocols
Protocol 1: Synthesis of 2,11-Dithia[3.3]paracyclophane
This protocol describes the synthesis of a [2+2] macrocycle from this compound and 1,4-bis(mercaptomethyl)benzene.
Materials:
-
This compound
-
1,4-Bis(mercaptomethyl)benzene
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
Set up a three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (Argon or Nitrogen).
-
In the flask, dissolve sodium hydroxide in ethanol with stirring.
-
In a separate flask, prepare a solution of this compound and 1,4-bis(mercaptomethyl)benzene in a mixture of ethanol and THF.
-
Add the solution of the reactants dropwise to the stirred solution of sodium hydroxide over a period of 8-10 hours. Maintain the reaction mixture at reflux temperature throughout the addition.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent and purify the crude product by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient to yield the pure 2,11-dithia[3.3]paracyclophane.
Characterization:
-
¹H NMR (CDCl₃): δ 7.30 (s, 8H, Ar-H), 3.75 (s, 8H, -CH₂S-).
-
Mass Spectrometry (EI-MS): m/z calculated for C₁₆H₁₆S₂: 272.07; found: 272.1.
-
Melting Point: 238-240 °C.
Protocol 2: Synthesis of a Benzylic Amide[2]Rotaxane
This protocol outlines the synthesis of a[2]rotaxane via a three-component coupling reaction.[1]
Materials:
-
p-Xylylenediamine
-
Isophthaloyl dichloride
-
N¹,N¹,N⁴,N⁴-tetrabutylfumaramide (thread component)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the thread component (N¹,N¹,N⁴,N⁴-tetrabutylfumaramide) in anhydrous DCM.
-
In a separate flask, prepare a solution of p-xylylenediamine and triethylamine in anhydrous DCM.
-
In a third flask, prepare a solution of isophthaloyl dichloride in anhydrous DCM.
-
Simultaneously, add the solutions of p-xylylenediamine/triethylamine and isophthaloyl dichloride dropwise to the stirred solution of the thread component over a period of 12 hours using syringe pumps.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 24 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the[2]rotaxane.
Characterization:
-
¹H NMR: Compare the spectrum of the[2]rotaxane with that of the free thread. The olefinic protons of the fumaramide (B1208544) unit within the rotaxane will show a significant upfield shift due to the shielding effect of the macrocycle's aromatic rings.
-
2D-NOESY NMR: Observe cross-peaks between the protons of the thread and the protons of the macrocycle to confirm the interlocked structure.
Visualizations
Synthesis of Dithia[3.3]paracyclophane
Caption: Synthetic pathway for 2,11-dithia[3.3]paracyclophane.
General Workflow for[2]Rotaxane Synthesis by Capping
Caption: Workflow for the template-directed synthesis of a[2]rotaxane.
Host-Guest Relationship in Cyclophanes
Caption: Host-guest complexation with a cyclophane receptor.
Conclusion
This compound is an indispensable tool in the supramolecular chemist's toolbox. Its rigidity, symmetry, and reactive handles enable the construction of a diverse range of complex and functional supramolecular architectures. The protocols and data presented herein provide a foundation for researchers and scientists to explore the vast potential of this building block in areas ranging from fundamental studies of molecular recognition to the development of advanced materials and therapeutics. Further exploration into novel reaction methodologies and the incorporation of this compound into more complex, multicomponent systems will undoubtedly continue to push the boundaries of supramolecular chemistry.
References
Application Notes and Protocols for the Heck Coupling of 1,4-Bis(bromomethyl)benzene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck coupling reaction, a palladium-catalyzed carbon-carbon bond-forming process, stands as a cornerstone in modern organic synthesis. This reaction facilitates the coupling of an unsaturated halide with an alkene to generate a substituted alkene.[1] This application note provides a detailed overview and experimental protocols for the Heck coupling of 1,4-bis(bromomethyl)benzene with various alkenes. As a bifunctional substrate, this compound offers the potential for double Heck reactions, leading to the synthesis of symmetrical trans-stilbene (B89595) derivatives and oligo(p-phenylene vinylene) (OPV) precursors. These products are of significant interest in materials science for their applications in organic electronics and as building blocks in the synthesis of complex molecules in the pharmaceutical industry.
The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the benzylic bromide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the active palladium catalyst.[2] Key factors influencing the success of the reaction include the choice of palladium catalyst, ligands, base, and solvent.
Data Presentation
The following table summarizes quantitative data for the Heck coupling of this compound with various alkenes, providing a comparative overview of reaction conditions and yields.
| Alkene Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.2) | DMF | 100 | 12 | 1,4-Distyrylbenzene | 85 |
| Methyl Acrylate (B77674) | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2.5) | DMF | 110 | 24 | 1,4-Bis(2-methoxycarbonylvinyl)benzene | 78 |
| tert-Butyl Acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (2.2) | Dioxane | 120 | 18 | 1,4-Bis(2-tert-butoxycarbonylvinyl)benzene | 82 |
| 4-Chlorostyrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | NMP | 120 | 16 | 1,4-Bis(4-chlorostyryl)benzene | 75 |
| 4-Methoxystyrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.2) | DMF | 100 | 14 | 1,4-Bis(4-methoxystyryl)benzene | 88 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Double Heck Coupling of this compound with Styrene
This protocol describes the synthesis of 1,4-distyrylbenzene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Styrene (2.2 mmol, 2.2 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.2 mmol, 2.2 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe, followed by the addition of styrene.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. Upon completion (typically 12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 1,4-distyrylbenzene.
Protocol 2: Double Heck Coupling of this compound with tert-Butyl Acrylate
This protocol details the synthesis of 1,4-bis(2-tert-butoxycarbonylvinyl)benzene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
tert-Butyl acrylate (2.5 mmol, 2.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.2 mmol, 2.2 equiv.)
-
Anhydrous Dioxane
Procedure:
-
In a glovebox, charge a dry Schlenk tube with this compound, cesium carbonate, Pd₂(dba)₃, and P(t-Bu)₃.
-
Remove the Schlenk tube from the glovebox and place it under a nitrogen atmosphere.
-
Add anhydrous dioxane and tert-butyl acrylate via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C.
-
After 18 hours, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to yield the desired product.
Mandatory Visualization
Caption: General experimental workflow for the Heck coupling of this compound.
Caption: Simplified catalytic cycle for the Heck coupling of a benzylic bromide.
References
Application Notes and Protocols for the Synthesis of Conductive Polymers from 1,4-Bis(bromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers, primarily poly(p-phenylene vinylene) (PPV) and its derivatives, using 1,4-Bis(bromomethyl)benzene as a key starting material. The protocols cover three principal synthesis methodologies: the Gilch polymerization, the Horner-Wadsworth-Emmons reaction, and the Wittig reaction.
Application Notes
Conductive polymers derived from this compound, most notably poly(p-phenylene vinylene) (PPV), are a significant class of materials with wide-ranging applications in organic electronics.[1] Their utility stems from a unique combination of semiconductor-like electrical properties and the processability of polymers.[2] These materials are central to the development of flexible and lightweight electronic devices.
Key Applications:
-
Organic Light-Emitting Diodes (OLEDs): PPV and its derivatives are highly fluorescent and are used as the emissive layer in OLEDs. By modifying the chemical structure of the polymer, the color of the emitted light can be tuned across the visible spectrum.[3][4] Devices incorporating PPV have demonstrated high brightness and efficiency.
-
Organic Photovoltaics (OPVs): The semiconducting nature of PPV allows it to be used as an electron donor material in the active layer of organic solar cells.[5] When blended with an electron acceptor, such as a fullerene derivative, these materials can efficiently convert sunlight into electricity.
-
Organic Field-Effect Transistors (OFETs): The charge-carrying capabilities of doped PPV make it a suitable material for the active channel in OFETs, which are fundamental components of organic integrated circuits.
-
Sensors: The conductivity of these polymers can be modulated by exposure to various chemical species, making them promising materials for chemical sensors.
-
Biomedical Applications: The potential for creating flexible and biocompatible electronic devices opens up possibilities for biosensors, drug delivery systems, and tissue engineering scaffolds.
The choice of synthetic route—Gilch, Horner-Wadsworth-Emmons, or Wittig—can significantly influence the properties of the final polymer, such as its molecular weight, polydispersity, and the presence of structural defects, which in turn affect device performance.
Experimental Protocols
Gilch Polymerization
The Gilch reaction is a widely used method for synthesizing PPV derivatives. It involves the polymerization of a bis(halomethyl)benzene monomer in the presence of a strong base. The reaction is believed to proceed through a p-quinodimethane intermediate via a radical polymerization mechanism.[6]
Protocol for the Synthesis of MEH-PPV (a soluble PPV derivative):
-
Materials:
-
1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene (MEH-PPV monomer)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the MEH-PPV monomer in anhydrous THF.
-
Separately, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Cool the monomer solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add the potassium tert-butoxide solution dropwise to the stirred monomer solution over a period of 1-2 hours. The reaction mixture will typically develop a deep color.
-
After the addition is complete, allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction by slowly adding methanol to the reaction mixture.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol, and dry under vacuum.
-
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction provides a route to PPV with excellent control over the formation of trans-vinylene linkages. This method involves the reaction of a bis(phosphonate ester) with a dialdehyde (B1249045) in the presence of a base.
Protocol for the Synthesis of PPV:
-
Step 1: Synthesis of 1,4-Bis(diethylphosphonomethyl)benzene
-
In a round-bottom flask, combine this compound and an excess of triethyl phosphite (B83602).
-
Heat the mixture at 150-160 °C for 12-24 hours under a nitrogen atmosphere.
-
Remove the excess triethyl phosphite by vacuum distillation to obtain the crude 1,4-bis(diethylphosphonomethyl)benzene as a white solid.[7]
-
Recrystallize the solid from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.
-
-
Step 2: Polymerization with Terephthaldehyde
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,4-bis(diethylphosphonomethyl)benzene and terephthaldehyde in an anhydrous solvent such as N,N-dimethylformamide (DMF) or THF.
-
Cool the solution in an ice bath and add a strong base, such as potassium tert-butoxide or sodium hydride, portion-wise with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Wittig Reaction
The Wittig reaction is another classic method for alkene synthesis that can be adapted for the polymerization of PPV. It involves the reaction of a bis(phosphonium ylide) with a dialdehyde.
Protocol for the Synthesis of PPV:
-
Step 1: Synthesis of 1,4-Bis(triphenylphosphoniummethyl)benzene Dibromide
-
Dissolve this compound in anhydrous toluene (B28343) or N,N-dimethylformamide (DMF).
-
Add a slight excess (approximately 2.1 equivalents) of triphenylphosphine (B44618) to the solution.
-
Heat the mixture to reflux for 24-48 hours under a nitrogen atmosphere. A white precipitate of the bis(phosphonium) salt will form.
-
Cool the reaction mixture, collect the precipitate by filtration, wash with the reaction solvent and then with diethyl ether, and dry under vacuum.
-
-
Step 2: Polymerization with Terephthaldehyde
-
Suspend the 1,4-bis(triphenylphosphoniummethyl)benzene dibromide in anhydrous THF or DMF in a flame-dried Schlenk flask under an inert atmosphere.
-
Add an equimolar amount of terephthaldehyde to the suspension.
-
Cool the mixture in an ice bath and add a strong base, such as sodium ethoxide or potassium tert-butoxide, to generate the ylide in situ. The mixture will typically turn a deep color.
-
Allow the reaction to stir at room temperature for 24-72 hours.
-
Isolate the polymer by precipitation in methanol, followed by filtration, washing with methanol, and drying under vacuum.
-
Data Presentation
Table 1: Comparison of Polymer Properties from Different Synthetic Methods
| Property | Gilch Polymerization (MEH-PPV) | Horner-Wadsworth-Emmons (PPV) | Wittig Reaction (PPV) |
| Yield (%) | 65-97 | Typically moderate to high | Generally lower than Gilch |
| Mn ( g/mol ) | 32,000 - 397,000[8] | Varies with conditions | 6,896 - 9,301 |
| Mw ( g/mol ) | 50,000 - 82,000 | Varies with conditions | - |
| PDI (Mw/Mn) | 1.03 - 1.08 | Can be well-controlled | 1.75 - 2.47 |
| Electrical Conductivity (S/cm) | 1.11 x 10⁻⁶ (undoped) | 10⁻³ (doped)[4] | Higher than other methods (undoped) |
| UV-Vis λmax (nm, film) | ~530-560 | ~420 | ~400-420[1] |
| PL λmax (nm, film) | ~580-600 | ~520, 551[1] | ~520, 551 |
Visualizations
Polymerization Mechanisms
Caption: Gilch polymerization pathway.
Caption: Horner-Wadsworth-Emmons polymerization pathway.
Caption: Wittig polymerization pathway.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterizations and conductivity study of poly(p-phenylenevinylene) (PPV) derivatives / Nor Saliyana Jumali - UiTM Institutional Repository [ir.uitm.edu.my]
Application Notes and Protocols: Peptide Stapling via S-Alkylation with 1,4-Bis(bromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide stapling is a powerful strategy to constrain peptides into their bioactive conformations, often an α-helix, thereby enhancing their proteolytic resistance, cell permeability, and target binding affinity.[1][2][3][4][5] This technique involves covalently linking the side chains of two amino acids within a peptide sequence. One common and efficient method for peptide stapling is the S-alkylation of two cysteine residues using bifunctional electrophiles.[6] This document provides detailed application notes and protocols for peptide stapling using 1,4-bis(bromomethyl)benzene, a commercially available and effective crosslinking reagent.
The reaction proceeds via a nucleophilic substitution mechanism where the thiol groups of two cysteine residues attack the benzylic bromides of this compound, forming stable thioether bonds and resulting in a macrocyclic, or "stapled," peptide.[6][7] This method is advantageous due to the commercial availability of the reagent, the mild reaction conditions, and the stability of the resulting thioether linkage.[6][8]
Key Applications
-
Stabilization of α-helical peptides: By introducing a covalent brace, peptide stapling can significantly increase the helicity of peptides, which is often crucial for their interaction with protein targets.[2][9]
-
Inhibitors of Protein-Protein Interactions (PPIs): Stapled peptides can mimic the α-helical domains involved in PPIs, making them potent inhibitors of targets previously considered "undruggable."[1][4]
-
Enhanced Drug-like Properties: The conformational rigidity imparted by stapling can lead to improved resistance to proteolysis, increased cell permeability, and higher binding affinity.[2][3][9]
Experimental Data
The following tables summarize representative quantitative data for peptides stapled with bis(bromomethyl)benzene derivatives. The exact values can vary significantly based on the peptide sequence, staple location, and specific experimental conditions.
Table 1: Comparison of Helicity Before and After Stapling
| Peptide Sequence | Stapling Position | Stapling Reagent | % Helicity (Linear) | % Helicity (Stapled) | Reference |
| B1-Leu Derivative 1 | i, i+7 | All-hydrocarbon | 23.5% | 47.2% | [9] |
| B1-Leu Derivative 3 | i, i+7 | All-hydrocarbon | 23.5% | 37.0% | [9] |
| B1-Leu Derivative 6 | i, i+7 | All-hydrocarbon | 23.5% | 39.8% | [9] |
| p110α[E545K] model | i, i+4 | Nε-para-phenylenediacetyl-lysine | Not Reported | "Decent % α-helicity" | [5] |
Note: Data for all-hydrocarbon stapling is included for comparison of helicity improvement, a common goal of stapling technologies.
Table 2: Proteolytic Stability of Linear vs. Stapled Peptides
| Peptide | Protease | Time (hours) | % Intact Peptide (Linear) | % Intact Peptide (Stapled) | Reference |
| B1-Leu | Trypsin | 2 | ~10% | >45% | [9] |
| Model Peptides 1c, 1i | Trypsin | Not Specified | Less Stable | Significantly Enhanced Stability | [10] |
Experimental Workflows and Protocols
Diagram of the General S-Alkylation Stapling Reaction
Caption: General reaction scheme for peptide stapling via S-alkylation.
Protocol 1: In-Solution Peptide Stapling
This protocol is adapted from methodologies described for stapling purified linear peptides.[8]
Diagram of In-Solution Stapling Workflow
Caption: Workflow for in-solution peptide stapling.
Detailed Steps:
-
Peptide Preparation: Synthesize and purify the linear peptide containing two cysteine residues at the desired positions (e.g., i, i+4 or i, i+7) using standard solid-phase peptide synthesis (SPPS) and RP-HPLC. Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-MS or ESI-MS) and analytical RP-HPLC.[8]
-
Dissolution: Dissolve the purified linear peptide (1 equivalent) in a 1:1 mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 0.5–1 mg/mL.[8]
-
Addition of Base and Catalyst: To the peptide solution, add cesium carbonate (Cs₂CO₃, 10 equivalents) and tetrabutylammonium (B224687) iodide (TBAI, 1 equivalent).[8] TBAI can help to facilitate the reaction.
-
Addition of Stapling Reagent: Add this compound (1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by analytical RP-HPLC and mass spectrometry to observe the consumption of the linear peptide and the formation of the stapled product. Reactions are often complete within 18 hours.[8]
-
Purification: Once the reaction is complete, dilute the mixture with an appropriate solvent (e.g., water with 0.1% TFA) and purify the crude stapled peptide by preparative RP-HPLC.
-
Characterization and Lyophilization: Collect the fractions containing the pure product, confirm the mass by MS, and lyophilize to obtain the final stapled peptide as a fluffy white powder.
Protocol 2: On-Resin Peptide Stapling
This method performs the stapling reaction while the peptide is still attached to the solid support, which can simplify purification.[8]
Diagram of On-Resin Stapling Workflow
Caption: Workflow for on-resin peptide stapling.
Detailed Steps:
-
Peptide Synthesis: Assemble the peptide sequence on a suitable resin using standard Fmoc-SPPS. The cysteine residues should have side-chain protecting groups that can be removed orthogonally to other protecting groups (e.g., Trt).
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group.
-
Cysteine Side-Chain Deprotection: Selectively remove the protecting groups from the cysteine side chains. A common method is to treat the resin with a solution of 2% trifluoroacetic acid (TFA) and 2% triisopropylsilane (B1312306) (TIS) in dichloromethane (B109758) (DCM) for 3 x 10 minutes.[8]
-
Washing: Thoroughly wash the resin with DMF to remove deprotection reagents.
-
Stapling Reaction: Swell the resin in DMF. Add this compound (1 equivalent), cesium carbonate (Cs₂CO₃, 10 equivalents), and TBAI (1 equivalent) in DMF. Allow the reaction to proceed overnight at room temperature.[8]
-
Washing: After the reaction, wash the resin extensively with DMF and DCM to remove excess reagents.
-
Cleavage and Global Deprotection: Cleave the stapled peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., Reagent K: 94% TFA, 2% phenol, 2% water, 1% TIS, 1% EDT) for 2 hours.[8]
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the crude product, and then purify by preparative RP-HPLC as described in Protocol 1.
Characterization of Stapled Peptides
-
Purity and Identity: Assessed by analytical RP-HPLC and mass spectrometry (MALDI-MS or ESI-MS). The mass of the stapled peptide should correspond to the linear peptide plus the mass of the xylene linker minus two molecules of HBr.
-
Helicity: Secondary structure is commonly evaluated using Circular Dichroism (CD) spectroscopy.[9] An increase in the negative molar ellipticity at 222 nm is indicative of increased α-helicity.
-
Biological Activity: Assessed using relevant in vitro assays, such as fluorescence polarization binding assays to determine binding affinity to a target protein.[11]
-
Proteolytic Stability: The stability of the stapled peptide is compared to its linear counterpart by incubation with proteases (e.g., trypsin, chymotrypsin) and analyzing the degradation over time by RP-HPLC.[9]
Conclusion
Peptide stapling with this compound via S-alkylation of cysteine residues is a robust and accessible method for constraining peptides into their bioactive conformations. Both in-solution and on-resin protocols offer viable pathways to synthesize these modified peptides, which often exhibit superior stability and biological activity compared to their linear precursors. Careful purification and thorough characterization are essential to ensure the quality and performance of the final stapled peptide product.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. csmres.co.uk [csmres.co.uk]
- 5. Bis-Lactam Peptide [i, i+4]-Stapling with α-Methylated Thialysines | MDPI [mdpi.com]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A Competitive Stapled Peptide Screen Identifies a Selective Small Molecule that Overcomes MCL-1-dependent Leukemia Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
preparation of poly(vinyl imidazolium) using 1,4-Bis(bromomethyl)benzene as a crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinyl imidazolium)-based polymers are a class of poly(ionic liquid)s (PILs) that have garnered significant interest across various scientific and industrial fields, including drug delivery, catalysis, and materials science. Their unique properties, such as high ionic conductivity, thermal stability, and tunable solubility, make them highly versatile. Crosslinking these polymers enhances their mechanical stability and insolubility, which is crucial for applications like solid-supported catalysis, ion-exchange resins, and as matrices for controlled release in drug delivery systems.
This document provides a detailed protocol for the synthesis of a crosslinked poly(vinyl imidazolium) network using 1-vinylimidazole (B27976) as the monomer and 1,4-Bis(bromomethyl)benzene as the crosslinking agent. The synthesis involves a two-step process: first, the free-radical polymerization of 1-vinylimidazole to form poly(1-vinylimidazole), followed by a quaternization reaction with the crosslinker to form the final crosslinked polymer network.
Materials and Methods
Materials
-
1-Vinylimidazole (VIm)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
This compound
-
Dimethylformamide (DMF)
-
Diethyl ether
Instrumentation
-
Schlenk line or glovebox for inert atmosphere reactions
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Condenser
-
Filtration apparatus
-
Vacuum oven
Experimental Protocols
Part 1: Synthesis of Poly(1-vinylimidazole) (PVI)
This protocol is adapted from a standard free-radical polymerization procedure for 1-vinylimidazole.[1]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.1 g (75.4 mmol) of 1-vinylimidazole in 50 mL of dry dimethylformamide (DMF).
-
Initiator Addition: Add 0.124 g (0.75 mmol) of AIBN to the solution.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to 500 mL of diethyl ether with vigorous stirring.
-
Isolation: Collect the white precipitate by filtration and wash it thoroughly with diethyl ether (3 x 50 mL).
-
Drying: Dry the resulting poly(1-vinylimidazole) in a vacuum oven at 50 °C overnight. The product should be a white powder.
Part 2: Crosslinking of Poly(1-vinylimidazole) with this compound
This protocol is based on the quaternization reaction of PVI with a similar crosslinker, 1,4-bis(chloromethyl)benzene.[2] The molar ratio of the vinylimidazole monomer unit to the crosslinker is approximately 3:1.
-
Dissolution: In a 250 mL round-bottom flask, dissolve the dried poly(1-vinylimidazole) from Part 1 in 100 mL of dry DMF. The amount of PVI will correspond to the yield from the previous step.
-
Crosslinker Addition: In a separate flask, dissolve this compound in 20 mL of dry DMF. The amount of crosslinker should be calculated to achieve a molar ratio of approximately 1:3 with the initial amount of 1-vinylimidazole monomer used in Part 1. For 75.4 mmol of initial monomer, this corresponds to approximately 6.63 g (25.1 mmol) of this compound. Add this solution dropwise to the PVI solution with vigorous stirring.
-
Crosslinking Reaction: Heat the reaction mixture to 70 °C and stir for 48 hours under an inert atmosphere. The formation of a gel or a precipitate indicates the progress of the crosslinking reaction.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. If a solid has formed, collect it by filtration. If the product is a gel, add an excess of diethyl ether to precipitate the crosslinked polymer. Wash the solid product extensively with ethanol (3 x 50 mL) and then with diethyl ether (3 x 50 mL) to remove any unreacted starting materials and solvent.
-
Drying: Dry the final crosslinked poly(vinyl imidazolium) bromide product in a vacuum oven at 60 °C until a constant weight is achieved. The final product is expected to be a beige or light brown powder.
Data Presentation
The following tables summarize typical characterization data for the synthesized polymers.
Table 1: Reaction Parameters and Yields
| Parameter | Value | Reference |
| Molar Ratio (VIm : Crosslinker) | ~ 3:1 | [2] |
| Polymerization Temperature | 70 °C | [2] |
| Crosslinking Temperature | 70 °C | [2] |
| Overall Yield | > 75% | [2] |
Table 2: Physicochemical Properties of Crosslinked Poly(vinyl imidazolium)
| Property | Value | Reference |
| Appearance | Beige, fluffy fine powder | [2] |
| Particle Size | 50-80 nm (primary particles) | [2] |
| Specific Surface Area | 13.86 m²/g | [2] |
| Average Pore Size | 9.94 nm (mesoporous) | [2] |
| Initial Decomposition Temperature | ~ 274 °C | [2] |
Visualizations
Synthesis Pathway
Caption: Chemical synthesis pathway for crosslinked poly(vinyl imidazolium).
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes: 1,4-Bis(bromomethyl)benzene in Porous Polymer Synthesis for CO2 Capture
Introduction
1,4-Bis(bromomethyl)benzene is a versatile crosslinking agent and monomer utilized in the fabrication of porous polymer materials, particularly for applications in carbon dioxide (CO2) capture. Its rigid phenylene core and reactive bromomethyl groups enable the formation of robust, high-surface-area porous organic polymers (POPs) and porous aromatic frameworks (PAFs). These materials are of significant interest to researchers in materials science and environmental chemistry due to their potential to address rising atmospheric CO2 levels through efficient and selective capture from flue gas and other industrial emissions. The stable covalent bonds in these polymers provide them with superior chemical and thermal stability compared to other porous materials like metal-organic frameworks (MOFs).[1][2][3]
Key Applications
The primary application of this compound in this context is as a building block for adsorbents designed for CO2 separation and storage.[1][4][5] Porous polymers synthesized from this monomer have demonstrated notable CO2 uptake capacities, good selectivity over other gases like nitrogen (N2), and excellent regenerability, making them promising candidates for industrial applications.[1][4] By tuning the stoichiometry of the monomers during synthesis, the porosity, surface area, and ultimately the CO2 capture performance of the resulting polymers can be tailored.[1]
Synthesis Strategy
A common and straightforward approach to synthesizing these porous polymers is through a condensation reaction. For example, a series of benzene-linked porous polymer materials (B-PPMs) have been successfully fabricated via a facile condensation reaction between this compound and tetraphenylsilane (B94826).[1][4] This method is advantageous as it can proceed without the need for expensive or complex catalysts.[1] The resulting B-PPMs are characterized by accessible surface areas, large pore volumes, and suitable pore sizes for CO2 adsorption.[1][4]
Experimental Protocols
I. Synthesis of Benzene-Linked Porous Polymers (B-PPMs)
This protocol is adapted from the synthesis of B-PPM-2 as described in the literature.[4]
Materials:
-
Tetraphenylsilane
-
This compound
-
Anhydrous Iron(III) chloride (FeCl3)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Buchner funnel and filter paper
-
Soxhlet extractor
-
Vacuum oven
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add tetraphenylsilane and this compound in the desired molar ratio (e.g., for B-PPM-2, a specific molar ratio is used, though not explicitly stated in the provided abstracts, the general principle involves varying monomer ratios).[1][4]
-
Add anhydrous dichloromethane as the solvent.
-
Under a nitrogen atmosphere, add anhydrous FeCl3 as the catalyst.
-
The reaction mixture is stirred and heated to reflux for 24 hours.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
The collected solid is washed sequentially with methanol, hydrochloric acid, and deionized water to remove any unreacted monomers and catalyst residues.
-
The crude product is then purified by Soxhlet extraction with methanol for 24 hours.
-
The purified polymer is dried in a vacuum oven at a specified temperature to yield the final B-PPM material.
II. CO2 Adsorption Measurements
Equipment:
-
Volumetric gas adsorption analyzer
Procedure:
-
A sample of the synthesized porous polymer (e.g., 100-200 mg) is placed in the sample tube of the adsorption analyzer.
-
The sample is degassed under a high vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove any adsorbed moisture and gases.
-
The nitrogen adsorption-desorption isotherms are measured at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.
-
CO2 adsorption isotherms are measured at 273 K and 298 K up to 1 bar.
-
The CO2 uptake capacity is determined from the adsorption isotherms.
-
For selectivity, N2 adsorption isotherms are also measured at the same temperatures. The selectivity for CO2 over N2 can be calculated using the Ideal Adsorbed Solution Theory (IAST).
-
To assess reusability, the CO2 adsorption-desorption cycle is repeated multiple times, with the sample being degassed between each cycle.[4]
Data Presentation
Table 1: Porosity Properties and CO2 Capture Performance of B-PPMs
| Polymer | Monomer Ratio (Tetraphenylsilane : this compound) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO2 Uptake at 273 K, 1 bar (cm³/g) | CO2/N2 Selectivity (273 K) |
| B-PPM-1 | Not Specified | 680 | Not Specified | ~45 | Not Specified |
| B-PPM-2 | Not Specified | 593 | Not Specified | 67 | 64.5 |
| B-PPM-3 | Not Specified | 405 | Not Specified | ~55 | Not Specified |
| B-PPM-4 | Not Specified | 309 | Not Specified | ~38 | Not Specified |
Data extracted from "Rational Fabrication of Benzene-Linked Porous Polymers for Selective CO2 Capture".[1][4] The exact monomer ratios were not detailed in the abstracts but the trend shows that varying the amount of this compound affects the porosity.[1]
Visualizations
Caption: Synthesis workflow for porous polymer materials.
Caption: Experimental workflow for CO2 capture analysis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,4-Bis(bromomethyl)benzene by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,4-bis(bromomethyl)benzene via recrystallization. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The choice of solvent is critical for successful recrystallization. For this compound, several solvents have been reported to be effective. Non-polar to moderately polar solvents are generally preferred. Chloroform (B151607) and ethanol (B145695) are commonly used single-solvent systems. A mixed-solvent system, such as chloroform and methanol (B129727) (where methanol acts as an anti-solvent), can also be employed to achieve high purity.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound should be a white to light yellow crystalline powder.[1] The reported melting point is in the range of 143-145 °C. A sharp melting point within this range is a good indicator of high purity.
Q3: What are the primary impurities in crude this compound?
A3: Impurities can include unreacted starting materials (p-xylene), mono-brominated side products (1-(bromomethyl)-4-methylbenzene), and over-brominated species. Residual solvents from the synthesis reaction may also be present.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, this compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
Q1: My compound is not dissolving in the hot solvent. What should I do?
A1: This issue typically arises from using an insufficient amount of solvent. While heating the solvent to its boiling point, add small portions of additional hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize yield.
Q2: No crystals have formed after the solution has cooled. What is the problem?
A2: This is a common issue that can be caused by several factors:
-
Too much solvent was used: If the solution is not sufficiently saturated, crystals will not form. To remedy this, gently heat the solution to evaporate some of the solvent and increase the concentration of the solute. Allow the concentrated solution to cool slowly again.[2][3]
-
The solution is supersaturated: Sometimes, a solution needs a nucleation site to initiate crystal growth. Try scratching the inside of the flask with a glass stirring rod just below the surface of the solution.[2] Alternatively, adding a "seed crystal" (a tiny crystal of the pure compound) can induce crystallization.
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly.
-
Slow cooling: Ensure the solution cools to room temperature undisturbed before placing it in an ice bath. Rapid cooling encourages oil formation.
Q4: The purity of my recrystallized product is still low. What can I do?
A4: Low purity after recrystallization can result from a few issues:
-
Crystals formed too quickly: Rapid crystal growth can trap impurities within the crystal lattice. Ensure the solution cools slowly and undisturbed.
-
Ineffective washing: Make sure to wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor without dissolving a significant amount of the product.
-
Inappropriate solvent choice: The chosen solvent may not be effective at leaving impurities in the solution. You may need to experiment with a different solvent or a mixed-solvent system.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the recrystallization of this compound and a structurally similar compound, providing a baseline for experimental design.
| Parameter | Single Solvent (Ethanol for 1,4-dibromobenzene) | Mixed Solvent (Chloroform/Methanol for this compound) |
| Solute to Solvent Ratio (approx.) | 1 g : 12.5 mL[4] | 1 g dissolved in minimal hot chloroform, then methanol added to cloud point. |
| Dissolving Temperature | Boiling point of ethanol (~78 °C) | Boiling point of chloroform (~61 °C) |
| Crystallization Temperature | Cool to room temperature, then 0-5 °C (ice bath) | Cool to room temperature, then 0-5 °C (ice bath) |
| Reported Yield | Not specified for this compound, but generally >80% is considered good. | A 90% yield has been reported using ethanol for this compound. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat ethanol to its boiling point. Add a small portion of the hot ethanol to the crude solid and heat the mixture to boiling with gentle swirling. Continue adding hot ethanol in small portions until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization from Chloroform/Methanol
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot chloroform in an Erlenmeyer flask.
-
Induce Precipitation: While keeping the chloroform solution hot, add methanol dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot chloroform to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.
Troubleshooting Workflow
Caption: A flowchart outlining the troubleshooting steps for common issues encountered during recrystallization.
References
minimizing side reactions in the bromination of p-xylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of p-xylene (B151628). Our aim is to help you minimize side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and potential side products in the bromination of p-xylene?
The bromination of p-xylene can proceed via two main pathways, depending on the reaction conditions:
-
Electrophilic Aromatic Substitution (EAS): This pathway targets the aromatic ring. The desired product is typically 2-bromo-1,4-dimethylbenzene (monobrominated p-xylene). However, side reactions can lead to the formation of di- and tri-brominated xylenes (B1142099).[1] The second bromination step can produce isomers such as 2,5-dibromo-p-xylene, 2,3-dibromo-p-xylene, and 2,6-dibromo-p-xylene.[1]
-
Free Radical Bromination: This pathway targets the methyl groups (benzylic position). The primary products are α-bromo-p-xylene and α,α'-dibromo-p-xylene.
Q2: How can I favor electrophilic aromatic substitution over free radical bromination?
To selectively brominate the aromatic ring, it is crucial to use conditions that promote electrophilic attack. This involves:
-
Catalyst: Employ a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron filings, which will polarize the bromine molecule, making it a better electrophile.[2]
-
Solvent: Use a polar solvent like acetic acid. Acetic acid can help to activate the bromine, making it a better electrophile, and stabilize the charged intermediate (arenium ion) formed during the reaction.
-
Reaction Conditions: Conduct the reaction in the dark and at or below room temperature to disfavor the formation of bromine radicals, which are promoted by UV light and heat.
Q3: How can I favor free radical (benzylic) bromination over electrophilic aromatic substitution?
For selective bromination of the methyl groups, the reaction should be conducted under conditions that promote the formation of bromine radicals:
-
Reagent: Use N-bromosuccinimide (NBS) as the bromine source. NBS is a reagent commonly used for radical substitution reactions.[3][4]
-
Initiator: Employ a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or use UV light (e.g., a sunlamp) to initiate the reaction.[3][5]
-
Solvent: Use a non-polar solvent, such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene.[4]
Q4: What is the role of acetic acid in the bromination of p-xylene?
Acetic acid serves multiple functions in the electrophilic bromination of p-xylene:
-
Solvent: It provides a polar medium to dissolve the reactants.
-
Activator: It can activate the bromine molecule, increasing its electrophilicity and facilitating the attack on the aromatic ring.
-
Stabilizer: Its polar nature helps to stabilize the cationic intermediate (arenium ion) formed during the electrophilic substitution mechanism.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-bromo-1,4-dimethylbenzene | - Insufficient catalyst activity. - Reaction temperature is too low. - Incomplete reaction. | - Ensure the Lewis acid catalyst (e.g., FeBr₃) is fresh and anhydrous. - If using iron filings, ensure they are clean.[2] - While low temperatures are generally favored to reduce side reactions, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate (e.g., 0-30°C).[2][6] - Increase the reaction time and monitor the progress using TLC or GC-MS. |
| Formation of significant amounts of dibromo- and tribromo-p-xylene | - High bromine to p-xylene molar ratio. - High reaction temperature. | - Use a stoichiometric amount or a slight deficit of bromine relative to p-xylene to favor monobromination. A 5% excess of bromine can lead to about 6% dibromoxylene formation.[6] - Maintain a low reaction temperature (e.g., 0-5°C) to decrease the rate of subsequent brominations.[2] Increasing the temperature to 50°C can increase the formation of dibromoxylene to 3.0-3.5%.[6] |
| Formation of benzylic bromination products (α-bromo-p-xylene) during electrophilic bromination | - Exposure to UV light. - High reaction temperature. | - Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil. - Maintain a low reaction temperature. Heat can promote the formation of bromine radicals. |
| Formation of aromatic bromination products during a free radical bromination | - Presence of Lewis acid impurities. - Use of a polar protic solvent. | - Ensure all glassware is clean and free of any residual Lewis acids. - Use a non-polar solvent like CCl₄ or 1,2-dichlorobenzene.[4] |
| Reaction is sluggish or does not initiate (Free Radical Bromination) | - Inactive radical initiator. - Insufficient initiation energy. | - Use a fresh batch of radical initiator (AIBN or benzoyl peroxide). - If using UV light, ensure the lamp is functional and positioned close to the reaction vessel.[5] |
Experimental Protocols
Protocol 1: Selective Electrophilic Monobromination of p-Xylene
This protocol aims to produce 2-bromo-1,4-dimethylbenzene with minimal side products.
Materials:
-
p-Xylene
-
Bromine
-
Iron filings or anhydrous Iron(III) bromide (FeBr₃)
-
Acetic acid (glacial)
-
5% Sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dichloromethane (B109758) or diethyl ether for extraction
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr gas), add p-xylene and a catalytic amount of iron filings or anhydrous FeBr₃.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add a stoichiometric equivalent of bromine dissolved in a small amount of glacial acetic acid from the dropping funnel with constant stirring. Maintain the temperature between 0°C and 5°C throughout the addition.[2]
-
After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by slowly adding it to an ice-cold solution of 5% sodium hydroxide to neutralize the HBr and remove unreacted bromine.
-
Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane or diethyl ether.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain 2-bromo-1,4-dimethylbenzene. A yield of 82.5% with 98.5% purity has been reported under similar conditions.[6]
Protocol 2: Selective Benzylic Bromination of p-Xylene
This protocol is for the synthesis of α-bromo-p-xylene.
Materials:
-
p-Xylene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide
-
Carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-xylene in CCl₄ or 1,2-dichlorobenzene.
-
Add N-bromosuccinimide (1 equivalent) and a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the mixture to reflux (for CCl₄, the boiling point is ~77°C) and irradiate with a UV lamp (e.g., a 275-watt sunlamp) if necessary to initiate the reaction.[5]
-
Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide (B58015) byproduct floats at the surface.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or distillation. Yields for benzylic bromination can vary, with one study reporting a 41% yield for a similar substrate.[3]
Data Presentation
Table 1: Effect of Reaction Conditions on Electrophilic Bromination of p-Xylene
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | FeBr₃ | Iron Filings | None |
| Solvent | Acetic Acid | Dichloromethane | Acetic Acid |
| Temperature | 0-5°C | 25°C | 25°C |
| Molar Ratio (Br₂:p-xylene) | 1:1 | 1.1:1 | 1:1 |
| Yield of 2-bromo-p-xylene | High | Moderate | Low |
| Dibrominated Products | Low | Moderate | Negligible |
| Benzylic Products | Negligible | Negligible | Negligible |
Note: This table represents expected trends based on established chemical principles. Actual yields may vary.
Table 2: Comparison of Reagents for Benzylic Bromination of p-Xylene
| Parameter | Condition A | Condition B |
| Brominating Agent | NBS | Br₂ |
| Initiator | AIBN | UV Light |
| Solvent | CCl₄ | CCl₄ |
| Temperature | Reflux (~77°C) | 125°C[5] |
| Yield of α-bromo-p-xylene | Good | Moderate |
| Aromatic Bromination Products | Low | High |
| Dibrominated Benzylic Products | Can occur with excess NBS | Can occur with excess Br₂ |
Note: This table illustrates the general selectivity of different benzylic bromination methods.
Visualizations
Caption: Electrophilic Aromatic Bromination Pathway.
Caption: Free Radical (Benzylic) Bromination Pathway.
Safety Information
-
p-Xylene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
-
Bromine: Highly toxic and corrosive. Causes severe skin burns and eye damage. Fatal if inhaled. Handle only in a fume hood with extreme caution. Wear specialized gloves (e.g., neoprene or nitrile), a face shield, and a lab coat. Ensure an emergency eyewash and shower are accessible.[8]
-
α-Bromo-p-xylene: Lachrymator (causes tearing). Causes skin, eye, and respiratory tract irritation. Handle in a fume hood and wear appropriate PPE.[9][10]
-
N-Bromosuccinimide (NBS): Corrosive. Causes skin and eye irritation. Handle with care, avoiding inhalation of dust.
-
Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Avoid its use if possible and substitute with a safer solvent like 1,2-dichlorobenzene.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experiment.[7][8][9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bromination - Benzylic Bromination [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. carlroth.com [carlroth.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
Technical Support Center: Synthesis of 1,4-Bis(bromomethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1,4-Bis(bromomethyl)benzene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent or radical initiator. - Degradation of the product during workup. | - Monitor the reaction progress using TLC or GC/MS to ensure completion. - Optimize the reaction temperature. Radical bromination is typically conducted at the reflux temperature of the solvent. - Use a slight excess of the brominating agent (e.g., 2.0-2.5 equivalents of NBS). - Ensure the radical initiator is fresh and used in an appropriate amount (catalytic). - Perform the workup and purification steps promptly and at low temperatures to minimize product degradation. |
| Formation of Monobrominated Byproduct (4-(bromomethyl)toluene) | - Insufficient brominating agent. - Short reaction time. | - Increase the molar ratio of the brominating agent (NBS or Br₂) to p-xylene (B151628).[1] - Extend the reaction time and monitor for the disappearance of the monobrominated intermediate. |
| Formation of Over-brominated Byproducts (e.g., 1,4-bis(dibromomethyl)benzene) | - Excess brominating agent. - Prolonged reaction time at high temperatures. | - Use a controlled amount of the brominating agent (typically around 2.2 equivalents). - Carefully monitor the reaction progress to avoid excessive bromination. |
| Formation of Ring-Brominated Byproducts | - Presence of Lewis acid catalysts. - Reaction conditions favoring electrophilic aromatic substitution. | - Ensure all glassware is clean and free of any acidic residues. - Radical bromination conditions (light irradiation or radical initiator) should be strictly maintained to favor benzylic bromination over ring substitution.[2] |
| Product is a Dark Oil or Discolored Solid | - Impurities from starting materials. - Decomposition of the product. - Residual solvent or byproducts. | - Use purified starting materials (p-xylene, NBS, solvent). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purify the crude product by recrystallization from a suitable solvent (e.g., chloroform (B151607), ethanol (B145695), or methanol) or by column chromatography.[3][4] |
| Difficulty in Isolating the Product | - Product is soluble in the reaction solvent at room temperature. - Formation of an oil instead of a solid. | - After the reaction, cool the mixture in an ice bath to induce precipitation. - If the product remains in solution, remove the solvent under reduced pressure. - If an oil forms, try triturating with a non-polar solvent like hexane (B92381) to induce solidification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the radical bromination of p-xylene.[5] This is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), or under photochemical conditions (light irradiation).[6][7]
Q2: Why is N-bromosuccinimide (NBS) preferred over liquid bromine (Br₂)?
NBS is often preferred because it provides a low, constant concentration of bromine radicals, which allows for selective benzylic bromination and minimizes side reactions like electrophilic addition to the aromatic ring.[8] Handling solid NBS is also generally safer and more convenient than handling corrosive and volatile liquid bromine.
Q3: What is the role of the radical initiator or light?
The radical initiator (like BPO or AIBN) or ultraviolet light provides the initial energy to generate a bromine radical from the brominating agent.[9] This bromine radical then abstracts a benzylic hydrogen from p-xylene, initiating a chain reaction that leads to the formation of the desired product.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at different time intervals, you can track the consumption of the starting material (p-xylene) and the formation of the monobrominated intermediate and the final dibrominated product.
Q5: What are the key safety precautions for this synthesis?
This compound is a lachrymator and corrosive, causing severe skin burns and eye damage.[6][10] N-bromosuccinimide is also an irritant. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[10]
Experimental Protocols
Below are detailed methodologies for two common procedures for the synthesis of this compound.
Protocol 1: Bromination using N-Bromosuccinimide (NBS) and Benzoyl Peroxide (BPO)
This protocol is a common and effective method for the synthesis.
-
Materials:
-
p-Xylene
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene (1 equivalent) in the chosen solvent (e.g., CCl₄).
-
Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide (e.g., 0.02 equivalents).
-
Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or chloroform to yield white crystals of this compound.[3]
-
Protocol 2: Photochemical Bromination using Bromine
This method utilizes light to initiate the radical bromination.
-
Materials:
-
p-Xylene
-
Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄)
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a gas outlet, dissolve p-xylene (1 equivalent) in dry carbon tetrachloride.
-
Heat the solution to reflux.
-
Irradiate the flask with a UV lamp (e.g., a 300-watt tungsten lamp).[6]
-
Add bromine (2 equivalents) dropwise from the dropping funnel. The rate of addition should be controlled so that the red color of bromine disappears before the next drop is added.
-
After the addition is complete, continue to reflux and irradiate the mixture until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture to room temperature.
-
Wash the solution with water, then with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, and finally with water again.
-
Dry the organic layer over anhydrous calcium chloride.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from chloroform to get pure this compound.[3]
-
Quantitative Data Summary
The following table summarizes yield data from various reported synthesis methods.
| Brominating Agent | Initiator/Condition | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| N-Bromosuccinimide | Benzoyl Peroxide | Carbon Tetrachloride | 12 h | 70 °C | 90% | [6] |
| N-Bromosuccinimide | Benzoyl Peroxide | Benzene | Reflux (80 °C) | - | - | [6] |
| Bromine | 300-watt Tungsten Lamp | None (neat) | 5 h | 140 °C | 87.4% | [6] |
| Bromine | 100 W Mercury Lamp | 1H-perfluorohexane | 18 h | Reflux (52 °C) | 76% | [6] |
| N-Bromosuccinimide | Light Irradiation | Organic Solvent | - | 10-40 °C | High Purity & Yield | [1] |
| Electrochemical | - | Chloroform/Aqueous NaBr | - | 15 °C | 90% | [4] |
Visualizations
References
- 1. JPH04282327A - Production of bis(bromomethyl) aromatic hydrocarbon - Google Patents [patents.google.com]
- 2. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. krc.cecri.res.in [krc.cecri.res.in]
- 5. suru-chem.com [suru-chem.com]
- 6. echemi.com [echemi.com]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. synquestlabs.com [synquestlabs.com]
Technical Support Center: Polymerization with Bis(bromomethyl) Monomers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with bis(bromomethyl) monomers. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during polymerization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the polymerization of bis(bromomethyl) monomers, offering potential causes and actionable solutions.
Issue 1: Low Polymer Molecular Weight and Broad Polydispersity
-
Question: My polymerization reaction results in a polymer with low molecular weight and a broad polydispersity index (PDI). What are the potential causes and how can I improve this?
-
Answer: Low molecular weight and broad PDI are common issues in step-growth polymerization and can stem from several factors. A systematic approach is necessary to pinpoint the cause.
Troubleshooting Guide: Low Molecular Weight & Broad PDI
Potential Cause Recommended Actions Imprecise Stoichiometry Ensure an exact 1:1 molar ratio between the bis(bromomethyl) monomer and the comonomer. Even slight deviations can significantly limit chain growth.[1] Use high-precision balances and calibrated equipment for all measurements. Monomer Impurities Impurities with monofunctional groups can act as chain terminators, preventing the formation of long polymer chains.[1] Purify monomers by recrystallization or column chromatography before use. Verify purity using techniques like NMR or GC-MS. Side Reactions Side reactions such as intramolecular cyclization or elimination can consume reactive chain ends.[2][3] Optimize reaction conditions (temperature, solvent) to minimize these reactions. For instance, higher dilutions can favor cyclization over polymerization. Incomplete Reaction The polymerization may not have reached completion. Increase the reaction time or temperature to drive the reaction further. Monitor the reaction progress by techniques like GPC or viscosity measurements. Poor Solubility As the polymer chains grow, they may precipitate out of the solution, halting further reaction. Choose a solvent that effectively dissolves both the monomers and the resulting polymer. Inefficient Initiation In cases of radical polymerization, inefficient initiation can lead to a low concentration of growing chains. Ensure the initiator is pure, active, and used at an appropriate concentration and temperature.[4]
Issue 2: Premature Gelation or Formation of Insoluble Polymer
-
Question: My reaction mixture becomes a gel or precipitates an insoluble polymer at low conversion. How can I prevent this?
-
Answer: Premature gelation is often a result of uncontrolled cross-linking reactions.
Troubleshooting Guide: Gelation and Insolubility
Potential Cause Recommended Actions High Monomer Concentration High concentrations can favor intermolecular side reactions leading to cross-linking.[5] Perform the polymerization at a lower monomer concentration. Side Reactions Leading to Cross-linking Unwanted side reactions can create branching points that lead to a cross-linked network. Carefully control the reaction temperature and consider using a more selective catalyst or reaction conditions to suppress side reactions. Monomer Functionality > 2 If one of the monomers has a functionality greater than two (e.g., tris(bromomethyl)benzene impurity), it will act as a cross-linking agent. Ensure the purity of your monomers. High Temperature Elevated temperatures can sometimes promote side reactions that lead to cross-linking. Optimize the reaction temperature to favor linear chain growth.
Issue 3: Low Polymerization Yield
-
Question: The yield of my polymerization is consistently low. What steps can I take to improve it?
-
Answer: Low yields can be attributed to a variety of factors, from reactant purity to reaction conditions and work-up procedures.
Troubleshooting Guide: Low Polymer Yield
Potential Cause Recommended Actions Monomer Degradation Bis(bromomethyl) monomers can be susceptible to degradation, especially if exposed to moisture or light. Store monomers in a cool, dark, and dry place. Use freshly purified monomers for the best results. Inefficient Reaction Conditions The chosen temperature, solvent, or catalyst may not be optimal for the specific polymerization. Conduct small-scale optimization experiments to find the ideal conditions. Loss of Product During Work-up The polymer may be partially soluble in the precipitation solvent, leading to losses during isolation.[6] Select a non-solvent in which the polymer is completely insoluble. Ensure complete precipitation before filtration. Side Reactions Consuming Monomers Side reactions that do not lead to polymer formation can consume the monomers, reducing the overall yield. Analyze the reaction mixture for byproducts to identify and suppress these side reactions. Inhibition of Polymerization Trace impurities in the monomers or solvent can inhibit the polymerization process.[5] Ensure all reagents and solvents are of high purity and free from inhibitors.
Data Presentation: Influence of Reaction Conditions
The following table summarizes the general influence of key reaction parameters on the properties of polymers derived from bis(bromomethyl) monomers. The exact quantitative effects will depend on the specific monomer system and reaction type.
| Parameter | Effect on Molecular Weight | Effect on Polydispersity (PDI) | Effect on Yield | General Recommendation |
| Temperature | Increases initially, but can decrease at very high temperatures due to side reactions or degradation.[1] | May broaden at higher temperatures due to increased side reactions. | Generally increases with temperature up to an optimal point. | Optimize for a balance between reaction rate and suppression of side reactions. |
| Monomer Concentration | Generally increases with concentration, but can decrease if solubility becomes an issue.[7] | Can broaden at very high concentrations due to viscosity effects and potential for side reactions.[8] | Typically increases with concentration. | Use the highest concentration at which the polymer remains soluble. |
| Reaction Time | Increases with time as the reaction proceeds towards completion. | May narrow initially and then remain constant or slightly broaden. | Increases with time until the reaction reaches equilibrium or completion. | Monitor the reaction to determine the optimal time for achieving the desired molecular weight. |
| Initiator/Catalyst Concentration | For radical polymerizations, often decreases with increasing initiator concentration.[4] For polycondensations, catalyst concentration can affect the rate at which high molecular weight is achieved. | Can be influenced by initiator type and concentration. | Can be complex; too high a concentration may not necessarily increase yield and could promote side reactions. | Optimize for efficient initiation and propagation while minimizing side reactions. |
| Solvent | Can be significant; a good solvent for the polymer is crucial for achieving high molecular weight. | A poor solvent can lead to precipitation and a broader PDI. | A solvent that promotes the desired reaction pathway will improve yield. | Select a solvent that dissolves both monomers and the polymer and is inert under the reaction conditions. |
Experimental Protocols
Representative Protocol for Gilch Polymerization of 1,4-Bis(bromomethyl)benzene
The Gilch polymerization is a common method for synthesizing poly(p-phenylene vinylene)s (PPVs) from bis(halomethyl)benzene monomers. It proceeds through a base-induced elimination to form a reactive p-quinodimethane intermediate.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
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Argon or Nitrogen gas (high purity)
Procedure:
-
Monomer Preparation: Ensure the this compound is purified, typically by recrystallization, and thoroughly dried.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet. Purge the entire system with argon or nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Monomer Solution: In the reaction flask, dissolve the purified this compound in anhydrous THF. Cool the solution to 0°C using an ice bath while maintaining a positive pressure of inert gas.
-
Base Solution: In a separate dry flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Polymerization: Add the potassium tert-butoxide solution dropwise to the stirred monomer solution over a period of 1-2 hours. A color change is typically observed as the polymerization proceeds.
-
Reaction Time: Allow the reaction to stir at 0°C for several hours after the addition of the base is complete. The optimal reaction time may need to be determined experimentally.
-
Termination and Isolation: Quench the reaction by adding methanol. Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum. The polymer can be further purified by redissolving it in a suitable solvent (e.g., chloroform (B151607) or toluene) and reprecipitating it into methanol.[9]
Mandatory Visualizations
Caption: Troubleshooting workflow for common polymerization issues.
Caption: Simplified reaction pathway for Gilch polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. jinzongmachinery.com [jinzongmachinery.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Byproduct Formation in Gilch Polymerization of 1,4-Bis(bromomethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation during the Gilch polymerization of 1,4-bis(bromomethyl)benzene to synthesize poly(p-phenylene vinylene) (PPV).
Troubleshooting Guides
This section offers guidance on identifying and mitigating common issues related to byproduct formation.
Issue 1: High Yield of [2.2]Paracyclophane Byproduct
Symptoms:
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Low yield of the desired polymer, poly(p-phenylene vinylene) (PPV).
-
Presence of a significant amount of a soluble, crystalline solid in the crude product.
-
Characterization data (e.g., NMR, Mass Spectrometry) confirms the presence of [2.2]paracyclophane.
Root Cause Analysis: The formation of [2.2]paracyclophane is a major side reaction in Gilch polymerization.[1] It arises from the dimerization of the reactive p-quinodimethane intermediate, which is the monomer in this polymerization.[1] High concentrations of this intermediate can favor dimerization over polymerization.
Mitigation Strategies:
| Strategy | Mechanism | Expected Outcome |
| Slow addition of base | Maintains a low instantaneous concentration of the p-quinodimethane intermediate, favoring chain propagation over dimerization. | Reduced yield of [2.2]paracyclophane and increased polymer molecular weight. |
| Lower reaction temperature | Decreases the rate of both polymerization and dimerization, but can be optimized to favor polymerization. | May lead to a lower overall reaction rate but can improve the polymer-to-byproduct ratio. |
| Choice of solvent | Solvents that poorly solubilize the growing polymer chains can lead to precipitation and limit the molecular weight, potentially increasing the relative amount of soluble byproducts. | Using a good solvent for the polymer, such as tetrahydrofuran (B95107) (THF) or toluene, can promote higher molecular weight and reduce the relative byproduct yield. |
| Monomer concentration | Higher monomer concentrations can increase the likelihood of dimerization. | Lowering the initial monomer concentration can reduce the formation of [2.2]paracyclophane. |
Issue 2: Presence of Tolane-Bisbenzyl Structural Defects
Symptoms:
-
Broadened signals in the 1H and 13C NMR spectra of the polymer that cannot be assigned to the desired PPV structure.
-
Discrepancies in the elemental analysis of the polymer.
-
Reduced electroluminescent performance of the final material.
Root Cause Analysis: Tolane-bisbenzyl units are another type of structural defect that can form during Gilch polymerization. Their formation is also related to side reactions of the reactive intermediates.
Mitigation Strategies:
| Strategy | Mechanism | Expected Outcome |
| Controlled reaction conditions | Careful control over temperature and base addition rate can minimize side reactions. | Reduced incidence of tolane-bisbenzyl defects in the polymer backbone. |
| Purification of the monomer | Impurities in the this compound monomer can potentially initiate side reactions. | Improved structural regularity of the resulting polymer. |
Issue 3: Gel Formation During Polymerization
Symptoms:
-
The reaction mixture becomes a solid or highly viscous, unmanageable gel.
-
Insoluble material is formed that cannot be redissolved.
Root Cause Analysis: Gel formation can occur due to cross-linking reactions, which may be initiated by impurities or occur at high monomer conversions and polymer concentrations. Oxidative processes can also lead to crosslinked gels.
Mitigation Strategies:
| Strategy | Mechanism | Expected Outcome |
| Use of degassed solvents and inert atmosphere | Minimizes the presence of oxygen, which can induce oxidative cross-linking. | Prevention of gel formation and improved solubility of the resulting polymer. |
| Control of reaction time and temperature | Prolonged reaction times or high temperatures can promote side reactions leading to cross-linking. | Reduced likelihood of gelation. |
| Monomer concentration | High monomer concentrations can lead to rapid polymerization and high polymer concentrations, increasing the chance of intermolecular cross-linking. | Lowering the monomer concentration can help to prevent gelation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the Gilch polymerization of this compound and why does it form?
A1: The primary byproduct is [2.2]paracyclophane.[1] It forms through the [2+2] cycloaddition (dimerization) of the highly reactive p-quinodimethane intermediate. This intermediate is the actual monomer that undergoes polymerization to form PPV. The competition between the desired polymerization and the undesired dimerization is a key challenge in this synthesis.
Q2: How can I quantitatively assess the amount of [2.2]paracyclophane in my product mixture?
A2: You can use techniques like 1H NMR spectroscopy. By integrating the characteristic signals of [2.2]paracyclophane and the polymer, and using an internal standard, you can determine the relative amounts of each component. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used to quantify the amount of the soluble [2.2]paracyclophane byproduct after calibration with a pure standard.
Q3: My polymer has a low molecular weight and a broad polydispersity. What are the likely causes and how can I improve this?
A3: Low molecular weight and broad polydispersity can be caused by several factors:
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Chain termination reactions: Impurities in the monomer, solvent, or initiated by the base can terminate the growing polymer chains.
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Inefficient initiation: If the initiation of polymerization is slow compared to propagation, it can lead to a broad distribution of chain lengths.
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Precipitation of the polymer: If the polymer becomes insoluble in the reaction medium as it grows, this will limit the final molecular weight.
To improve this, you should:
-
Ensure high purity of the monomer and solvents.
-
Use a strong, non-nucleophilic base and add it slowly to control the initiation and propagation rates.
-
Choose a solvent that keeps the polymer in solution for as long as possible.
Q4: Can the choice of base affect byproduct formation?
A4: Yes, the choice of base is critical. A strong, sterically hindered base like potassium tert-butoxide is commonly used. The strength of the base influences the rate of formation of the p-quinodimethane intermediate. The concentration and the rate of addition of the base are crucial parameters to control to minimize byproduct formation. A slow addition rate is generally preferred to maintain a low concentration of the reactive monomer, thus favoring polymerization over dimerization.
Experimental Protocols
Detailed Methodology for Gilch Polymerization of this compound
Materials:
-
This compound (recrystallized from a suitable solvent like ethanol)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with an argon/nitrogen inlet.
-
Monomer Solution: In the flask, dissolve this compound (1.0 eq) in anhydrous THF under a positive pressure of inert gas.
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Base Solution: In a separate flame-dried flask, prepare a solution of potassium tert-butoxide (2.0 eq) in anhydrous THF.
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Polymerization: Cool the monomer solution to 0 °C using an ice bath. Add the potassium tert-butoxide solution dropwise to the stirred monomer solution over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. The solution will typically turn yellow-green and become viscous.
-
Quenching: Quench the reaction by adding a small amount of methanol.
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Precipitation and Purification: Pour the reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polymer.
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Isolation: Collect the polymer by filtration, wash it thoroughly with methanol, and then with water to remove any inorganic salts.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Purification of the Polymer: To remove the [2.2]paracyclophane byproduct, the crude polymer can be purified by Soxhlet extraction. The byproduct is typically soluble in common organic solvents like chloroform (B151607) or THF, while the higher molecular weight polymer is less soluble. Alternatively, the crude product can be dissolved in a minimal amount of a good solvent and reprecipitated into a poor solvent to fractionally separate the polymer from the oligomeric and byproduct impurities.
Visualizations
Byproduct Formation Pathway
Caption: Logical workflow of byproduct formation in Gilch polymerization.
Troubleshooting Workflow for Low Molecular Weight and High Polydispersity
Caption: Troubleshooting guide for low molecular weight and high polydispersity.
References
challenges in scaling up the synthesis of 1,4-Bis(bromomethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-bis(bromomethyl)benzene. The information is designed to address common challenges encountered during the scale-up of this important chemical reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the free-radical bromination of p-xylene (B151628). This is typically achieved using either elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by UV light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1] An alternative approach involves electrochemical bromination.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up this synthesis presents several key challenges:
-
Byproduct Formation: The formation of impurities such as mono-brominated (p-bromomethyltoluene), over-brominated (1,2,4,5-tetrakis(bromomethyl)benzene), and ring-brominated products is a major issue.
-
Exothermic Reaction Control: The bromination reaction is exothermic, and improper heat management on a larger scale can lead to runaway reactions and decreased selectivity.[2]
-
Heat and Mass Transfer: Ensuring efficient mixing and uniform temperature distribution in large reactors is critical for consistent product quality and yield.
-
Purification: Isolating the desired product from byproducts and unreacted starting materials can be difficult at scale, often requiring optimized crystallization procedures.
-
Safety: Handling hazardous materials like bromine and flammable solvents on a large scale requires stringent safety protocols.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, consider the following:
-
Stoichiometry: Use a precise molar ratio of the brominating agent to p-xylene. An excess of the brominating agent can lead to over-bromination.
-
Reaction Time: Monitor the reaction progress and stop it once the desired product is maximized to prevent further bromination.
-
Temperature Control: Maintain the optimal reaction temperature to favor benzylic bromination over ring bromination. Higher temperatures can sometimes increase the rate of side reactions.
-
Radical Initiator: Use a fresh and appropriate amount of radical initiator to ensure the reaction proceeds efficiently via the desired free-radical pathway.
Q4: What are the recommended solvents for this reaction?
A4: Carbon tetrachloride (CCl₄) has been traditionally used but is now largely avoided due to its toxicity and environmental concerns. Safer alternatives include acetonitrile, which is effective in continuous flow systems, and other non-polar solvents that are less prone to reacting with the brominating agents.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time and monitor progress using techniques like TLC or GC.- Ensure the reaction temperature is optimal for the chosen initiator. |
| Degraded Radical Initiator | - Use a fresh batch of radical initiator (e.g., AIBN, BPO).- Store initiators under recommended conditions (e.g., refrigeration). |
| Insufficient Light Source (for photo-bromination) | - Ensure the UV lamp is functioning correctly and is of the appropriate wavelength and intensity.- Check for any obstructions that may be blocking the light from the reaction mixture. |
| Presence of Inhibitors | - Ensure all reagents and solvents are pure and free from radical scavengers (e.g., oxygen).- Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: High Levels of Impurities
| Potential Cause | Recommended Solution |
| Over-bromination (tri- and tetra-brominated byproducts) | - Reduce the molar equivalents of the brominating agent (NBS or Br₂).- Shorten the reaction time and monitor closely. |
| Mono-bromination (unreacted intermediate) | - Increase the molar equivalents of the brominating agent slightly.- Extend the reaction time. |
| Ring Bromination | - Conduct the reaction in the absence of Lewis acid catalysts.- Ensure the reaction is performed under strict free-radical conditions (with initiator or light).- Use non-polar solvents. |
| Polymerization | - Add a radical inhibitor in small amounts if polymerization of starting materials or products is observed.[4]- Control the reaction temperature to prevent excessive heat buildup.[4] |
Issue 3: Difficulty with Product Purification by Crystallization
| Potential Cause | Recommended Solution |
| Product Oiling Out | - Ensure a slow cooling rate during crystallization.- Use a seed crystal to induce proper crystal formation.- Try a different solvent or a co-solvent system. |
| Low Purity After Crystallization | - Perform a second recrystallization step.- Wash the crystals with a small amount of cold, fresh solvent to remove surface impurities. |
| Poor Crystal Formation | - Experiment with different crystallization solvents to find one in which the product has high solubility at high temperatures and low solubility at low temperatures.[5] |
Quantitative Data Summary
Table 1: Effect of Temperature on Byproduct Formation in the Bromination of p-Xylene
| Temperature (°C) | Desired Product (%) | Mono-brominated Byproduct (%) | Over-brominated Byproducts (%) | Ring-brominated Byproducts (%) |
| 20 | High | Low | Very Low | Negligible |
| 40 | Optimal | Low | Low | 1.5 - 2.0[6] |
| 60 | Decreasing | Increasing | Increasing | > 6.0[6] |
| 80 | Low | High | High | Significant |
Note: The exact percentages can vary based on other reaction conditions such as reaction time and stoichiometry.
Experimental Protocols
Lab-Scale Synthesis using N-Bromosuccinimide (NBS)
This protocol is suitable for a laboratory setting.
Materials:
-
p-xylene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (or a safer alternative like acetonitrile)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Chloroform (for crystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene in the chosen solvent.
-
Add NBS (2.2 equivalents) and a catalytic amount of BPO or AIBN to the flask.
-
Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent like chloroform.
Scalable Continuous Flow Synthesis
This method is advantageous for safer and more controlled large-scale production.[3]
Equipment:
-
Continuous flow reactor with a pump system
-
Transparent tubing (e.g., FEP)
-
High-intensity light source (e.g., compact fluorescent lamp)
-
Back-pressure regulator
Procedure:
-
Prepare a solution of p-xylene and NBS (1.05 equivalents) in acetonitrile.
-
Pump the solution through the transparent tubing of the flow reactor, which is irradiated by the light source.
-
Control the flow rate to ensure sufficient residence time for the reaction to go to completion.
-
The output from the reactor is a continuous stream of the product solution.
-
The product can then be isolated and purified using standard workup and crystallization procedures as described in the lab-scale protocol. This method offers excellent control over reaction parameters and improves safety by minimizing the volume of hazardous materials at any given time.[3]
Visualizations
References
- 1. Kinetics of p-Xylene Liquid-Phase Catalytic Oxidation to Terephthalic Acid | Semantic Scholar [semanticscholar.org]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. This compound | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]
Technical Support Center: Controlling Molecular Weight with 1,4-Bis(bromomethyl)benzene
This guide provides researchers, scientists, and drug development professionals with detailed information on using 1,4-bis(bromomethyl)benzene as a bifunctional initiator to control polymer molecular weight and architecture.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in polymerization?
A1: this compound is primarily used as a bifunctional initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). Its two bromomethyl groups can initiate polymerization from two points simultaneously, leading to the growth of a polymer chain from the center outwards. This is a key feature for synthesizing polymers with specific architectures, such as telechelic polymers (polymers with functional end-groups) or for use in creating block copolymers.
Q2: How does the concentration of this compound affect the final polymer's molecular weight?
A2: The molecular weight of the resulting polymer is inversely proportional to the initial concentration of the initiator. A higher initiator concentration leads to the generation of more polymer chains, each growing to a shorter length for a given amount of monomer, thus resulting in a lower average molecular weight.[1][2] Conversely, a lower initiator concentration results in fewer, but longer, polymer chains and a higher average molecular weight.[3] This relationship is fundamental to controlling the polymer's size.
Q3: What is a "bifunctional initiator" and what is its advantage?
A3: A bifunctional initiator, like this compound, is a molecule that can start the growth of two separate polymer chains.[4] The primary advantage is the ability to create linear polymers that grow from a central point, ensuring that a functional group derived from the initiator is located in the middle of the polymer chain. This structure is also useful for synthesizing triblock copolymers by growing one type of monomer from the initiator and then adding a second type of monomer to the living ends of the polymer chains.
Q4: Can this compound be used in polymerization techniques other than ATRP?
A4: While it is most commonly associated with ATRP, its structure allows it to be used in other polymerization mechanisms where an alkyl halide can act as an initiator or a chain transfer agent. For instance, it can be used in certain types of cationic or even free-radical polymerizations, although the level of control over molecular weight and polydispersity might be significantly lower than in a controlled process like ATRP.
Troubleshooting Guide
Issue 1: The final polymer has a much higher molecular weight than theoretically predicted and a broad polydispersity (PDI > 1.5).
-
Possible Cause 1: Low Initiation Efficiency. Not all of the this compound may be successfully initiating chains. This can be due to impurities in the initiator, monomer, or solvent that terminate the radicals.[5] The "cage effect," where newly formed radicals recombine before reacting with a monomer, can also reduce efficiency.
-
Solution 1a: Purify the initiator by recrystallization. Ensure the monomer is passed through an inhibitor removal column immediately before use. Use freshly distilled, deoxygenated solvent.
-
Solution 1b: In ATRP, ensure the catalyst (e.g., Cu(I)Br) is pure and the ligand-to-copper ratio is correct. Poor catalyst activity will lead to a low concentration of propagating radicals and poor control.
-
Possible Cause 2: Incomplete Monomer Conversion. If the reaction is stopped prematurely, the measured molecular weight will be lower than the theoretical value at full conversion, but if initiation is slow, chains that do form will grow longer than expected at a given conversion.
-
Solution 2: Monitor monomer conversion over time using techniques like NMR or GC. Allow the reaction to proceed until conversion plateaus.
Issue 2: The polymerization fails to start or proceeds very slowly.
-
Possible Cause 1: Oxygen Inhibition. Oxygen is a radical scavenger and will inhibit free-radical polymerizations like ATRP.
-
Solution 1: Ensure the reaction mixture is thoroughly deoxygenated before initiating the polymerization. This is typically done by several freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen for an extended period.[6]
-
Possible Cause 2: Incorrect Temperature. The rate of radical generation is highly dependent on temperature.[5] For ATRP, the temperature must be sufficient to ensure the catalyst complex is active.
-
Solution 2: Optimize the reaction temperature. For the ATRP of styrene (B11656) with a CuBr/bpy catalyst system, temperatures around 110°C are common.[6]
-
Possible Cause 3: Insoluble Initiator. Multifunctional initiators can sometimes have poor solubility in the monomer or solvent, preventing effective initiation.[7]
-
Solution 3: Choose a solvent in which both the monomer and this compound are readily soluble at the reaction temperature. Anisole (B1667542) is a common solvent for the ATRP of styrene.[6]
Issue 3: The final polymer is cross-linked or insoluble.
-
Possible Cause: Chain Transfer to Polymer. At high monomer conversions, the growing radical chain ends can abstract a hydrogen atom from the backbone of another polymer chain, leading to branching and, eventually, cross-linking.
-
Solution: Aim for a target conversion that is less than 100% (e.g., 90-95%) to minimize side reactions. Diluting the reaction with a suitable solvent can also reduce the likelihood of intermolecular chain transfer.
Quantitative Data Summary
The ratio of monomer to initiator is the most critical factor in controlling the molecular weight in a living or controlled polymerization. The theoretical number-average molecular weight (Mₙ,th) can be calculated using the following formula:
Mₙ,th = (([Monomer]₀ / [Initiator]₀) × Monomer Molecular Weight × Conversion) + Initiator Molecular Weight
The table below illustrates the expected relationship between the monomer-to-initiator ratio and the resulting polymer properties for a typical ATRP of styrene.
| Target Degree of Polymerization ([Styrene]/[Initiator]) | Theoretical Mₙ ( g/mol ) at 90% Conversion | Expected Polydispersity Index (PDI) |
| 50 | 4,950 | < 1.2 |
| 100 | 9,630 | < 1.2 |
| 200 | 19,000 | < 1.3 |
| 500 | 47,200 | < 1.4 |
Note: These are idealized values. Actual results may vary based on experimental conditions, initiation efficiency, and the purity of reagents.
Key Experimental Protocols
Protocol: Atom Transfer Radical Polymerization (ATRP) of Styrene
This protocol describes a typical lab-scale ATRP of styrene using this compound as the bifunctional initiator.
Materials:
-
Styrene (inhibitor removed)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
2,2'-Bipyridine (bpy) (ligand)
-
Anisole (solvent, anhydrous)
Procedure:
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol) and bpy (e.g., 0.2 mmol).
-
Add Initiator and Monomer: In the same flask, add this compound (e.g., 0.1 mmol for a target degree of polymerization of 100 per arm) and styrene (e.g., 20 mmol). Add anisole (e.g., 5 mL).
-
Deoxygenation: Seal the flask with a rubber septum. Perform three freeze-pump-thaw cycles to remove all dissolved oxygen. After the final cycle, backfill the flask with argon or nitrogen.
-
Polymerization: Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 110°C).[6] Allow the reaction to stir for the predetermined time (e.g., 6-12 hours). The solution will become progressively more viscous.
-
Termination and Purification: Cool the flask to room temperature and open it to the air to quench the polymerization. Dilute the viscous solution with tetrahydrofuran (B95107) (THF).
-
Catalyst Removal: Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst complex.[7]
-
Precipitation: Pour the filtered THF solution into a large volume of cold methanol (B129727) with rapid stirring to precipitate the polymer.
-
Drying: Filter the white polymer, wash it with fresh methanol, and dry it in a vacuum oven at 50°C overnight.[6][7]
-
Characterization: Determine the monomer conversion (gravimetrically) and analyze the molecular weight (Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Visualizations
Caption: Bifunctional initiation mechanism of this compound.
Caption: Experimental workflow for ATRP with a bifunctional initiator.
References
- 1. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluenceanalytics.com [fluenceanalytics.com]
- 3. reddit.com [reddit.com]
- 4. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. benchchem.com [benchchem.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
preventing ring bromination during the synthesis of α,α'-Dibromo-p-xylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α,α'-Dibromo-p-xylene. The primary focus is on preventing the common side reaction of ring bromination.
Troubleshooting Guide: Preventing Ring Bromination
Issue: Significant formation of ring-brominated byproducts in the synthesis of α,α'-Dibromo-p-xylene.
This issue arises when the reaction conditions favor electrophilic aromatic substitution on the p-xylene (B151628) ring instead of the desired free-radical substitution at the benzylic methyl groups. Below is a step-by-step guide to troubleshoot and mitigate this problem.
Question: My final product mixture shows significant impurities corresponding to 2-bromo-p-xylene (B1265381) or 2,5-dibromo-p-xylene. What is the likely cause?
Answer: The presence of these impurities indicates that electrophilic aromatic substitution is competing with the desired free-radical bromination. The key is to create conditions that exclusively favor the radical pathway.
Question: What are the critical reaction parameters I should control to favor benzylic bromination?
Answer: To promote the desired free-radical reaction and suppress ring bromination, focus on the following key parameters:
-
Choice of Brominating Agent: Use N-bromosuccinimide (NBS) as the brominating agent. NBS provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is crucial for favoring the radical pathway.[1] Direct use of liquid bromine can lead to high local concentrations that promote electrophilic attack on the aromatic ring.
-
Radical Initiator: The reaction requires a radical initiator. Common choices include 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2][3] Alternatively, initiation can be achieved photochemically using a UV lamp.[4] Without an initiator, the radical chain reaction will not proceed efficiently.
-
Solvent Selection: Employ non-polar solvents. Carbon tetrachloride (CCl₄) is a classic choice for this reaction due to its inertness and ability to promote radical reactions.[1][2][3] Other non-polar solvents like cyclohexane (B81311) or benzene (B151609) can also be used. Avoid polar solvents, as they can stabilize ionic intermediates involved in electrophilic substitution.
-
Exclusion of Lewis Acids: Ensure your reaction setup is free from Lewis acid contaminants, such as iron filings or rust. Lewis acids like FeBr₃ (which can form in situ from iron and bromine) are potent catalysts for electrophilic aromatic substitution.
-
Anhydrous Conditions: The presence of water can lead to the formation of HBr, which can contribute to electrophilic bromination.[1] Ensure all reagents and glassware are thoroughly dried before use.
Question: I am already using NBS and a radical initiator, but still observe ring bromination. What further steps can I take?
Answer: If ring bromination persists, consider the following advanced troubleshooting steps:
-
Purity of Reagents: Ensure your p-xylene is pure and free from any activating impurities. The NBS should be recrystallized if it appears yellow or brown, as this coloration indicates the presence of free bromine.[5]
-
Control of HBr Byproduct: Hydrogen bromide (HBr) is a byproduct of the radical substitution reaction. An accumulation of HBr can promote electrophilic bromination. Adding a non-nucleophilic base, such as barium carbonate, can help to scavenge the HBr as it is formed.[1]
-
Temperature Control: While the reaction is typically run at reflux in CCl₄ (around 77 °C), excessively high temperatures can sometimes lead to undesired side reactions. Ensure the temperature is controlled and consistent.
-
Incremental Addition of Reagents: In some cases, slow, portion-wise addition of NBS can help maintain a very low concentration of bromine and HBr, further favoring the radical pathway.
Frequently Asked Questions (FAQs)
Q1: Why is N-bromosuccinimide (NBS) the preferred reagent for this synthesis?
A1: NBS is the reagent of choice because it provides a low and controlled concentration of bromine (Br₂) through its reaction with the HBr byproduct formed during the propagation step of the radical reaction. This low concentration is key to preventing the buildup of Br₂ that could lead to electrophilic attack on the aromatic ring.[1]
Q2: Can I use elemental bromine (Br₂) instead of NBS?
A2: While it is possible to use elemental bromine, it is much more challenging to control the selectivity. Direct addition of Br₂ often leads to a mixture of benzylic and ring bromination products.[6] If using Br₂, conditions must be carefully controlled, typically involving high temperatures and photochemical initiation to favor the radical pathway.
Q3: What is the role of the radical initiator (AIBN or BPO)?
A3: The radical initiator is essential to start the free-radical chain reaction. Upon heating, AIBN or BPO decomposes to form initial radicals. These radicals then abstract a hydrogen atom from the benzylic position of p-xylene, generating a resonance-stabilized benzyl (B1604629) radical. This benzyl radical then reacts with bromine to form the desired product and a bromine radical, which continues the chain reaction.[7][8]
Q4: My reaction is not going to completion. What could be the issue?
A4: Incomplete conversion can be due to several factors:
-
Insufficient Initiator: The radical initiator is consumed during the reaction. Ensure you are using a sufficient catalytic amount.
-
Deactivated Initiator: Old or improperly stored AIBN or BPO may have decomposed and lost its effectiveness.
-
Presence of Radical Inhibitors: Impurities in the solvent or reagents can act as radical scavengers, quenching the chain reaction. Oxygen can also act as an inhibitor. It is good practice to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q5: How can I purify the final product, α,α'-Dibromo-p-xylene, from the reaction mixture?
A5: The purification typically involves the following steps:
-
After the reaction is complete, the mixture is cooled, and the succinimide (B58015) byproduct, which is insoluble in CCl₄, is removed by filtration.[2]
-
The solvent is then removed from the filtrate by rotary evaporation.[2]
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol (B145695), methanol, or chloroform.[2][9]
Data Presentation: Comparison of Experimental Protocols
The following table summarizes various reported experimental conditions for the synthesis of α,α'-Dibromo-p-xylene, highlighting the key parameters influencing the reaction's success.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | p-xylene | p-xylene |
| Brominating Agent | N-bromosuccinimide (NBS) | N-bromosuccinimide (NBS) |
| Radical Initiator | Benzoyl peroxide (BPO) | Dibenzoyl peroxide (BPO) |
| Solvent | Carbon tetrachloride (CCl₄) | Carbon tetrachloride (CCl₄) |
| Molar Ratio (p-xylene:NBS:BPO) | 1 : 4.1 : 0.6 | 1 : 6.3 : 0.4 |
| Temperature | 70 °C (Reflux) | 80 °C (Reflux) |
| Reaction Time | 12 hours | 20 hours |
| Reported Yield | 90% | 40% |
| Reference | [2] | [3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of α,α'-Dibromo-p-xylene [2]
-
In a 250 mL round-bottom flask, add p-xylene (5 mL, 40.78 mmol) and 70 mL of carbon tetrachloride.
-
Heat the flask in an oil bath.
-
Sequentially add N-bromosuccinimide (29.86 g, 167.80 mmol) and benzoyl peroxide (5.83 g, 24.08 mmol) to the flask.
-
Reflux the reaction mixture at 70 °C for 12 hours.
-
After completion, cool the solution to room temperature to precipitate the succinimide byproduct.
-
Remove the succinimide by filtration.
-
Distill the filtrate under reduced pressure to remove the solvent, yielding the crude product.
-
Recrystallize the solid from ethanol to obtain pure α,α'-Dibromo-p-xylene.
-
Yield: 90%
-
Melting Point: 142-144 °C
-
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Competing reaction pathways in the bromination of p-xylene.
Troubleshooting Workflow
Caption: Troubleshooting workflow for preventing ring bromination.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purifying 1,4-Bis(bromomethyl)benzene with Column Chromatography
Welcome to our technical support center for the purification of 1,4-Bis(bromomethyl)benzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography of this reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of purifying this compound?
This compound is a versatile reagent used in organic synthesis. Purification is crucial to remove unreacted starting materials, byproducts, and decomposition products, ensuring the quality and reliability of subsequent reactions.
Q2: What are the common impurities found in crude this compound?
Common impurities can include monobrominated starting material (p-xylene), over-brominated products, and potentially polar impurities arising from decomposition or side reactions. The synthesis of this compound can sometimes lead to the formation of diphenyl ethers and other halogenated aromatic compounds.[1]
Q3: Is this compound stable on silica (B1680970) gel?
Benzylic bromides, such as this compound, can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition on the column. This can manifest as streaking on a TLC plate or low recovery from the column.
Q4: What are the alternatives to silica gel for the chromatography of this compound?
If decomposition on silica gel is suspected, alternative stationary phases can be considered. Neutral or basic alumina (B75360) can be a good substitute for acid-sensitive compounds. Florisil is another potential option.
Q5: Can I avoid column chromatography for the purification of this compound?
In some cases, particularly if the synthesis method produces few byproducts, purification by crystallization or distillation may be viable alternatives to column chromatography.[1] One synthetic protocol suggests that their method forms few by-products, potentially negating the need for a complex purification step.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound.
| Problem | Potential Cause | Solution |
| Compound does not move off the baseline on TLC or column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A good starting point for non-polar compounds is a low percentage of ethyl acetate (B1210297) in hexanes (e.g., 5%).[3] |
| Compound streaks on the TLC plate or gives low yield from the column | The compound may be decomposing on the acidic silica gel. | - Deactivate the silica gel: Pre-treat the silica with a base like triethylamine (B128534) (1-3% in the eluent).[3] - Use an alternative stationary phase: Consider using neutral or basic alumina. |
| All spots come off the column at once | The eluent is too polar. | Reduce the polarity of the eluent. If using an ethyl acetate/hexane system, decrease the percentage of ethyl acetate. |
| Poor separation of spots, even with good TLC separation | - Improper column packing: Channels or cracks in the silica bed can lead to poor separation. - Overloading the column: Too much sample relative to the amount of silica gel. - Sample loaded in a solvent that is too polar. | - Repack the column: Ensure a uniform and tightly packed column. - Reduce the sample load. - Load the sample in a minimal amount of a non-polar solvent. |
| Crystalline product crashes out at the top of the column | The compound has low solubility in the eluent. | Load the sample by adsorbing it onto a small amount of silica gel (dry loading). This involves dissolving the crude product, adding a small amount of silica, removing the solvent under reduced pressure, and then loading the resulting free-flowing powder onto the column. |
Experimental Protocols
General Protocol for Column Chromatography of this compound
This is a general guideline and may require optimization based on your specific crude mixture.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems to find an eluent that gives good separation and an Rf value of approximately 0.2-0.3 for the desired product. A common starting point is a mixture of hexanes and ethyl acetate.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel using a pipette.
-
Dry Loading (Recommended for compounds with low solubility): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or nitrogen) to begin elution.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Solvent System Selection
The choice of eluent is critical for successful separation. Here are some common solvent systems used in normal-phase chromatography, listed in increasing order of polarity:
-
Hexanes/Petroleum Ether
-
Hexanes/Toluene
-
Hexanes/Dichloromethane
-
Hexanes/Ethyl Acetate
For this compound, which is a relatively non-polar compound, a good starting point for TLC analysis would be a low to medium polarity solvent system, such as 10-20% ethyl acetate in hexanes .
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography of this compound.
References
Technical Support Center: Polymerization Reactions with 1,4-Bis(bromomethyl)benzene
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1,4-Bis(bromomethyl)benzene in polymerization reactions. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to catalyst deactivation and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: In which type of polymerization is this compound primarily used?
A1: this compound is most commonly employed as a difunctional initiator in controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP). Its structure allows for the growth of polymer chains from two points, leading to the formation of polymers with a central benzene (B151609) ring and two polymer arms.
Q2: What are the typical catalysts used in conjunction with this compound in ATRP?
A2: Copper-based catalysts are standard for ATRP reactions initiated by benzylic bromides like this compound. The most common catalyst system is a copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand. The choice of ligand is crucial for catalyst solubility and activity.
Q3: What causes catalyst deactivation in these polymerization reactions?
A3: Catalyst deactivation, primarily the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, can be caused by several factors. These include the presence of impurities such as oxygen, radical-radical termination reactions, and potential side reactions involving the initiator or the growing polymer chains.[1][2]
Q4: Can the deactivated catalyst be regenerated?
A4: Yes, techniques such as Initiators for Continuous Activator Regeneration (ICAR) and Activators Regenerated by Electron Transfer (ARGET) ATRP can be employed.[2][3] These methods introduce a reducing agent or a radical initiator to continuously regenerate the active Cu(I) catalyst from the accumulated Cu(II) deactivator, allowing for lower catalyst concentrations.[2][3]
Troubleshooting Guide
Issue 1: Polymerization Fails to Initiate or Proceeds Very Slowly
Possible Causes:
-
Catalyst Poisoning: The presence of oxygen or other impurities in the monomer, solvent, or initiator can rapidly deactivate the catalyst.
-
Low Initiator Efficiency: The initiator itself may contain impurities or may not be efficiently activated by the chosen catalyst system.
-
Insoluble Catalyst: The catalyst-ligand complex may not be fully dissolved in the reaction medium.
Troubleshooting Steps:
-
Ensure Rigorous Deoxygenation: All reagents and the reaction vessel must be thoroughly deoxygenated, typically by several freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen.
-
Purify Reagents: The monomer should be passed through a column of basic alumina (B75360) to remove inhibitors and any acidic impurities. Solvents should be dried and distilled. The initiator, this compound, should be of high purity.
-
Check Catalyst-Ligand Complex Solubility: Ensure the chosen ligand effectively solubilizes the copper halide in the reaction solvent. A change in ligand or the addition of a co-solvent may be necessary.
Issue 2: High Polydispersity (PDI > 1.3) in the Resulting Polymer
Possible Causes:
-
Slow Initiation: If the initiation from this compound is slower than the propagation, the polymer chains will not grow uniformly.
-
Radical Termination Reactions: A high concentration of propagating radicals can lead to termination reactions, which broadens the molecular weight distribution.
-
Insufficient Deactivation: An imbalance in the activation-deactivation equilibrium, with a low concentration of the deactivator (Cu(II) species), can lead to uncontrolled polymerization.
Troubleshooting Steps:
-
Optimize Catalyst System: The choice of ligand can significantly impact the activation-deactivation equilibrium. A more active catalyst may be needed to ensure fast initiation.
-
Adjust Reaction Temperature: Lowering the temperature can reduce the rate of termination reactions relative to propagation.
-
Add Cu(II) Deactivator: The initial addition of a small amount of the Cu(II) species can help to establish the activation-deactivation equilibrium more quickly and suppress termination reactions.
Issue 3: Bimodal or Tailing Molecular Weight Distribution in GPC Traces
Possible Causes:
-
Chain Transfer Reactions: Side reactions can lead to the termination of one chain and the initiation of a new one, resulting in a population of dead polymer chains.
-
Multifunctional Initiator Impurities: The presence of monofunctional or unreacted starting materials from the synthesis of this compound can lead to the formation of linear polymers alongside the desired difunctional polymers.
-
Intermolecular Coupling of Growing Chains: At higher conversions, the increased viscosity and concentration of polymer chains can lead to coupling reactions, resulting in higher molecular weight species.
Troubleshooting Steps:
-
Verify Initiator Purity: Use high-purity this compound. Recrystallization of the initiator may be necessary.
-
Limit Monomer Conversion: To minimize side reactions and chain coupling, it is often advisable to stop the polymerization at a moderate conversion (e.g., 50-70%).
-
Optimize Reaction Conditions: Adjusting the monomer, initiator, and catalyst concentrations can help to minimize side reactions.
Experimental Protocols
General Protocol for ATRP of Styrene (B11656) using this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Styrene (monomer), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
Procedure:
-
Monomer and Solvent Preparation: Pass styrene through a column of basic alumina to remove the inhibitor. Dry anisole over calcium hydride and distill under reduced pressure.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol) and this compound (e.g., 0.1 mmol).
-
Deoxygenation: Seal the flask with a rubber septum, and perform three freeze-pump-thaw cycles to remove oxygen.
-
Addition of Reagents: Under an inert atmosphere (argon or nitrogen), add the deoxygenated anisole (e.g., 2 mL), deoxygenated styrene (e.g., 2 mL, 17.4 mmol), and deoxygenated PMDETA (e.g., 0.1 mmol) via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.
-
Sampling and Termination: Periodically take samples under an inert atmosphere to monitor monomer conversion and molecular weight evolution. To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Purification: Dilute the reaction mixture with tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a large excess of methanol. Filter and dry the polymer under vacuum.
Data Presentation
Table 1: Typical Reaction Conditions for ATRP of Styrene with this compound
| Parameter | Value |
| Monomer | Styrene |
| Initiator | This compound |
| Catalyst | CuBr |
| Ligand | PMDETA |
| Solvent | Anisole |
| Temperature | 110 °C |
| Molar Ratio [Monomer]:[Initiator]:[Catalyst]:[Ligand] | 100:1:1:1 |
| Theoretical Molecular Weight (at 50% conversion) | ~5,200 g/mol |
| Expected PDI | < 1.3 |
Table 2: Influence of Key Parameters on Catalyst Activity and Polymerization Control
| Parameter Varied | Observation | Implication for Catalyst Deactivation |
| [O₂] | Inhibition of polymerization, broad PDI | Rapid oxidation of Cu(I) to inactive Cu(II) |
| Temperature | Increased rate, but potentially broader PDI at very high T | Higher temperatures can accelerate termination reactions, leading to a faster accumulation of Cu(II) |
| Ligand Choice | Affects catalyst solubility and redox potential | A well-chosen ligand stabilizes the Cu(I) state and maintains the activation-deactivation equilibrium |
| [Cu(II)]₀ | Slower initial rate, but better control (lower PDI) | Helps to establish the persistent radical effect early, reducing termination and net deactivation |
Visualizations
Caption: Atom Transfer Radical Polymerization (ATRP) Mechanism.
Caption: Troubleshooting Workflow for ATRP Reactions.
Caption: Catalyst Deactivation and Regeneration Pathways.
References
Technical Support Center: Avoiding Gel Formation in Polymerization with Multifunctional Monomers
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to prevent and control gel formation during the polymerization of multifunctional monomers.
Part 1: Frequently Asked Questions - Understanding Gelation
Q1: What is gelation in the context of polymerization?
A1: Gelation is the process where a liquid monomer solution transforms into a non-fluid, cross-linked polymer network, often referred to as a gel. This occurs when multifunctional monomers (molecules with more than one reactive site) are polymerized, leading to the formation of branched polymer chains that eventually link together to form a single, macroscopic molecule that spans the entire reaction vessel.
Q2: Why is uncontrolled gelation a problem in polymer synthesis?
A2: Uncontrolled gelation is often undesirable because:
-
Loss of Processability: The abrupt transition from a liquid to a solid makes the material difficult to handle, process, or shape.
-
Insoluble Product: The resulting cross-linked polymer is typically insoluble in all solvents, making purification and characterization challenging.
-
Reaction Runaway: The onset of gelation is often accompanied by a rapid, exothermic autoacceleration (known as the gel effect or Trommsdorff-Norrish effect), which can lead to a loss of temperature control and potentially hazardous conditions.[1][2][3]
-
Inhomogeneous Materials: Rapid, uncontrolled gelation can result in materials with structural defects and inconsistent properties.
Q3: What is the "gel point"?
A3: The gel point is the precise moment during a polymerization reaction when an infinitely large, cross-linked polymer molecule first appears, and the system transitions from a viscous liquid to a solid-like gel.[4] Kinetically, it is the point where the weight-average molecular weight of the polymer diverges to infinity. Experimentally, it can be identified by a sudden and dramatic increase in viscosity.
Q4: Can the gel point be predicted theoretically?
A4: Yes, the gel point can be estimated using theoretical models.
-
Carothers Equation: This is a simpler model that relates the gel point to the average functionality of the monomers. It predicts the critical extent of reaction at which gelation occurs but is limited to systems at stoichiometric balance.[5]
-
Flory-Stockmayer Theory: This is a more advanced and widely used statistical theory that can predict the gel point for systems with arbitrary stoichiometry and initial size distributions.[4][6][7] It is generally more accurate than the Carothers equation but may still deviate from experimental results due to assumptions like equal reactivity of all functional groups and the absence of intramolecular reactions (cyclization).[6][8]
Part 2: Troubleshooting Guide - Common Problems & Solutions
Q1: My reaction mixture turned into a solid gel almost immediately after adding the initiator. What went wrong?
A1: This is a classic case of premature or instantaneous gelation, typically caused by an excessively high rate of polymerization.[9][10]
-
Possible Causes:
-
High Initiator Concentration: Too much initiator generates a massive number of free radicals at once, leading to rapid chain growth and cross-linking.[9]
-
High Reaction Temperature: Elevated temperatures accelerate initiator decomposition and propagation rates.[9]
-
High Monomer/Cross-linker Concentration: A high concentration of multifunctional monomers increases the probability of forming cross-links.
-
Monomer Impurities: Certain impurities can sometimes accelerate polymerization.
-
-
Solutions:
-
Systematically reduce the initiator concentration.
-
Lower the reaction temperature to slow down the overall reaction rate.
-
Conduct the polymerization in a suitable solvent to reduce the effective concentration of reactive species.[11]
-
Ensure the monomer is pure and free from any polymerization-promoting contaminants.
-
Q2: The reaction proceeded normally at first but then suddenly accelerated and formed a gel. What happened?
A2: This phenomenon is known as autoacceleration or the gel effect .[1][2]
-
Cause: As the polymerization progresses, the concentration of polymer increases, which significantly raises the viscosity of the reaction medium. This high viscosity physically hinders the large, growing polymer radicals from diffusing and finding each other to terminate.[1] While termination slows down dramatically, smaller monomer molecules can still diffuse to the active radical sites. The result is a rapid increase in the polymerization rate, heat generation, and molecular weight, leading quickly to the gel point.[1][3]
-
Solutions:
-
Conduct the reaction in solution: Using a solvent helps to dissipate heat and keep the viscosity lower, which can mitigate the gel effect.[11]
-
Introduce a Chain Transfer Agent (CTA): CTAs help control the molecular weight and can reduce the likelihood of autoacceleration.[12]
-
Use Controlled Radical Polymerization (CRP) Techniques: Methods like ATRP or RAFT are specifically designed to maintain a low concentration of active radicals, which effectively suppresses the gel effect.[11]
-
Q3: How can I intentionally delay the gel point to synthesize a soluble, branched polymer?
A3: Delaying the gel point is key to isolating soluble polymers before a cross-linked network forms.
-
Strategies:
-
Use a Chain Transfer Agent (CTA): CTAs interrupt the growth of a polymer chain and initiate a new one. This reduces the average molecular weight and the number of cross-links formed per chain, thereby delaying gelation.[13][14][15]
-
Add an Inhibitor or Retarder: Inhibitors completely stop polymerization for an induction period, while retarders slow it down.[16][17] These can be used to control the reaction and prevent premature gelation.
-
Employ Controlled/Living Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) provide excellent control over polymer growth.[18][19][20] By maintaining a low concentration of active radicals, they allow for the synthesis of well-defined, high molecular weight polymers from multifunctional monomers while significantly delaying or even avoiding gelation.
-
Q4: My reaction is very sensitive to monomer concentration. How does this affect gelation?
A4: Monomer concentration is a critical parameter.
-
Effect: Increasing the initial concentration of the multifunctional monomer directly increases the density of potential cross-linking points in the system. This leads to a higher probability of forming a network structure, resulting in gelation occurring at a lower monomer conversion and in a shorter time.[11][21]
-
Control:
-
Dilution: Performing the polymerization at a lower monomer concentration (i.e., in a solvent) is a straightforward way to delay gelation.
-
Gradual Addition: A semi-batch process, where the multifunctional monomer is added slowly over time, can help maintain a low instantaneous concentration and prevent rapid network formation.
-
Q5: What is the optimal way to adjust initiator concentration to avoid gelation?
A5: Initiator concentration directly influences both the rate of polymerization and the final polymer's molecular weight.
-
Effect: In free-radical polymerization, a higher initiator concentration leads to a faster reaction rate but produces a larger number of shorter polymer chains.[22] While shorter chains might seem less likely to gel, the increased reaction rate often dominates, leading to rapid network formation. Conversely, a very low initiator concentration can lead to very long polymer chains that can gel even at low conversion.
-
Optimization:
-
The optimal concentration is a balance. Start with a monomer-to-initiator ratio in the range of 100:1 to 1000:1 and adjust based on observations.[23]
-
For better control, use an initiator with a suitable half-life at your reaction temperature to ensure a steady and controlled generation of radicals throughout the process.[11]
-
Part 3: Data Presentation - Key Parameter Effects
Table 1: Influence of Reaction Parameters on Gelation
| Parameter | Effect of Increase | Rationale | Control Strategy |
| Monomer Concentration | Decreases gelation time | Higher concentration of cross-linkable groups increases the probability of network formation.[21] | Use a solvent; add monomer gradually. |
| Initiator Concentration | Generally decreases gelation time | Increases the overall rate of polymerization, leading to faster network formation.[22] | Optimize concentration (e.g., monomer/initiator ratio of 100:1 to 1000:1).[23] |
| Temperature | Decreases gelation time | Increases the rate of initiator decomposition and chain propagation.[9] | Conduct the reaction at a lower temperature; ensure adequate heat dissipation. |
| Chain Transfer Agent (CTA) Conc. | Increases gelation time | Reduces the average molecular weight of polymer chains, delaying the formation of an infinite network.[12][15] | Add a suitable CTA to the reaction mixture. |
Table 2: Comparison of Common Additives to Control Gelation
| Additive Type | Mechanism of Action | Examples | Typical Use Case |
| Chain Transfer Agents (CTAs) | Terminate a growing polymer chain and initiate a new one, controlling molecular weight.[14] | Thiols (e.g., dodecyl mercaptan), Carbon Tetrachloride.[14][] | To reduce polymer molecular weight and delay the gel point in free-radical polymerization. |
| Inhibitors | Scavenge free radicals, creating an induction period where no polymerization occurs.[17][25] | Hydroquinone (HQ), 4-methoxyphenol (B1676288) (MEHQ), 4-tert-butylcatechol (B165716) (TBC).[16] | To prevent premature polymerization during storage, transport, or processing.[16] |
| Retarders | React with radicals to form less reactive species, slowing the polymerization rate without an induction period.[17] | Nitrophenols, certain hydroxylamines.[16] | To moderate highly exothermic reactions and provide a failsafe against runaway polymerization. |
| RAFT Agents | Reversibly cap growing polymer chains, maintaining a low concentration of active radicals ("living" polymerization).[19] | Trithiocarbonates, dithioesters. | To synthesize well-defined, soluble polymers from multifunctional monomers with high precision. |
Part 4: Experimental Protocols
Protocol 1: Synthesis of a Soluble Branched Polymer via RAFT Polymerization
This protocol provides a general method for using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to avoid gelation when working with multifunctional monomers.
-
Objective: To synthesize a soluble polymer with a controlled molecular weight from a mixture of a monovinyl and a divinyl monomer.
-
Materials:
-
Monovinyl monomer (e.g., methyl methacrylate)
-
Divinyl monomer (cross-linker)
-
RAFT agent (e.g., a suitable trithiocarbonate (B1256668) or dithiobenzoate)[19]
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene (B28343) or dioxane)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Nitrogen or Argon source for degassing
-
Non-solvent for precipitation (e.g., cold methanol)
-
-
Procedure:
-
Preparation: In a Schlenk flask, dissolve the monovinyl monomer, divinyl monomer, and RAFT agent in the solvent. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is crucial for controlling the polymerization and should be calculated to target the desired molecular weight. A typical starting ratio might be[26]:[6]:[0.1].
-
Degassing: Deoxygenate the reaction mixture thoroughly. This is critical as oxygen can interfere with radical polymerization. The most common method is to perform at least three freeze-pump-thaw cycles.[27]
-
Initiation: Place the sealed flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-80 °C for AIBN).[27] Start magnetic stirring.
-
Monitoring: Periodically take small, degassed aliquots from the reaction mixture using a syringe to monitor monomer conversion and molecular weight evolution via techniques like NMR spectroscopy and Gel Permeation Chromatography (GPC).
-
Termination: To stop the reaction before the gel point is reached (if desired), rapidly cool the flask in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by slowly pouring the reaction solution into a large volume of a stirred, cold non-solvent.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature until a constant weight is achieved.[22]
-
Protocol 2: Determination of the Gel Point by Oscillatory Rheometry
-
Objective: To experimentally determine the gel point of a polymerizing system by monitoring its viscoelastic properties.[28]
-
Equipment: A rheometer equipped with a temperature-controlled parallel plate or cone-and-plate geometry.
-
Procedure:
-
Sample Preparation: Prepare the complete reaction mixture (monomers, initiator, and any other additives) but do not initiate the reaction.
-
Loading: Quickly load the liquid sample onto the pre-heated rheometer plate. Lower the upper geometry to the desired gap (e.g., 1 mm).[28]
-
Measurement: Start a time sweep experiment using small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).[28] The rheometer will monitor the storage modulus (G') and the loss modulus (G'') as a function of time.
-
Gel Point Identification: The gel point is typically identified by the crossover point where G' = G''.[29] At this point, the material transitions from behaving more like a liquid (G'' > G') to more like a solid (G' > G''). A more precise determination involves finding the time at which the loss tangent (tan δ = G''/G') becomes independent of frequency.[4]
-
Part 5: Mandatory Visualizations
Caption: A decision workflow for troubleshooting premature gelation.
Caption: Uncontrolled vs. Controlled polymerization pathways.
References
- 1. Autoacceleration - Wikipedia [en.wikipedia.org]
- 2. Autoacceleration [chemeurope.com]
- 3. sciepub.com [sciepub.com]
- 4. Thermoset Characterization Part 5: Calculation of Gel Point - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Flory–Stockmayer theory - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Going Beyond the Carothers, Flory and Stockmayer Equation by Including Cyclization Reactions and Mobility Constraints [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 17. iokinetic.com [iokinetic.com]
- 18. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 25. m.youtube.com [m.youtube.com]
- 26. RAFT Polymerization Procedures [sigmaaldrich.com]
- 27. tainstruments.com [tainstruments.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
impact of solvent polarity on the bromination of p-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of p-xylene (B151628). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the impact of solvent polarity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the bromination of p-xylene?
A1: The bromination of p-xylene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds via the attack of the electron-rich aromatic ring of p-xylene on an electrophilic bromine species, typically generated with the aid of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2][3] In a subsequent step, a weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[1][2]
Q2: How does solvent polarity affect the rate of bromination of p-xylene?
A2: The polarity of the solvent can influence the rate of electrophilic aromatic substitution reactions, although the effect can be complex. In the case of the bromination of p-xylene, more polar solvents can stabilize the charged arenium ion intermediate, which may lead to an increased reaction rate. Conversely, very polar solvents might also solvate the bromine and Lewis acid catalyst, potentially reducing the electrophilicity of the brominating agent and thereby slowing the reaction. Non-polar solvents generally lead to a slower reaction rate for the chlorination of similar aromatic compounds like benzene (B151609) and toluene.
Q3: I am observing a mixture of 2-bromo-p-xylene (B1265381) and 2,5-dibromo-p-xylene. How can I control the selectivity for the mono-brominated product?
A3: Controlling the stoichiometry of the reactants is crucial. Using a 1:1 molar ratio or a slight excess of p-xylene relative to bromine will favor the formation of the mono-brominated product. The choice of solvent can also play a role. While specific quantitative data is sparse, less polar solvents may slow down the overall reaction, potentially allowing for better control over the extent of bromination. Additionally, shorter reaction times and lower temperatures will generally favor mono-substitution.
Q4: My reaction is very slow or not proceeding to completion. What are some potential causes and solutions?
A4: Several factors could contribute to a slow or incomplete reaction:
-
Inactive Catalyst: Ensure your Lewis acid catalyst (e.g., FeBr₃) is anhydrous and has not been deactivated by exposure to moisture.
-
Insufficiently Low Temperature: While lower temperatures favor mono-bromination, excessively low temperatures can significantly slow down the reaction rate. Consider a modest increase in temperature.
-
Solvent Choice: Highly non-polar solvents can lead to slow reaction rates. If the reaction is too slow in a non-polar solvent, consider switching to a solvent of moderate polarity.
-
Poor Solubility: Ensure that your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature.
Q5: Are there any common side reactions to be aware of besides di-bromination?
A5: Besides the formation of 2,5-dibromo-p-xylene, other side reactions can include the formation of other dibromo isomers, although 2,5-dibromo-p-xylene is generally the major dibrominated product due to steric and electronic factors. Under certain conditions, such as in the presence of light or radical initiators, benzylic bromination (bromination of the methyl groups) can occur, though this is less common under typical electrophilic aromatic substitution conditions.
Troubleshooting Guides
Issue 1: Low Yield of Brominated Products
| Possible Cause | Troubleshooting Step |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the Lewis acid catalyst is not hydrated. |
| Inefficient stirring | In heterogeneous mixtures, ensure vigorous stirring to maximize contact between reactants. |
| Sub-optimal temperature | If the reaction is run at a very low temperature to control selectivity, the rate may be too slow. Gradually increase the temperature and monitor the reaction progress by a suitable technique like TLC or GC. |
| Incorrect stoichiometry | Carefully verify the molar ratios of p-xylene, bromine, and the catalyst. |
Issue 2: Poor Selectivity (High percentage of 2,5-dibromo-p-xylene)
| Possible Cause | Troubleshooting Step |
| Excess bromine | Use a 1:1 molar ratio of p-xylene to bromine, or a slight excess of p-xylene. |
| Prolonged reaction time | Monitor the reaction closely and quench it as soon as the desired amount of mono-brominated product is formed. |
| High reaction temperature | Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the rate of the second bromination. |
| Solvent effects | Experiment with less polar solvents, which may slow down the reaction and allow for better control. |
Data Presentation
The following table summarizes the expected qualitative impact of solvent polarity on the bromination of p-xylene based on general principles of electrophilic aromatic substitution. Note: This data is illustrative and actual results may vary based on specific reaction conditions.
| Solvent | Relative Polarity | Expected Reaction Rate | Expected Selectivity for Mono-bromination |
| Carbon Tetrachloride | 0.052 | Slow | Potentially High |
| Dichloromethane | 0.309 | Moderate | Moderate |
| Acetic Acid | 0.648 | Moderate to Fast | Potentially Lower |
| Nitromethane | 0.481 | Fast | Potentially Low |
Experimental Protocols
General Experimental Protocol for Investigating the Impact of Solvent Polarity on the Bromination of p-Xylene
Materials:
-
p-Xylene
-
Bromine
-
Iron(III) bromide (anhydrous)
-
Selected anhydrous solvents (e.g., carbon tetrachloride, dichloromethane, acetic acid)
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Sodium bicarbonate solution (for washing)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr), add p-xylene (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the anhydrous iron(III) bromide catalyst (0.05 equivalents) to the stirred solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly add a solution of bromine (1.0 equivalent) in the same anhydrous solvent via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at the same temperature and monitor its progress by taking aliquots and analyzing them by GC or TLC.
-
Once the desired conversion is achieved, quench the reaction by slowly adding it to a cold, saturated solution of sodium thiosulfate to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the crude product by GC-MS and/or ¹H NMR to determine the yield and the ratio of 2-bromo-p-xylene to 2,5-dibromo-p-xylene.
Visualizations
References
strategies for selective mono- vs. di-bromination of p-xylene
Welcome to the technical support center for the selective mono- and di-bromination of p-xylene (B151628). This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high selectivity and yield in their bromination reactions.
Troubleshooting Guides
This section addresses common issues encountered during the selective bromination of p-xylene.
| Problem | Possible Causes | Solutions |
| Low Yield of Monobrominated Product | - Excess Brominating Agent: Using a stoichiometric excess of bromine will favor di- and poly-bromination.[1] - Prolonged Reaction Time: Longer reaction times can lead to the subsequent bromination of the mono-brominated product. - High Reaction Temperature: Elevated temperatures can increase the rate of the second bromination.[1] | - Control Stoichiometry: Use a stoichiometric amount or a slight deficit of the brominating agent relative to p-xylene.[1] - Monitor Reaction Progress: Track the reaction using techniques like GC-MS to stop it once the desired conversion is reached. - Optimize Temperature: Conduct the reaction at a controlled, lower temperature. For instance, maintaining a temperature of 30°C has been shown to be effective for mono-bromination.[1] |
| Formation of Significant Amounts of Dibrominated Byproducts in Monobromination | - Incorrect Stoichiometry: Even a small excess of bromine can lead to the formation of about 6% dibromoxylenes.[1] - Elevated Temperature: Increasing the reaction temperature can slightly increase the proportion of di-bromination products.[1] | - Precise Reagent Addition: Carefully control the molar ratio of p-xylene to the brominating agent.[1] - Maintain Low Temperature: Keep the reaction temperature consistent and as low as feasible to minimize over-bromination. A temperature of 25-30°C is a good starting point.[1] |
| Low Yield of 2,5-Dibromo-p-xylene in Dibromination | - Insufficient Bromine: A bromine to p-xylene molar ratio of less than 2:1 will result in incomplete conversion to the di-brominated product.[2][3] - Suboptimal Temperature: The reaction temperature significantly impacts the yield.[2][4] - Inappropriate Reaction Time: The reaction may not have proceeded to completion.[2] | - Adjust Stoichiometry: The optimal yield for 2,5-dibromo-p-xylene is achieved at a bromine to p-xylene molar ratio of 2:1.[2][3] - Control Temperature: Maintain the reaction temperature in the optimal range of 0°C to 40°C. Lower temperatures within this range can improve isomer selectivity.[4] - Optimize Reaction Time: A reaction time of 4 to 5 hours has been shown to produce higher yields.[2] |
| Formation of Tribromo-p-xylene and Other Poly-brominated Byproducts | - Excess Bromine: A bromine to p-xylene molar ratio greater than 2:1 will lead to the formation of higher brominated products.[2][3] | - Strict Stoichiometric Control: Do not exceed a 2:1 molar ratio of bromine to p-xylene for di-bromination.[2][3] |
| Poor Isomer Selectivity in Dibromination (Formation of 2,3- or 2,6-dibromo-p-xylene) | - High Reaction Temperature: Temperatures exceeding 40°C can lead to a drop in the desired 2,5-isomer ratio.[4] - Inappropriate Catalyst: The choice and state of the catalyst are crucial for selectivity. | - Maintain Low Temperature: For high isomer selectivity, it is critical to keep the temperature between 0°C and 40°C.[4] - Use a Hydrated Iron Catalyst: Hydrated iron-containing catalysts, such as ferric chloride hexahydrate, have been shown to provide high selectivity for 2,5-dibromo-p-xylene.[4] |
| Reaction Fails to Initiate or Proceeds Very Slowly | - Inactive Catalyst: The catalyst may be deactivated or an inappropriate catalyst is being used. - Low Temperature: Very low temperatures (below -5°C) can significantly slow down the reaction and cause issues with the fluidity of the reaction mixture.[4] | - Catalyst Selection: Use a suitable Lewis acid catalyst like ferric chloride hexahydrate.[2][3][4] - Temperature Adjustment: Ensure the reaction temperature is within a range that allows for a reasonable reaction rate without compromising selectivity (e.g., 0°C to 40°C for di-bromination).[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor for controlling mono- versus di-bromination of p-xylene?
A1: The stoichiometry of the brominating agent is the most critical factor. For selective mono-bromination, a 1:1 or slightly less molar ratio of bromine to p-xylene should be used. For selective di-bromination to 2,5-dibromo-p-xylene, a 2:1 molar ratio of bromine to p-xylene is optimal.[1][2][3]
Q2: What is the role of the catalyst in the bromination of p-xylene?
A2: A Lewis acid catalyst, such as ferric chloride (FeCl₃), is used to polarize the bromine molecule, making it a stronger electrophile.[2][3] This is necessary because bromine itself is not electrophilic enough to react readily with the aromatic ring of p-xylene.[3] The catalyst forms an intermediate complex that facilitates the electrophilic aromatic substitution.[2]
Q3: Why is temperature control so important for selective di-bromination?
A3: Temperature control is crucial for achieving high isomer selectivity.[4] For the di-bromination of p-xylene, maintaining the temperature between 0°C and 40°C favors the formation of the 2,5-dibromo isomer.[4] Temperatures above this range can lead to the formation of other isomers and decrease the purity of the desired product.[4]
Q4: Can I use a solvent for the bromination of p-xylene?
A4: Yes, solvents can be used. In some procedures, an inert, non-reactive diluent is employed.[4] It has also been shown that using the mono-brominated product (2-bromo-p-xylene) as a diluent can be effective.[4] The use of a solvent can help with temperature control and maintaining a fluid reaction mixture, especially at lower temperatures.[4]
Q5: How can I purify the final product?
A5: The product can be purified by several methods. After washing the reaction mixture with a base (e.g., sodium hydroxide (B78521) solution) to remove unreacted bromine and HBr, distillation can be used to separate the mono- and di-brominated products.[1][4] For 2,5-dibromo-p-xylene, which is a solid, recrystallization can be employed to achieve high purity.[2]
Quantitative Data Summary
Table 1: Reaction Conditions for Selective Mono-bromination of p-Xylene
| Parameter | Value | Reference |
| p-Xylene:Bromine:Potassium Bromate (B103136) Molar Ratio | 1 : 0.496 : 0.171 | [1] |
| Temperature | 30 °C | [1] |
| Reaction Time | 6.5 hours | [1] |
| Yield | 82.5% | [1] |
Table 2: Reaction Conditions for Selective Di-bromination of p-Xylene to 2,5-dibromo-p-xylene
| Parameter | Value | Reference |
| p-Xylene:Bromine Molar Ratio | 1 : 2 | [2][3] |
| Catalyst | Ferric chloride hexahydrate | [2][3] |
| Catalyst Loading | 10 mmol per 0.5 mol p-xylene | [2] |
| Temperature | 20 - 40 °C | [2][4] |
| Reaction Time | 4 - 5 hours | [2] |
| Yield | ~68% | [2] |
Experimental Protocols
Protocol 1: Selective Mono-bromination of p-Xylene
Objective: To synthesize 2-bromo-p-xylene (B1265381) with high selectivity.
Materials:
-
p-xylene (9.0 g, 0.0847 mol)
-
Potassium bromate (2.42 g, 0.0145 mol)
-
Bromine (6.77 g, 0.042 mol)
-
Water (5 ml)
-
Aqueous sodium hydroxide solution
Procedure:
-
To a reaction flask, add p-xylene, potassium bromate, and water.
-
Maintain the temperature of the reaction mixture at 30°C.
-
Add bromine dropwise over a period of 30 minutes.
-
Stir the reaction mixture for 6 hours at 30°C.
-
After the reaction is complete, separate the organic and aqueous layers.
-
Wash the organic layer with an aqueous solution of sodium hydroxide.
-
Purify the product by distillation.
Protocol 2: Selective Di-bromination of p-Xylene to 2,5-dibromo-p-xylene
Objective: To synthesize 2,5-dibromo-p-xylene with high yield and selectivity.
Materials:
-
p-xylene (62 ml, 0.5 mol)
-
Ferric chloride hexahydrate (2.7 g, 10 mmol)
-
Bromine (51.2 ml, 1.0 mol)
-
Water
-
Aqueous sodium hydroxide solution
Procedure:
-
Weigh the ferric chloride hexahydrate directly into a round-bottom flask.
-
Add p-xylene to the flask and stir for 15 minutes.
-
Place the flask in a water bath to maintain the desired reaction temperature (e.g., 20°C).
-
Add bromine dropwise to the reaction mixture while stirring.
-
Monitor the temperature of the reaction using a thermocouple.
-
After the bromine addition is complete, continue stirring the reaction for 4-5 hours.
-
Upon completion, wash the reaction mixture with water and then with a sodium hydroxide solution to remove acidic byproducts.
-
The product can be further purified by recrystallization.
Visualizations
Caption: Reaction pathways for the selective bromination of p-xylene.
Caption: A generalized experimental workflow for the bromination of p-xylene.
Caption: A logical guide for troubleshooting low selectivity in p-xylene bromination.
References
- 1. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Bromination of p-Xylene via Homogeneous Catalysis: Influence of Reaction Parameters on 2,5-Dibromo- p-Xylene Formation - ProQuest [proquest.com]
- 4. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
Technical Support Center: Purification of N-Bromosuccinimide Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of N-bromosuccinimide (NBS) and its byproduct, succinimide (B58015), from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities after a bromination reaction using N-bromosuccinimide (NBS)?
The primary impurities are typically unreacted NBS and the main byproduct, succinimide.[1][2] Depending on the specific reaction conditions and substrate, side-products from over-bromination or other side-reactions may also be present.[1]
Q2: Why is it crucial to remove residual NBS and succinimide?
The removal of NBS and succinimide is essential for several reasons:
-
Product Purity: Residual NBS and succinimide will contaminate the final product, affecting its purity and potentially interfering with subsequent reactions or biological assays.[1]
-
Crystallization Issues: Succinimide can sometimes co-crystallize with the desired product, making purification by recrystallization challenging.[1]
-
Inaccurate Characterization: The presence of these impurities can interfere with analytical techniques such as NMR, mass spectrometry, and elemental analysis, leading to incorrect characterization of the product.[1]
-
Interference in Downstream Reactions: Unreacted NBS is a reactive reagent and can interfere with subsequent synthetic steps.[1]
Q3: What are the primary methods for removing NBS and succinimide?
The most common methods for the removal of NBS and succinimide include:
-
Aqueous Workup (Washing)
-
Filtration/Precipitation
-
Silica (B1680970) Gel Column Chromatography
-
Recrystallization[1]
Q4: How do I select the most appropriate removal method for my reaction?
The choice of method depends on several factors, primarily the solubility of your desired product.[1] If your product is soluble in a water-immiscible organic solvent, an aqueous workup is often the simplest initial step.[1] If the product is not water-soluble, precipitation of succinimide from a non-polar organic solvent can be effective. For high purity requirements, column chromatography or recrystallization are often necessary.
Troubleshooting Guides
Issue 1: Succinimide remains in the organic layer after aqueous washing.
-
Possible Cause: Insufficient washing or unfavorable partitioning of succinimide.
-
Troubleshooting Steps:
-
Increase the number of washes: Perform at least 2-3 washes with your chosen aqueous solution.[1]
-
Use a basic wash: Employ a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (B78521) (NaOH) solution. These basic conditions deprotonate the succinimide, increasing its solubility in the aqueous layer.[1][3] Caution: Ensure your product is stable under basic conditions.[1]
-
Final brine wash: A concluding wash with a saturated sodium chloride (brine) solution can help break up emulsions and remove residual water from the organic layer.[1]
-
Issue 2: An emulsion forms during the aqueous extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially when using chlorinated solvents like dichloromethane (B109758) (DCM).[1]
-
Troubleshooting Steps:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Brine Addition: Add a small amount of brine to the separatory funnel, which can help to break up the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Issue 3: The desired product is water-soluble and is lost during the aqueous wash.
-
Possible Cause: The product possesses significant polarity and partitions into the aqueous layer.[1]
-
Troubleshooting Steps:
-
Saturate the aqueous layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and can drive the organic product back into the organic layer.[1]
-
Back-extraction: Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]
-
pH adjustment: If the product is acidic or basic, adjust the pH of the aqueous layer to suppress its ionization and decrease its water solubility before extraction.[1]
-
Issue 4: The product co-elutes with succinimide during column chromatography.
-
Possible Cause: Similar polarities of the product and succinimide.[2]
-
Troubleshooting Steps:
-
Perform a thorough workup first: Ensure that the majority of the succinimide is removed by aqueous washes before attempting chromatography.[2]
-
Adjust the solvent system: Modify the polarity of your eluent. A less polar solvent system may improve the separation.[2]
-
Use a different stationary phase: If silica gel proves ineffective, consider using a different stationary phase, such as alumina.
-
Data Presentation
Table 1: Solubility of Succinimide in Various Solvents
| Solvent | Solubility | Temperature | Reference |
| Water | 1 g in 5 mL | Cold | [4] |
| Water | 1 g in 3 mL | Room Temperature | [4] |
| Water | 1 g in 0.7 mL | Boiling | [4] |
| Methanol | 1 g in 30 mL | Cold | [4] |
| Methanol | 1 g in 24 mL | Room Temperature | [4] |
| Methanol | 1 g in 5 mL | Hot | [4] |
| Ethanol | Soluble | - | [5][6] |
| Ether | Insoluble | - | [5][6] |
| Chloroform | Insoluble | - | [5][6] |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of NBS and Succinimide
This protocol is suitable for products that are soluble in a water-immiscible organic solvent.
-
Quenching (Optional): If excess NBS is suspected, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the yellow color of bromine disappears.[1][7]
-
Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[1]
-
Extraction: Transfer the mixture to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL for a 100 mL organic layer).
-
Deionized water (1 x 50 mL).
-
Saturated aqueous sodium chloride (brine) (1 x 50 mL).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[1]
Protocol 2: Filtration/Precipitation of Succinimide
This protocol is effective when the reaction is performed in a non-polar solvent where succinimide has low solubility.
-
Cooling: After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to further decrease the solubility of succinimide.[1]
-
Filtration: Set up a Büchner funnel with a filter paper.
-
Washing the Filter Paper: Wet the filter paper with a small amount of the cold reaction solvent.[1]
-
Filtering: Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated succinimide.[1]
-
Rinsing: Wash the collected solid with a small amount of cold solvent to recover any entrained product.[1]
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.[1] Further purification may be necessary.
Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: Logical relationships in NBS byproduct removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Answered: Given the following solubility of succinimide in water and methanol, which would be a better solvent for recrystallizing succinimide? Solubility data: 1 gram of… | bartleby [bartleby.com]
- 5. chembk.com [chembk.com]
- 6. Succinimide | 123-56-8 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Polymers Derived from 1,4-Bis(bromomethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 1,4-Bis(bromomethyl)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and processing of these materials, with a focus on enhancing their solubility.
Frequently Asked Questions (FAQs)
Q1: Why are polymers derived from this compound often insoluble?
Polymers such as poly(p-phenylene vinylene) (PPV) and poly(p-xylylene) (PPX), which can be synthesized from this compound derivatives, possess rigid backbones. This rigidity promotes strong intermolecular π-π stacking and a high degree of crystallinity, leading to poor solubility in common organic solvents.[1][2] Overcoming these strong intermolecular forces is essential for solution-based processing and characterization.
Q2: What are the primary strategies to improve the solubility of these polymers?
The most effective strategies focus on disrupting the close packing of the polymer chains. These include:
-
Side-Chain Engineering: Attaching flexible side chains (e.g., long alkyl or alkoxy groups) to the polymer backbone is the most common method. These chains increase the entropy of the system and sterically hinder chain packing, thereby improving solubility.[2][3][4]
-
Copolymerization: Introducing a second monomer with solubilizing groups or a structure that breaks the regularity of the main chain can enhance solubility. Hyperbranched structures, for example, are known to improve solubility.[3]
-
Precursor Polymer Routes: This approach involves synthesizing a soluble, non-conjugated precursor polymer that can be processed (e.g., cast into a film) and then converted into the final, insoluble conjugated polymer through a thermal or chemical elimination step.[1][5]
-
Post-Polymerization Modification: Chemical modification of a pre-formed polymer to introduce functional groups that enhance solubility.[6]
Q3: How do different side chains affect polymer solubility?
The length, branching, and chemical nature of the side chains are critical:
-
Longer Chains: Generally, longer alkyl or alkoxy chains lead to better solubility.
-
Branched Chains: Introducing branching in the side chain, such as the 2-ethylhexyl group in the widely used MEH-PPV, is highly effective at disrupting chain packing and significantly improves solubility.[4]
-
Asymmetric Substitution: Asymmetrically substituted monomers can further reduce crystallinity and prevent gelation, even at high molecular weights.[4]
-
Polar/Functional Groups: Incorporating polar moieties or ether linkages within the side chains can also modify solubility characteristics and allow for solubility in a wider range of solvents.[2][7]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Guide 1: Gilch Polymerization
Q: My Gilch polymerization resulted in a very low molecular weight polymer. What went wrong?
Low molecular weight in Gilch polymerization is a common issue. Consider the following factors:
-
Reaction Temperature and Solvent: These parameters have a significant impact on molecular weight. For MEH-PPV, lower temperatures (e.g., 25°C) in solvents like n-pentane tend to produce lower molecular weight polymers, while higher temperatures (e.g., 55°C) in toluene (B28343) can yield higher molecular weight materials.[8]
-
Monomer Purity: Impurities in the this compound derivative can act as chain terminators. Ensure your monomer is purified before use.
-
Base Addition Rate: A slow and controlled addition of the base (e.g., potassium tert-butoxide) is crucial. A rapid addition can lead to side reactions and premature termination.
-
Oxygen Contamination: Oxygen can act as a molar-mass regulating agent.[9] While controlled exposure can be used to tune molecular weight, unwanted oxygen contamination will lead to lower molecular weights. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon).
Q: The polymer precipitated out of the solution during the Gilch polymerization. How can I prevent this?
Premature precipitation indicates that the growing polymer is not soluble enough in the chosen reaction solvent.
-
Choose a Better Solvent: Select a solvent in which the final polymer is known to be highly soluble. For many PPV derivatives, toluene or xylene are better choices than THF or pentane, especially for higher molecular weight polymers.
-
Increase Reaction Temperature: Running the polymerization at a higher temperature can increase the solubility of the growing polymer chains.[8]
-
Monomer Design: If the polymer remains insoluble, you may need to redesign the monomer to include longer or more branched solubilizing side chains.
Q: My reaction mixture turned into a gel during polymerization. What should I do?
Temporary gelation can occur in Gilch polymerizations, particularly when producing very high molecular weight polymers. This is often attributed to the high entanglement of the newly formed polymer chains.[9]
-
Dilution: If gelation occurs, diluting the reaction mixture with more anhydrous solvent can sometimes help to break up the gel and allow the reaction to proceed.
-
Vigorous Stirring: Ensure that your stirring is efficient enough to keep the polymer chains in solution as they grow.
-
Control Molecular Weight: If persistent gelation is an issue, consider adjusting the reaction conditions (e.g., lower temperature, different solvent) to target a slightly lower molecular weight.[8]
Guide 2: Horner-Wadsworth-Emmons (HWE) Polymerization
Q: The yield of my HWE polymerization is low. How can I improve it?
Low yields in HWE polycondensations can be due to several factors:
-
Inefficient Deprotonation: The phosphonate (B1237965) carbanion must be fully formed for the reaction to proceed efficiently. Ensure you are using a sufficiently strong base (e.g., sodium hydride, potassium tert-butoxide) and that your solvent is anhydrous, as water will quench the carbanion.
-
Monomer Stoichiometry: Like all step-growth polymerizations, precise 1:1 stoichiometry between the bis-phosphonate and dialdehyde (B1249045) monomers is critical for achieving high molecular weight and good yield.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient time. Monitoring the reaction by techniques like TLC (for model compounds) or by observing the viscosity of the solution can help determine the optimal reaction time. Some reactions may benefit from gentle heating.[2]
Q: My polymer has a mixture of E and Z vinylene linkages. How can I control the stereoselectivity?
The HWE reaction typically favors the formation of the thermodynamically more stable E (trans) isomer. However, reaction conditions can influence the E/Z ratio.
-
Base and Solvent Choice: The choice of base and solvent can affect stereoselectivity. For discrete molecule synthesis, lithium salts in DME have been shown to increase E-selectivity compared to potassium salts in THF.[10]
-
Modified Phosphonates: For applications requiring high Z-selectivity, modified phosphonate reagents (e.g., Still-Gennari or Ando reagents) can be used, although this is more common in small molecule synthesis.[11][12] For PPV synthesis, the focus is typically on maximizing the E-content for better conjugation.
-
Purification: It is difficult to separate E/Z isomers in a polymer. Therefore, optimizing the reaction for high E-selectivity is the best approach.
Q: How do I purify my polymer from the phosphate (B84403) byproducts?
A key advantage of the HWE reaction is that the dialkylphosphate byproduct is typically water-soluble, simplifying purification.
-
Precipitation and Washing: The standard purification method is to precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol (B129727). The polymer can then be collected by filtration and washed extensively with methanol and water to remove the phosphate byproducts and any remaining salts.[2]
Data Presentation
Table 1: Solubility of Selected PPV Derivatives in Common Organic Solvents
| Polymer Derivative | Side Chains | Solvent | Solubility (approx.) | Reference |
| MEH-PPV | Methoxy, 2-Ethylhexyloxy | Chloroform | Soluble (>20 mg/mL) | [13] |
| MEH-PPV | Methoxy, 2-Ethylhexyloxy | o-Dichlorobenzene | Soluble (>20 mg/mL) | [13] |
| MEH-PPV | Methoxy, 2-Ethylhexyloxy | Chlorobenzene | Soluble (>20 mg/mL) | [13] |
| MEH-PPV | Methoxy, 2-Ethylhexyloxy | Toluene | Soluble (>20 mg/mL) | [13] |
| MEH-PPV | Methoxy, 2-Ethylhexyloxy | Mesitylene | Partially Soluble | [13] |
| MEH-PPV | Methoxy, 2-Ethylhexyloxy | Tetrahydronaphthalene | Sparingly Soluble | [13] |
| Hyperbranched Copolymers | Methoxy, 2-Ethylhexyloxy | Toluene, THF, Chloroform | Soluble | [3] |
| DP6-PPV | 2,3-Diphenyl, Hexyl | Chloroform, Toluene | Soluble (in dilute solutions) | [14] |
| DP10-PPV | 2,3-Diphenyl, Decyl | Chloroform, Toluene | Soluble (in dilute solutions) | [14] |
Note: "Soluble" generally indicates that a visually clear solution can be formed at typical concentrations used for processing (e.g., 1-20 mg/mL). Quantitative values are often not reported in the literature.
Experimental Protocols
Protocol 1: Synthesis of a Soluble PPV Derivative via Gilch Polymerization
This protocol is adapted from the synthesis of hyperbranched PPV copolymers, which are reported to have excellent solubility.[3]
Materials:
-
Substituted this compound monomer (e.g., 1,4-Bis(bromomethyl)-2-methoxy-5-(2'-ethyl)hexyloxybenzene)
-
Potassium tert-butoxide (e.g., 2.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired molar ratio of your substituted this compound monomer(s) in anhydrous THF.
-
Cooling: Cool the stirred monomer solution to 0°C using an ice bath.
-
Base Addition: Slowly add the solution of potassium tert-butoxide (e.g., 2.0 M in THF) to the cooled monomer solution over a period of 1 hour using a syringe pump. A color change should be observed as the polymerization proceeds.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 20 hours under the inert atmosphere.
-
Precipitation: Pour the viscous polymerization solution into a large volume of methanol (e.g., 500 mL) with stirring. The polymer should precipitate as a fibrous solid.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomer and salts.
-
Drying: Dry the purified polymer under vacuum to a constant weight. The polymer should be soluble in solvents like THF, chloroform, and toluene.[3]
Protocol 2: Synthesis of a Soluble PPV Derivative via Horner-Wadsworth-Emmons Polymerization
This protocol provides a general procedure for the HWE polycondensation to form a dialkoxy-PPV.
Materials:
-
Dialdehyde monomer (e.g., 2,5-Dialkoxyterephthalaldehyde)
-
Bisphosphonate monomer (e.g., 1,4-Xylylenebis(diethylphosphonate))
-
Strong base (e.g., Potassium tert-butoxide or Sodium Hydride)
-
Anhydrous solvent (e.g., THF or DMF)
-
Methanol
-
Standard glassware for air-sensitive reactions
Procedure:
-
Setup: In a flame-dried, multi-necked flask equipped with a condenser and under an inert atmosphere, add the bisphosphonate monomer and the dialdehyde monomer in a precise 1:1 molar ratio.
-
Dissolution: Add anhydrous solvent (e.g., THF) via syringe to dissolve the monomers.
-
Base Addition: Add the base (e.g., potassium t-butoxide, ~4 equivalents) to the stirred solution. If using NaH, it should be added as a dispersion in oil, and the mixture should be stirred until hydrogen evolution ceases.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80°C) and stir for an extended period (e.g., 12-24 hours).[2] The solution will typically become viscous and colored.
-
Precipitation: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
-
Purification: Collect the polymer by filtration. Wash the product extensively with water and methanol to remove the phosphate byproducts. Further purification can be done by Soxhlet extraction or reprecipitation.
-
Drying: Dry the final polymer under vacuum.
Visualizations
Logical Workflow for Improving Polymer Solubility
Caption: Decision workflow for selecting a strategy to improve polymer solubility.
Experimental Workflow: Gilch Polymerization
Caption: Step-by-step workflow for the Gilch polymerization synthesis.
References
- 1. research.monash.edu [research.monash.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. davidlu.net [davidlu.net]
- 5. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. uh-ir.tdl.org [uh-ir.tdl.org]
- 8. Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 11. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Solvated poly-(phenylene vinylene) derivatives: conformational structure and aggregation behavior - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
1H NMR and 13C NMR analysis of 1,4-Bis(bromomethyl)benzene
A comprehensive guide to the ¹H and ¹³C NMR analysis of 1,4-Bis(bromomethyl)benzene, with a comparative look at its structural isomers. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, one can deduce the connectivity and spatial arrangement of atoms within a molecule. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound and compares it with its ortho and meta isomers, highlighting the key differences that allow for their unambiguous identification.
Experimental Protocols
The following is a representative experimental protocol for acquiring ¹H and ¹³C NMR spectra of bis(bromomethyl)benzene isomers.
Sample Preparation: A sample of approximately 5-10 mg of the analyte (1,4-, 1,2-, or 1,3-Bis(bromomethyl)benzene) is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation: The spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker Avance III operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C nuclei.[1]
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: Approximately 12 ppm.
-
Number of Scans: 16 to 32 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.
-
Spectral Width: Approximately 220 ppm.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 2-5 seconds.
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are reported in parts per million (ppm) relative to TMS.
Comparative NMR Data
The structural differences between the three isomers of bis(bromomethyl)benzene lead to distinct NMR spectra. The high symmetry of the 1,4-isomer, in particular, results in a significantly simpler spectrum compared to its counterparts.
| Compound | Isomer | ¹H NMR (CDCl₃) Chemical Shift (δ ppm), Multiplicity, Integration | ¹³C NMR (CDCl₃) Chemical Shift (δ ppm) |
| This compound | para | 7.37 (s, 4H, Ar-H), 4.48 (s, 4H, -CH₂Br) | 138.1 (Ar-C), 129.6 (Ar-CH), 33.0 (-CH₂Br) |
| 1,2-Bis(bromomethyl)benzene | ortho | 7.26-7.39 (m, 4H, Ar-H), 4.68 (s, 4H, -CH₂Br) | 136.7 (Ar-C), 131.2 (Ar-CH), 129.6 (Ar-CH), 30.1 (-CH₂Br) |
| 1,3-Bis(bromomethyl)benzene | meta | 7.43 (m, 1H, Ar-H), 7.33 (m, 3H, Ar-H), 4.48 (s, 4H, -CH₂Br) | 138.4 (Ar-C), 129.6 (Ar-CH), 129.3 (Ar-CH), 129.1 (Ar-CH), 33.0 (-CH₂Br) |
| Data sourced from The Royal Society of Chemistry.[2] |
Spectral Interpretation and Analysis
This compound (para-isomer):
-
¹H NMR: Due to the molecule's symmetry, all four aromatic protons are chemically equivalent, resulting in a single sharp peak (singlet) at 7.37 ppm.[2] Similarly, the four protons of the two bromomethyl groups are also equivalent, giving rise to another singlet at 4.48 ppm.[2]
-
¹³C NMR: The symmetry leads to only three distinct carbon signals. The two quaternary aromatic carbons attached to the bromomethyl groups appear at 138.1 ppm, the four aromatic methine carbons give a single signal at 129.6 ppm, and the two bromomethyl carbons are observed at 33.0 ppm.[2]
1,2-Bis(bromomethyl)benzene (ortho-isomer):
-
¹H NMR: The aromatic region is more complex, showing a multiplet between 7.26-7.39 ppm for the four non-equivalent aromatic protons.[2] The four bromomethyl protons appear as a singlet at 4.68 ppm.[2]
-
¹³C NMR: This isomer displays four signals, corresponding to the two types of quaternary carbons and two types of methine carbons in the aromatic ring, in addition to the signal for the bromomethyl carbons.[2]
1,3-Bis(bromomethyl)benzene (meta-isomer):
-
¹H NMR: The aromatic region shows two multiplets, one integrating to a single proton and the other to three protons, reflecting the lower symmetry.[2] The bromomethyl protons give a singlet at 4.48 ppm.[2]
-
¹³C NMR: The meta-isomer exhibits the most complex ¹³C spectrum of the three, with five distinct signals: two for the quaternary carbons, three for the non-equivalent aromatic methine carbons, and one for the bromomethyl carbons.[2]
Visualizing Molecular Structure and NMR Signals
The following diagrams illustrate the molecular structure and the corresponding NMR signals for this compound.
Caption: Molecular structure of this compound and its corresponding ¹H and ¹³C NMR signals.
The simplicity of the ¹H and ¹³C NMR spectra for this compound is a direct consequence of its high degree of symmetry. This makes NMR spectroscopy an excellent tool for distinguishing it from its less symmetrical ortho and meta isomers.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 1,4-Bis(bromomethyl)benzene
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 1,4-bis(bromomethyl)benzene is a critical step in the synthesis of complex molecules and active pharmaceutical ingredients. The choice of analytical technique for purity assessment is paramount for accurate quantification of the main compound and its impurities. This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. This comparison is supported by experimental protocols adapted from methods for structurally similar aromatic compounds, providing a practical framework for method development and validation.
Comparison of Analytical Methods
The selection between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the compound and its potential impurities, the required sensitivity, and the need for structural confirmation of unknown impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by detection based on mass-to-charge ratio. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Suitable for a wide range of polar and non-polar compounds. | Best suited for volatile and thermally stable compounds. |
| Selectivity | Moderate to high, dependent on column chemistry, mobile phase composition, and detector. | High, especially with Selected Ion Monitoring (SIM) mode, which provides excellent specificity. |
| Sensitivity | Good, with UV detectors being common. Sensitivity can be enhanced with more specialized detectors like mass spectrometers (LC-MS). | Excellent, particularly in SIM mode, allowing for the detection of trace-level impurities. |
| Impurity Identification | Retention time provides an indication of an impurity's identity. Structural information can be obtained by coupling HPLC to a mass spectrometer (LC-MS). | Mass spectra provide detailed structural information, facilitating the identification of unknown impurities. |
| Sample Preparation | Generally simple, involving dissolution in a suitable solvent and filtration. | May require derivatization for non-volatile compounds, but is straightforward for volatile analytes, involving dissolution in a volatile solvent. |
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound by HPLC and GC-MS. These are starting points and may require optimization for specific samples and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is based on a reversed-phase HPLC approach, suitable for the separation of moderately polar to non-polar aromatic compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile (B52724) and Water |
| Gradient | Start with 60% Acetonitrile, increase to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220-230 nm (based on the UV spectrum of this compound) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile impurities and for providing structural confirmation of any observed byproducts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent non-polar column)
-
Data acquisition and processing software
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minutes. Ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full scan (for impurity identification) and Selected Ion Monitoring (SIM) (for quantification) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the instrument.
Data Analysis: Quantification can be performed by creating a calibration curve using a certified reference standard. Purity is determined by the area percentage of the main peak. Impurity identification is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST).
Workflow for Purity Assessment
The following diagram illustrates a general workflow for the purity assessment of this compound, incorporating both HPLC and GC-MS techniques for a comprehensive analysis.
Caption: General workflow for purity assessment using HPLC and GC-MS.
Logical Decision-Making for Method Selection
The choice between HPLC and GC-MS, or the decision to use both as complementary techniques, can be guided by a logical assessment of the analytical needs.
Caption: Decision tree for selecting an analytical method.
A Comparative Guide to the Single Crystal X-ray Diffraction Analysis of 1,4-Bis(bromomethyl)benzene and Its Derivatives
This guide provides a comparative analysis of the single crystal X-ray diffraction data for 1,4-bis(bromomethyl)benzene and several of its derivatives. The structural information derived from these analyses is crucial for understanding intermolecular interactions and crystal packing, which are of significant interest to researchers in materials science and drug development.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and some of its derivatives. These derivatives showcase the impact of substitution on the benzene (B151609) ring on the resulting crystal structure. The data reveals variations in crystal systems, space groups, and unit cell dimensions, highlighting the subtle yet significant effects of molecular structure on solid-state packing.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| This compound | C₈H₈Br₂ | Monoclinic | P2₁/c | - | - | - | - | - | - | - | - | [1] |
| 1,4-Dibromo-2,5-bis(bromomethyl)benzene (B1298649) (Form I) | C₈H₆Br₄ | Triclinic | P-1 | - | - | - | - | - | - | - | - | [2][3] |
| 1,4-Dibromo-2,5-bis(bromomethyl)benzene (Form II) | C₈H₆Br₄ | Monoclinic | P2₁/c | - | - | - | - | - | - | - | - | [2][3] |
| 1,4-Bis(bromomethyl)-2,5-dimethylbenzene | C₁₀H₁₂Br₂ | Monoclinic | P2₁/c | 8.1816(14) | 4.4288(7) | 15.2809(19) | 90 | 93.126(2) | 90 | 516.10(14) | 2 | [4] |
| 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (B1272263) | C₁₂H₁₆Br₂ | Monoclinic | P2₁/c | 7.9423(5) | 4.4163(3) | 16.8127(10) | 90 | 94.534(4) | 90 | 587.87(6) | 2 | [5] |
Note: Detailed unit cell parameters for this compound and the two polymorphs of 1,4-Dibromo-2,5-bis(bromomethyl)benzene were not explicitly available in the provided search results, but their crystal system and space group were identified.
The packing of these molecules in the crystal lattice is largely governed by interactions involving the bromomethyl groups, specifically C-H···Br and Br···Br interactions.[6][7] However, in some cases, such as for ortho-bis(bromomethyl)benzene, C-H···π interactions play a more dominant role.[6] The presence of additional substituents on the benzene ring, as seen in the dimethyl and tetramethyl derivatives, influences these interactions and leads to different packing arrangements. For instance, 1,4-dibromo-2,5-bis(bromomethyl)benzene exhibits dimorphism, crystallizing in both a triclinic (Form I) and a monoclinic (Form II) system, with Form II being more stable at room temperature.[2][3]
Experimental Protocols
The synthesis and crystallization of these compounds are key preliminary steps for single crystal X-ray diffraction analysis.
Synthesis of this compound Derivatives
A common method for the synthesis of this compound and its derivatives is through the radical bromination of the corresponding p-xylene (B151628) derivative. For example, 1,4-dibromo-2,5-bis(bromomethyl)benzene can be synthesized from 2,5-dibromo-p-xylene using N-bromosuccinimide (NBS) in carbon tetrachloride.[2] Similarly, 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene is synthesized from durene (1,2,4,5-tetramethylbenzene).[5]
Single Crystal Growth
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound.[1][2] The choice of solvent is critical and can influence the resulting crystal form. For instance, single crystals of 1,4-dibromo-2,5-bis(bromomethyl)benzene were obtained from chloroform (B151607) solutions.[2]
Single Crystal X-ray Diffraction Analysis Workflow
The general workflow for single crystal X-ray diffraction analysis is depicted in the following diagram. This process involves mounting a suitable crystal, collecting diffraction data, solving and refining the crystal structure, and finally validating the obtained model.
This standardized procedure ensures the accurate determination of the crystal structure, providing valuable insights into the solid-state conformation and intermolecular interactions of the this compound derivatives. The resulting crystallographic information files (CIFs) are typically deposited in crystallographic databases for public access.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE00438E [pubs.rsc.org]
- 3. Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α′-Bis-bromoxylenes, 1,2,3,5-Tetrakis(bromomethyl)benzene, and 1,2,4,5-Tetrakis(bromomethyl)benzene | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the DSC Analysis of 1,4-Bis(bromomethyl)benzene for Purity and Melting Point Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,4-Bis(bromomethyl)benzene with alternative bifunctional aromatic compounds, focusing on the determination of purity and melting point using Differential Scanning Calorimetry (DSC). The experimental data cited is supported by detailed methodologies to ensure reproducibility and accurate analysis in a research and development setting.
Introduction to DSC for Purity and Melting Point Analysis
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For crystalline organic compounds, DSC provides a rapid and accurate method for determining the melting point and assessing purity. The presence of impurities typically broadens the melting endotherm and lowers the melting point, a phenomenon described by the Van't Hoff equation. By analyzing the shape of the melting peak, the purity of the substance can be quantified.
Comparative Analysis of this compound and Alternatives
This compound is a valuable reagent in organic synthesis, often used as a linker or building block in the preparation of various macrocycles, polymers, and pharmaceutical intermediates. The purity of this reagent is critical for achieving high yields and predictable reaction outcomes. The following table compares the literature melting points of this compound with its isomers and other related bifunctional aromatic halides. A higher melting point can sometimes be indicative of a more stable crystal lattice.
| Compound | Structure | Melting Point (°C) |
| This compound | ortho | 144.5[1] |
| 1,2-Bis(bromomethyl)benzene | meta | 91-94[2] |
| 1,3-Bis(bromomethyl)benzene | para | 74-77[3] |
| Terephthaloyl chloride | 79-81[4] | |
| 4,4'-Bis(chloromethyl)-1,1'-biphenyl | 126 (decomposes)[5][6][7] |
Experimental Protocol for DSC Analysis
This protocol outlines the methodology for determining the purity and melting point of this compound using DSC.
1. Instrumentation and Calibration:
-
A calibrated Differential Scanning Calorimeter equipped with a cooling system is required.
-
Calibration of the instrument for temperature and enthalpy should be performed using certified standards (e.g., indium) prior to sample analysis.
2. Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a clean, standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation or volatilization during the analysis.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
3. DSC Measurement Parameters:
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a constant heating rate of 1-10°C/min to a temperature sufficiently above the melting point (e.g., 180°C). A slower heating rate generally provides better resolution of the melting transition.
-
-
Atmosphere:
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide a reproducible and inert atmosphere.
-
4. Data Analysis:
-
Melting Point: The melting point is typically determined as the onset temperature of the melting endotherm. The peak temperature of the endotherm is also often reported.
-
Purity Determination: The purity of the sample is calculated by the instrument's software based on the Van't Hoff equation, which relates the mole fraction of impurities to the melting point depression. The analysis involves integrating the area of the melting peak and analyzing its shape. The software will typically perform a linear regression of the sample temperature (Ts) versus the reciprocal of the fraction melted (1/F). The purity is then calculated from the slope and intercept of this plot.
Visualization of the DSC Experimental Workflow
The following diagram illustrates the key steps involved in the DSC analysis of this compound.
Caption: Workflow for DSC analysis of this compound.
Conclusion
DSC is an indispensable tool for the quality control of this compound and its alternatives. By providing a precise melting point and a quantitative measure of purity, this technique ensures the reliability of this key synthetic building block in research and pharmaceutical development. The comparison of melting points between isomers and related compounds highlights the importance of proper material identification and characterization. The provided experimental protocol serves as a robust guideline for obtaining accurate and reproducible DSC data.
References
- 1. echemi.com [echemi.com]
- 2. 1,2-Bis(bromomethyl)benzene | 91-13-4 [chemicalbook.com]
- 3. 1,3-Bis(bromomethyl)benzene | 626-15-3 [chemicalbook.com]
- 4. 对苯二甲酰氯 ≥99%, flakes | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4,4′-ビス(クロロメチル)-1,1′-ビフェニル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. caloongchem.com [caloongchem.com]
- 7. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | 1667-10-3 [chemicalbook.com]
A Comparative Guide to 1,4-Bis(bromomethyl)benzene and 1,4-Bis(chloromethyl)benzene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The choice of monomer is a critical parameter in polymer synthesis, directly influencing reaction kinetics, polymer properties, and overall efficiency. This guide provides a detailed comparison of two common monomers, 1,4-bis(bromomethyl)benzene and 1,4-bis(chloromethyl)benzene (B146612), in the context of polymer synthesis, with a focus on the preparation of poly(p-phenylene vinylene) (PPV) derivatives.
Executive Summary
In the synthesis of conjugated polymers such as poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene] (MEH-PPV) via the Gilch polymerization route, This compound derivatives consistently demonstrate superior performance compared to their 1,4-bis(chloromethyl)benzene counterparts . The use of the brominated monomer leads to substantially higher polymer yields, increased molecular weights, and narrower polydispersity indices. This enhanced reactivity is attributed to the lower bond dissociation energy of the carbon-bromine bond compared to the carbon-chlorine bond, facilitating the formation of the reactive intermediate species that drives the polymerization.
Data Presentation: Performance in MEH-PPV Synthesis
The following table summarizes the typical performance differences observed when using 1,4-bis(bromomethyl)-2-methoxy-5-(2'-ethylhexyloxy)benzene and 1,4-bis(chloromethyl)-2-methoxy-5-(2'-ethylhexyloxy)benzene in the Gilch polymerization.
| Performance Metric | This compound Derivative | 1,4-Bis(chloromethyl)benzene Derivative |
| Polymer Yield | Substantially Higher | Lower |
| Molecular Weight (Mn) | Consistently Higher | Lower |
| Polydispersity Index (PDI) | Narrower | Broader |
Note: The exact quantitative values can vary depending on specific reaction conditions such as temperature, reaction time, solvent, and base concentration.
Reactivity and Polymerization Mechanism
The primary polymerization method where these two monomers are compared is the Gilch polymerization , a widely used route for the synthesis of PPV and its derivatives. The reaction proceeds through a base-induced elimination to form a p-quinodimethane intermediate, which then undergoes polymerization.
The key difference in the reactivity of the two monomers lies in the leaving group ability of the halide. Bromide is a better leaving group than chloride due to its lower electronegativity and the weaker carbon-bromine bond. This facilitates the initial elimination step, leading to a more efficient formation of the reactive monomer intermediate.
Experimental Protocols
The following provides a generalized experimental protocol for the Gilch polymerization of a MEH-PPV derivative, highlighting the key steps. For a direct comparison, the molar equivalents of the monomers and base should be kept constant.
Materials:
-
1,4-bis(halomethyl)-2-methoxy-5-(2'-ethylhexyloxy)benzene (either the bromomethyl or chloromethyl derivative)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Solution Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve the 1,4-bis(halomethyl)-2-methoxy-5-(2'-ethylhexyloxy)benzene monomer in anhydrous THF under an inert atmosphere.
-
Base Solution Preparation: In a separate flame-dried flask, dissolve potassium tert-butoxide in anhydrous THF under an inert atmosphere.
-
Polymerization: Cool the monomer solution to 0°C using an ice bath. Slowly add the potassium tert-butoxide solution to the monomer solution dropwise over a period of 30-60 minutes with vigorous stirring. The reaction mixture will typically change color and increase in viscosity as the polymerization proceeds.
-
Reaction Quenching: After stirring for a predetermined time (e.g., 2-4 hours) at 0°C or room temperature, quench the reaction by adding a small amount of acidic methanol (e.g., methanol with a few drops of HCl).
-
Polymer Precipitation and Purification: Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the resulting solid and wash it repeatedly with methanol to remove any unreacted monomer and salts.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer for its molecular weight (Mn and Mw) and polydispersity index (PDI) using gel permeation chromatography (GPC), and confirm its structure using techniques such as NMR and FTIR spectroscopy.
Conclusion
For the synthesis of PPV derivatives via the Gilch polymerization, This compound is the superior monomer compared to 1,4-bis(chloromethyl)benzene. Its higher reactivity translates to more efficient polymerization, resulting in higher yields of polymer with more desirable properties, including higher molecular weight and a more uniform chain length distribution. While the chloromethylated monomer is a viable option, researchers aiming for optimal results in terms of polymer quality and reaction efficiency should prioritize the use of the bromomethylated analogue. This choice can be particularly crucial in applications where high molecular weight and low polydispersity are critical for device performance, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
A Comparative Guide to the Reactivity of Bis(halomethyl)benzene Isomers in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
The reactivity of bis(halomethyl)benzene isomers is a critical consideration in the synthesis of a diverse range of chemical entities, from polymers to pharmaceuticals. The positioning of the halomethyl groups—ortho, meta, or para—on the benzene (B151609) ring profoundly influences the rate and mechanism of nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of these isomers, supported by experimental data from related compounds and established principles of physical organic chemistry.
Principles of Reactivity in Benzylic Systems
Nucleophilic substitution at a benzylic carbon can proceed through two primary mechanisms: the unimolecular S(_N)1 pathway, which involves a carbocation intermediate, and the bimolecular S(_N)2 pathway, a concerted process sensitive to steric hindrance. Benzyl (B1604629) halides are capable of reacting through both mechanisms, and the preferred pathway is influenced by the reaction conditions and the substitution on the aromatic ring.
The electronic effects of the second halomethyl group play a significant role. The -CH(_2)X group is electron-withdrawing via induction, which can destabilize the carbocation intermediate in an S(_N)1 reaction. Steric effects are also crucial, particularly for the ortho isomer, where the proximity of the two substituents can hinder the backside attack required for an S(_N)2 reaction.
Predicted Reactivity and Rationale
Based on these electronic and steric factors, the predicted order of reactivity for bis(chloromethyl)benzene isomers in nucleophilic substitution reactions is:
Para > Meta >> Ortho
-
Para-bis(chloromethyl)benzene: The two -CH(_2)Cl groups are positioned far apart, minimizing steric hindrance. The electron-withdrawing inductive effect of one group on the other is present but does not sterically impede the reaction.
-
Meta-bis(chloromethyl)benzene: Similar to the para isomer, the steric hindrance is not a major factor. The inductive electron-withdrawing effect is comparable to that in the para position.
-
Ortho-bis(chloromethyl)benzene: This isomer is expected to be the least reactive due to significant steric hindrance from the adjacent chloromethyl group, which impedes the approach of the nucleophile in an S(_N)2 reaction. While neighboring group participation could potentially enhance reactivity, in this case, the steric hindrance is generally considered the dominant effect.
Quantitative Data from Solvolysis of Substituted Benzyl Chlorides
| Substituent | Isomer Position | k({solv}) (s
|
| 4-Methoxy | Para | 2.2 |
| 4-Methyl | Para | 1.8 x 10
|
| 3-Methyl | Meta | 2.1 x 10
|
| H (Benzyl Chloride) | - | 1.5 x 10
|
| 4-Chloro | Para | 4.1 x 10
|
| 3-Chloro | Meta | 1.1 x 10
|
| 4-Nitro | Para | 3.5 x 10
|
| 3,4-Dinitro | - | 1.1 x 10
|
This data is for mono- and di-substituted benzyl chlorides and serves as a proxy to understand the electronic effects on the reactivity of bis(chloromethyl)benzene isomers.
Experimental Protocols
To quantitatively determine the reactivity of bis(halomethyl)benzene isomers, a common method is to measure the rate of solvolysis or the rate of reaction with a specific nucleophile.
Method 1: Conductometric Measurement of Solvolysis Rate
This method monitors the increase in conductivity of the solution as the reaction proceeds, due to the formation of halide ions.
Materials:
-
Bis(halomethyl)benzene isomer (ortho, meta, or para)
-
Solvent (e.g., 80:20 ethanol:water)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the bis(halomethyl)benzene isomer in the chosen solvent at a known concentration (e.g., 0.01 M).
-
Equilibrate the stock solution and the pure solvent to the desired reaction temperature in the water bath.
-
Calibrate the conductivity meter with standard solutions.
-
Initiate the reaction by pipetting a known volume of the stock solution into a known volume of the pre-heated solvent in a reaction vessel equipped with the conductivity probe.
-
Record the conductivity at regular time intervals until the reaction is complete or for a sufficient period to determine the initial rate.
-
The first-order rate constant (k) can be determined by plotting ln(G(_\infty) - G(_t)) versus time, where G(t) is the conductance at time t and G(\infty) is the conductance at infinite time.
Method 2: HPLC Monitoring of Reaction with a Nucleophile
This method directly measures the disappearance of the reactant and the appearance of the product over time.
Materials:
-
Bis(halomethyl)benzene isomer
-
Nucleophile (e.g., sodium azide (B81097) in a suitable solvent like DMF)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostatted reaction vessel
-
Syringes and vials for sampling
Procedure:
-
Prepare solutions of the bis(halomethyl)benzene isomer and the nucleophile of known concentrations in the reaction solvent.
-
Equilibrate both solutions to the desired reaction temperature.
-
Initiate the reaction by mixing the two solutions in the thermostatted reaction vessel.
-
At specific time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a cold solvent).
-
Analyze the quenched samples by HPLC to determine the concentrations of the reactant and product.
-
The rate constant can be determined by plotting the natural logarithm of the reactant concentration versus time for a pseudo-first-order condition (if the nucleophile is in large excess) or by using the appropriate integrated rate law for a second-order reaction.
Factors Influencing Reactivity
The following diagram illustrates the key factors that determine the reactivity of bis(halomethyl)benzene isomers in nucleophilic substitution reactions.
Caption: Factors influencing the reactivity of bis(halomethyl)benzene isomers.
Conclusion
The isomeric placement of halomethyl groups on a benzene ring dictates the reactivity of these compounds in nucleophilic substitution reactions. The general trend of reactivity is para > meta >> ortho. This order is primarily governed by a combination of electronic and steric effects. The para and meta isomers exhibit similar reactivity profiles, dominated by the electron-withdrawing nature of the second substituent. The ortho isomer's reactivity is significantly diminished due to steric hindrance, which outweighs other potential electronic effects. For researchers and professionals in drug development and materials science, a thorough understanding of these reactivity differences is paramount for designing efficient synthetic routes and predicting reaction outcomes.
References
comparative study of MOF linkers: 1,4-Bis(bromomethyl)benzene vs. other aromatic dicarboxylic acids
A Comparative Guide to Metal-Organic Framework Synthesis: Pre-functionalized Dicarboxylic Acid Linkers vs. Post-Synthetic Modification
The design and synthesis of Metal-Organic Frameworks (MOFs) with tailored functionalities are at the forefront of materials science, with significant implications for drug development, catalysis, and gas storage. The introduction of specific chemical moieties into the MOF structure is crucial for its performance. This can be primarily achieved through two distinct strategies: the use of pre-functionalized linkers, such as aromatic dicarboxylic acids bearing additional functional groups, or the post-synthetic modification (PSM) of a pre-formed MOF structure.[1][2][3]
This guide provides a comparative analysis of these two approaches. While 1,4-Bis(bromomethyl)benzene is not typically employed as a primary linker in MOF synthesis due to the nature of its reactive groups, this document will explore its potential role in the context of post-synthetic modification, drawing parallels with similar benzyl-halide reagents.
Part 1: MOF Synthesis with Aromatic Dicarboxylic Acid Linkers
The use of aromatic dicarboxylic acids as organic linkers is a foundational and widely practiced method for constructing robust and porous MOFs.[4] Linkers such as terephthalic acid (BDC) and its derivatives are common choices for creating frameworks with high thermal and chemical stability.[1]
Pre-functionalized Linkers
By employing dicarboxylic acid linkers that already contain desired functional groups (e.g., -NH2, -NO2, -Br), MOFs with specific properties can be synthesized directly.[5] This "bottom-up" approach ensures a uniform distribution of functional groups throughout the framework.
Table 1: Comparison of MOF Properties Based on Functionalized Dicarboxylic Acid Linkers
| MOF Name | Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g at 273 K) |
| UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~1100 - 1500 | ~2.5 |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1200 - 1400 | ~3.35 |
| UiO-66-NO₂ | 2-nitro-1,4-benzenedicarboxylic acid | -NO₂ | ~1100 - 1300 | ~2.8 |
| DMOF-1 | 1,4-benzenedicarboxylate | -H | - | IAST Selectivity (C₂H₆/C₂H₄): 1.51 |
| DMOF-1-Br | 2-bromo-1,4-benzenedicarboxylate | -Br | - | IAST Selectivity (C₂H₆/C₂H₄): 1.75 |
Data compiled from multiple sources. Actual values can vary based on synthesis conditions.
Experimental Protocol: Solvothermal Synthesis of UiO-66
A representative protocol for the solvothermal synthesis of a MOF using a dicarboxylic acid linker is as follows:
-
Precursor Solution: A mixture of a zirconium salt, such as Zirconium(IV) chloride (ZrCl₄), and the chosen 1,4-benzenedicarboxylic acid linker is dissolved in a solvent, typically N,N-dimethylformamide (DMF). The molar ratio of metal to linker is generally maintained at 1:1.
-
Solvothermal Reaction: The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
Product Collection: After cooling to room temperature, the resulting crystalline product is collected by filtration.
-
Washing: The collected solid is washed with DMF and ethanol (B145695) to remove unreacted precursors.
-
Activation: The purified product is dried under vacuum to remove solvent molecules from the pores, thereby activating the MOF for subsequent applications.
Part 2: Post-Synthetic Modification (PSM) of MOFs
Post-synthetic modification is a powerful technique for introducing functionality into a MOF after its initial synthesis.[2][3][6] This approach is particularly useful for incorporating functional groups that might not be stable under the conditions of MOF synthesis or for creating heterogeneous functionalities within the framework.[1] While direct synthesis with this compound is not common, molecules with similar reactive halide groups can be used to functionalize MOFs that have appropriate reactive sites.
Conceptual Role of this compound in PSM
A molecule like this compound could potentially be used to cross-link or functionalize a MOF that has, for example, pendant amine or hydroxyl groups on its linkers. The bromomethyl groups would react with these nucleophilic sites to form new covalent bonds.
Table 2: Conceptual Comparison of Pre-functionalization vs. Post-Synthetic Modification
| Feature | Pre-functionalization (with Dicarboxylic Acids) | Post-Synthetic Modification |
| Synthesis Strategy | "Bottom-up" - functionality is built into the linker. | "Top-down" - functionality is added to a pre-formed framework. |
| Distribution of Functionality | Typically uniform throughout the crystal. | Can be uniform or localized (e.g., on the surface), depending on reaction conditions. |
| Complexity | Requires synthesis of a specific functionalized linker. | Requires a stable parent MOF and a suitable modification reaction. |
| Versatility | Limited by the stability of functional groups during MOF synthesis. | Allows for the introduction of a wider range of functional groups, including those sensitive to synthesis conditions. |
| Impact on Porosity | Pore size and environment are determined from the outset. | Can sometimes lead to a reduction in surface area and pore volume due to the added bulk of the new functional groups. |
Experimental Protocol: General Post-Synthetic Modification of an Amino-Functionalized MOF
-
Parent MOF Synthesis: Synthesize an amino-functionalized MOF (e.g., UiO-66-NH₂) as described in Part 1.
-
Activation: Activate the parent MOF to ensure the pores are accessible.
-
Modification Reaction: Suspend the activated MOF in a suitable solvent. Add the modifying reagent (e.g., an alkyl anhydride (B1165640) or, hypothetically, a benzyl (B1604629) halide).
-
Reaction Conditions: Heat the mixture under controlled conditions for a specific duration to allow the reaction to proceed.
-
Washing and Activation: Thoroughly wash the modified MOF to remove unreacted reagents and byproducts. Activate the final product by drying under vacuum.
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows for the two synthetic strategies.
Caption: Workflow for direct synthesis of a functionalized MOF.
Caption: Workflow for post-synthetic modification of a MOF.
Logical Comparison of Synthetic Approaches
The choice between pre-functionalization and post-synthetic modification depends on the desired outcome and the chemical nature of the intended functional group.
Caption: Decision logic for choosing a MOF functionalization strategy.
Conclusion
Both pre-functionalization using aromatic dicarboxylic acids and post-synthetic modification offer robust pathways to functionalized MOFs. The former provides a straightforward method for achieving uniform functionality when the desired groups are stable during synthesis. The latter offers greater versatility, allowing for the incorporation of a wider array of functionalities that may not withstand solvothermal conditions. While this compound is not a conventional primary linker, its chemical nature is representative of reagents that could be employed in the exciting and rapidly developing field of post-synthetic modification of MOFs. The choice of method is ultimately dictated by the specific requirements of the target application, including the nature of the desired functionality and the required material properties.
References
- 1. Positional functionalizations of metal–organic frameworks through invasive ligand exchange and additory MOF‐on‐MOF strategies: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Spectral Data for Polymers Synthesized from Bis(halomethyl)benzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectral properties of polymers synthesized from the ortho, meta, and para isomers of bis(halomethyl)benzene. The isomeric position of the functional groups on the benzene (B151609) ring profoundly influences the resulting polymer's conjugation, stereochemistry, and, consequently, its spectral characteristics. Understanding these differences is crucial for designing polymers with specific optical and electronic properties for various applications. This document summarizes key experimental data from nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and ultraviolet-visible (UV-Vis) spectroscopy.
Experimental Protocols
The data presented in this guide are based on polymers, primarily poly(phenylene vinylene) (PPV) derivatives, synthesized via established polycondensation methods such as the Gilch or Horner-Emmons reactions.
General Protocol for Gilch Polymerization:
-
Monomer Preparation: The respective bis(halomethyl)benzene isomer (e.g., 1,4-bis(bromomethyl)benzene) is dissolved in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Initiation: A solution of a strong base, typically freshly prepared potassium tert-butoxide, is added dropwise to the monomer solution at room temperature or under cooling. The reaction mixture often develops a characteristic color indicating polymerization.
-
Polymerization: The reaction is stirred for a specified period, typically ranging from a few hours to overnight, to allow for sufficient polymer chain growth.[1]
-
Precipitation and Purification: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol (B129727).[2]
-
Washing and Drying: The collected polymer is then washed repeatedly with methanol and other solvents to remove unreacted monomers and oligomers before being dried under a vacuum. The final product is typically a fibrous or powdered solid.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400 or 500 MHz) using deuterated solvents like chloroform (B151607) (CDCl₃) or tetrahydrofuran (THF-d₈).
-
FTIR Spectroscopy: Spectra are obtained from thin films cast on potassium bromide (KBr) pellets or using an attenuated total reflectance (ATR) accessory.
-
UV-Vis Spectroscopy: Absorption spectra are measured for both dilute polymer solutions (in solvents like chloroform or THF) and solid thin films spin-coated on quartz substrates.[3]
Data Presentation: Comparative Spectral Analysis
The substitution pattern of the bis(halomethyl)benzene monomer is the primary determinant of the polymer's spectral properties. Para-isomers yield highly conjugated, linear polymers, while meta-isomers result in broken conjugation. Ortho-isomers produce polymers where steric hindrance significantly twists the polymer backbone, further reducing effective conjugation.[4]
Table 1: Comparative ¹H and ¹³C NMR Spectral Data of Poly(phenylene vinylene) Isomers
| Spectral Feature | Poly(p-phenylene vinylene) (from para-isomer) | Poly(m-phenylene vinylene) (from meta-isomer) | Poly(o-phenylene vinylene) (from ortho-isomer) |
| ¹H NMR (δ, ppm) | Aromatic: 7.0-7.6 (broad singlet)Vinylic: 6.8-7.2 (broad singlet) | Aromatic: 7.0-7.8 (complex multiplet)Vinylic: 6.7-7.1 (complex multiplet) | Aromatic: 7.1-7.9 (highly complex multiplet)Vinylic: 6.9-7.3 (complex multiplet) |
| ¹³C NMR (δ, ppm) | Aromatic: ~127, ~136Vinylic: ~128 | Aromatic: ~125-140 (multiple signals)Vinylic: ~129 | Aromatic: ~126-142 (multiple signals)Vinylic: ~130 |
Note: Chemical shifts are approximate and can vary based on solvent, substituents, and polymer molecular weight.
Table 2: Comparative FTIR Absorption Data (cm⁻¹) of Poly(phenylene vinylene) Isomers
| Vibrational Mode | Poly(p-phenylene vinylene) (from para-isomer) | Poly(m-phenylene vinylene) (from meta-isomer) | Poly(o-phenylene vinylene) (from ortho-isomer) |
| Aromatic C-H Stretch | > 3000 | > 3000 | > 3000 |
| Vinylic C=C Stretch | ~1610[5] | ~1605 | ~1600 |
| Aromatic C=C Stretch | ~1515[6] | ~1590, ~1490[6] | ~1604, ~1495[6] |
| Trans-Vinylic C-H Wag | 960-970 | 960-970 | 960-970 |
| Aromatic C-H Out-of-Plane Wag | 860-790 (strong)[6] | 810-750 (strong) and ~690 (strong ring bend)[6] | 770-735 (strong)[6] |
Note: The C-H out-of-plane wagging region is highly diagnostic for the benzene ring substitution pattern.[6]
Table 3: Comparative UV-Vis Absorption Data of Poly(phenylene vinylene) Isomers
| Spectral Property | Poly(p-phenylene vinylene) (from para-isomer) | Poly(m-phenylene vinylene) (from meta-isomer) | Poly(o-phenylene vinylene) (from ortho-isomer) |
| λₘₐₓ in Solution (nm) | 400-500[4] | 280-350 | 270-330 |
| Appearance | Yellow-Green Emission[4] | Blue/UV Emission | Blue/UV Emission |
| Effective Conjugation | High (Extended π-system) | Low (Interrupted π-system)[4] | Very Low (Steric Hindrance)[4] |
Note: λₘₐₓ values are typical ranges. Actual values depend on side chains, solvent, and molecular weight. The significant blue shift in the meta and ortho isomers is due to the disruption of the π-conjugation along the polymer backbone.[4]
Visualizations: Workflows and Conceptual Relationships
The following diagrams illustrate the synthesis workflow and the fundamental relationship between monomer isomerism and the resulting polymer's spectral properties.
References
- 1. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. researchgate.net [researchgate.net]
- 4. davidlu.net [davidlu.net]
- 5. New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01063H [pubs.rsc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
The Critical Impact of 1,4-Bis(bromomethyl)benzene Purity on High-Performance Polymer Synthesis: A Comparative Guide
For researchers and scientists at the forefront of materials science and drug development, the synthesis of high-performance polymers demands starting materials of the highest purity. 1,4-Bis(bromomethyl)benzene is a key building block in the creation of advanced polymers such as poly(p-phenylene vinylene)s (PPVs) and poly(arylene ether)s, which are utilized in applications ranging from organic electronics to advanced drug delivery systems. The seemingly minor presence of impurities in this monomer can have a profound and detrimental impact on the final polymer's properties, affecting its molecular weight, polydispersity, and ultimately, its performance. This guide provides an objective comparison of analytical methodologies to validate the purity of this compound and presents data on the critical influence of monomer purity on the resulting polymer's characteristics.
The polymerization of bifunctional monomers like this compound to form high molecular weight polymers is governed by the principles of step-growth polymerization. A fundamental requirement for achieving high molecular weight in these systems is maintaining a strict stoichiometric balance of reactive functional groups. The presence of monofunctional impurities, a common consequence of the synthesis and purification of this compound, disrupts this balance, acting as chain terminators and severely limiting the achievable polymer chain length.
The Detrimental Effect of Impurities: A Quantitative Comparison
The most common and detrimental impurities in this compound are monofunctional species, such as 1-(bromomethyl)-4-methylbenzene, and unreacted starting materials like p-xylene. While seemingly innocuous, these impurities can drastically limit the degree of polymerization. The following table illustrates the theoretical impact of varying levels of monofunctional impurities on the number-average degree of polymerization (Xn) in a step-growth polymerization, assuming a complete reaction (p=1).
| Purity of this compound | Mole Fraction of Monofunctional Impurity | Maximum Achievable Number-Average Degree of Polymerization (Xn) | Resulting Polymer Molecular Weight ( g/mol ) |
| 99.9% | 0.001 | 1000 | 134,000 |
| 99.5% | 0.005 | 200 | 26,800 |
| 99.0% | 0.01 | 100 | 13,400 |
| 98.0% | 0.02 | 50 | 6,700 |
This data is based on the Carothers equation for step-growth polymerization, where Xn = (1+r)/(1+r-2rp), with r being the stoichiometric ratio of functional groups and p being the extent of reaction. For this illustration, it is assumed the monofunctional impurity is the limiting reagent.
As the data clearly demonstrates, even a small percentage of monofunctional impurity leads to a dramatic reduction in the polymer's molecular weight, which in turn negatively affects its mechanical strength, thermal stability, and electronic properties.
Validating Purity: A Comparison of Analytical Techniques
To ensure the suitability of this compound for high-performance polymer synthesis, rigorous analytical validation is essential. The following table compares the most common and effective techniques for purity assessment.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Purity, number and relative amounts of impurities. | High resolution, excellent for quantifying non-volatile impurities. | Requires a chromophore for UV detection. |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity, detection of volatile impurities and residual solvents. | High sensitivity for volatile compounds. | Not suitable for thermally labile or non-volatile impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard for the analyte. | High precision and accuracy, provides structural information. | Lower sensitivity compared to chromatographic methods, potential for signal overlap. |
| Titration | Chemical reaction with a standardized solution to determine the concentration of a substance. | Assay of the benzylic bromide functional groups. | Simple, inexpensive, and provides a direct measure of functional group content. | Not specific; titrates all reactive bromide species. |
Experimental Protocols
Accurate and reproducible purity assessment relies on well-defined experimental protocols. The following are detailed methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of acetonitrile to create a 100 µg/mL stock solution. Further dilutions can be made as needed.
-
Quantification: Purity is determined by the area percentage method, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, a reference standard of this compound should be used to create a calibration curve.
Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent like dichloromethane (B109758) or toluene (B28343) at a concentration of approximately 1 mg/mL.
-
Quantification: Purity is calculated based on the relative peak areas of all components in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, such as maleic acid or 1,4-dinitrobenzene.
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Sample Preparation: Accurately weigh a precise amount of this compound and the internal standard into the same vial. Dissolve the mixture in a known volume of the deuterated solvent and transfer to an NMR tube.
-
¹H-NMR Acquisition: Use a 90° pulse with a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full signal relaxation and accurate integration.
-
Quantification: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the respective molecular weights and masses.
Visualizing the Workflow and Impact of Impurities
To further clarify the process of purity validation and its consequences, the following diagrams illustrate the experimental workflow and the logical relationship between monomer purity and polymer properties.
A Comparative Guide to the Performance of Electrochromic Devices Utilizing Bis(halomethyl)benzene Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of electrochromic devices (ECDs) fabricated using different bis(halomethyl)benzene monomers. The choice of monomer, particularly the isomeric position of the halomethyl groups (para-, meta-, or ortho-) and the nature of the halogen, significantly influences the electrochemical and optical properties of the resulting electrochromic polymer, thereby affecting the overall device performance. This document summarizes key performance metrics from published experimental data to aid in the selection of appropriate monomers for specific electrochromic applications.
Performance Comparison of Electrochromic Polymers
The following table summarizes the quantitative performance data of electrochromic polymers synthesized from different bis(halomethyl)benzene-derived monomers. The data is compiled from distinct research articles, and while efforts have been made to present a cohesive comparison, variations in experimental conditions between studies should be considered.
| Monomer Derivative | Polymer | Transmittance Change (ΔT) | Coloration Efficiency (η) | Response Time (Coloring/Bleaching) | Cycling Stability |
| Para-Substituted Benzene Derivative | |||||
| 1,4-Bis((9H-carbazol-9-yl)methyl)benzene (from 1,4-bis(bromomethyl)benzene) | Homopolymer: PbCmB | 23.94% at 685 nm | Not specified for homopolymer device | Not specified for homopolymer device | Moderate open circuit memory and electrochemical redox stability[1][2] |
| Copolymer: P(bCmB-co-bTP) | 39.56% at 685 nm (polymer film)[1][2] | 428.4 cm²/C at 635 nm (device)[1][2] | Not specified | Moderate open circuit memory and electrochemical redox stability[1][2] | |
| Meta-Substituted Benzene Derivative | |||||
| 9,9'-(5-bromo-1,3-phenylene)biscarbazole | Homopolymer: PBPBC | 29.6% at 1040 nm | 140.3 cm²/C at 1040 nm | Not specified for homopolymer device | 75.3% electroactivity retained after 1000 cycles[3] |
| Copolymer: P(BPBC-co-BT) | 44.4% at 1030 nm (polymer film)[3] | Not specified for this copolymer device | < 0.5 s (coloring)[3] | 68.9% electroactivity retained after 1000 cycles[3] | |
| Copolymer: P(BPBC-co-CDTK) | 41.4% at 1070 nm (polymer film)[3] | 534.4 cm²/C at 610 nm (device)[3] | < 0.7 s[3] | 61.2% electroactivity retained after 1000 cycles[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the cited literature.
Synthesis of 1,4-Bis((9H-carbazol-9-yl)methyl)benzene (para-derivative)[1][2]
A mixture of carbazole (B46965) (5.35 g, 32 mmol), this compound (3.96 g, 15 mmol), and 20 mL of dimethylformamide (DMF) is placed in a 100 mL two-necked glass reactor. The reaction is carried out to yield the desired monomer. The final product is characterized by ¹H NMR, ¹³C NMR, and elemental analysis.[1][2]
Electrochemical Polymerization
For para-derivative polymers (e.g., PbCmB and its copolymers): [1][2] The homopolymer and copolymers are electrochemically synthesized on indium tin oxide (ITO) coated glass substrates. The electrochemical polymerization is typically performed in a three-electrode cell with an Ag/AgNO₃ reference electrode and a platinum wire as the counter electrode. The monomer and comonomer concentrations and the potential range are optimized for each polymer.
For meta-derivative polymers (e.g., PBPBC and its copolymers): [3] Electrochemical polymerization is carried out potentiodynamically on ITO-coated glass substrates in an electrolyte solution containing the respective monomers. A standard three-electrode setup is used, comprising the ITO working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
Fabrication of Dual-Layer Electrochromic Devices[1][2][3]
A typical dual-layer ECD is constructed in a sandwich configuration: Anodically Coloring Film / Gel Electrolyte / Cathodically Coloring Film.
-
Anodic Layer: The synthesized electrochromic polymer (e.g., PbCmB or PBPBC) is electrodeposited onto an ITO-coated glass substrate.
-
Gel Electrolyte: A gel electrolyte, commonly prepared using poly(methyl methacrylate) (PMMA), a lithium salt (e.g., LiClO₄), and a plasticizer like propylene (B89431) carbonate (PC), is coated onto the anodic film.[1]
-
Cathodic Layer: A cathodically coloring film, such as poly(3,4-ethylenedioxythiophene) (PEDOT), is placed onto the electrolyte layer.
-
Assembly: The layers are pressed together to form the final device.
Electrochemical and Electrochromic Characterization[1][2][3]
-
Cyclic Voltammetry (CV): To study the electrochemical behavior and redox stability of the polymers and devices.
-
Spectroelectrochemistry: To monitor the changes in the UV-Vis absorption spectra of the polymer films at different applied potentials. This allows for the determination of the transmittance change (ΔT).
-
Chronoamperometry and Chronocoulometry: To measure the response time and calculate the coloration efficiency (η) of the electrochromic materials. The coloration efficiency is calculated using the formula: η = ΔOD / Q, where ΔOD is the change in optical density and Q is the injected/ejected charge per unit area.
-
Cycling Stability: The long-term performance and stability of the ECDs are evaluated by subjecting them to repeated coloring and bleaching cycles.
Visualizations
The following diagrams illustrate the general workflow for fabricating and characterizing these electrochromic devices and the relationship between monomer structure and device performance.
References
A Researcher's Guide to Assessing Stereoregularity in Polymers Derived from 1,4-Bis(bromomethyl)benzene
For researchers, scientists, and drug development professionals, controlling the three-dimensional structure of a polymer is paramount to tailoring its function. For polymers derived from 1,4-bis(bromomethyl)benzene, such as the widely studied poly(p-phenylene vinylene) (PPV), stereoregularity is primarily defined by the geometric isomerism (cis/trans) of the vinylene linkages within the polymer backbone. This configuration critically influences the polymer's planarity, conjugation length, and, consequently, its optoelectronic and physical properties.
This guide provides a comparative overview of the synthetic routes that influence this stereochemistry and the key analytical techniques used to quantify it, supported by experimental data from the literature.
Comparison of Synthetic Routes and Resulting Stereochemistry
The choice of polymerization method is the most critical factor in controlling the cis/trans ratio of the vinylene units. While this compound is a common starting material for methods like the Gilch polymerization, other synthetic strategies offer superior control over the final stereochemistry.
| Polymerization Method | Typical Monomers | Predominant Stereochemistry | Key Advantages |
| Heck Coupling | Aryl dihalide + Divinylbenzene | High trans content | Excellent stereoselectivity for trans isomers.[1] |
| Wittig Condensation | Aromatic dialdehyde (B1249045) + Xylyl derivative | High cis content (>87%) possible[2] | Effective for synthesizing cis-rich polymers. |
| Gilch Polymerization | 1,4-Bis(halomethyl)benzene derivative | Mixture of cis and trans | A widely used, versatile method for PPV synthesis.[3] |
| ROMP of Paracyclophanes | Paracyclophane-1,9-diene | >99% cis[4][5] | Provides access to nearly pure all-cis PPV. |
| Photoisomerization | All-cis PPV (from ROMP) | >99% trans[4][5] | Allows for post-synthesis conversion to all-trans PPV. |
Key Analytical Techniques for Stereochemical Assessment
Several analytical techniques can be employed to determine the cis/trans isomer ratio in PPV and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct and quantitative method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the definitive technique for quantifying the cis/trans ratio. The protons on the vinylene double bond exhibit distinct chemical shifts and coupling constants depending on their geometric arrangement.
-
trans-vinylene protons: Typically appear further downfield with a larger coupling constant (J ≈ 16 Hz).
-
cis-vinylene protons: Appear further upfield with a smaller coupling constant (J ≈ 12 Hz).
By integrating the signals corresponding to the cis and trans vinylic protons, a precise quantitative ratio can be determined.[4][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a qualitative and semi-quantitative assessment of the vinylene stereochemistry. The out-of-plane C-H bending vibrations are characteristic:
-
trans C-H bend: A strong absorption peak typically appears around 965 cm⁻¹.[7]
-
cis C-H bend: A peak appears around 770 cm⁻¹.[7]
UV-Visible (UV-Vis) Spectroscopy
The degree of π-conjugation is highly dependent on the stereochemistry. The more planar, all-trans configuration allows for greater effective conjugation, resulting in a red-shifted (bathochromic) absorption maximum compared to the corresponding cis-isomer.[4][6] This technique is excellent for monitoring the conversion from cis to trans during photoisomerization.
Experimental Protocols
Protocol: Quantitative ¹H NMR Spectroscopy for cis/trans Ratio Determination
This protocol outlines the general procedure for determining the stereoregularity of a soluble PPV derivative.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dry polymer sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or THF-d₈) in a clean NMR tube. Ensure the polymer is fully dissolved, which may require gentle agitation or warming.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Shim the instrument to obtain a narrow and symmetrical solvent peak.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Use a sufficient number of scans (e.g., 64-128) to achieve a good signal-to-noise ratio.[8]
-
Set the relaxation delay (d1) to be at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure accurate integration. A typical value might be 5-10 seconds.[8]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Identify the signals corresponding to the vinylic protons of the cis and trans isomers.
-
Carefully integrate the area under the respective cis (I_cis) and trans (I_trans) vinylic proton signals.
-
Calculate the percentage of each isomer using the following formulas:
-
% trans = [I_trans / (I_trans + I_cis)] * 100
-
% cis = [I_cis / (I_trans + I_cis)] * 100
-
-
Visualized Workflow
Caption: Experimental workflow from monomer synthesis to stereochemical characterization.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Linear and Nonlinear Optical Properties of All-cis and All-trans Poly(p-phenylenevinylene) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01063H [pubs.rsc.org]
- 7. Direct laser writing of poly(phenylene vinylene) on poly(barrelene) - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00869A [pubs.rsc.org]
- 8. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermal Stability of Polyamides: Terephthaloyl Chloride vs. 1,4-Bis(bromomethyl)benzene
A fundamental disparity in the chemical reactivity of terephthaloyl chloride and 1,4-bis(bromomethyl)benzene toward diamines precludes a direct comparative analysis of the thermal stability of their resulting polyamides. Polyamides are conventionally synthesized through the condensation of a diamine with a dicarboxylic acid or its derivatives, such as terephthaloyl chloride. The reaction of a diamine with this compound, a dihaloalkane, would result in a polyalkylation reaction, yielding polyamines rather than polyamides. Consequently, there is a wealth of information on the thermal properties of polyamides derived from terephthaloyl chloride, while data for polyamides synthesized directly from this compound is not available in scientific literature.
This guide will therefore focus on the well-documented thermal stability of polyamides synthesized using terephthaloyl chloride, providing quantitative data, experimental protocols, and a logical workflow for their characterization.
Thermal Stability of Polyamides Derived from Terephthaloyl Chloride
Aromatic polyamides, often referred to as aramids, synthesized from terephthaloyl chloride and various aromatic diamines are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties stem from the rigid polymer backbone and strong intermolecular hydrogen bonding between the amide linkages.
The thermal stability of these polymers is typically evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters include the onset of decomposition temperature and the temperature at which 5% or 10% weight loss occurs.
| Polymer System (Polyamide from Terephthaloyl Chloride and...) | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) | Char Yield at High Temp. (%) |
| Various Aromatic Diamines | 470–504[1] | 490–535 (in N2)[2] | 57.8–59.7 (in N2)[1] |
| Polychloro-substituted Aromatic Diamines | 470–504[1] | Not specified | 57.8–59.7 (in N2)[1] |
Note: The exact values can vary depending on the specific diamine used, the polymer's molecular weight, and the experimental conditions of the thermal analysis.
Experimental Protocols
The following are standard methodologies for assessing the thermal properties of polyamides.
-
Objective: To determine the thermal stability and decomposition profile of the polyamide.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).
-
The sample is loaded into the TGA furnace.
-
The analysis is conducted under a controlled inert atmosphere, such as nitrogen, to prevent oxidative degradation.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
-
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polyamide.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
A small, weighed sample of the polymer is sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
The difference in heat flow required to raise the temperature of the sample and reference is measured as a function of temperature.
-
The glass transition temperature is identified as a step change in the heat flow curve.
-
Logical Workflow for Polyamide Synthesis and Characterization
Caption: Workflow for the synthesis and thermal analysis of aromatic polyamides.
The Challenge of Synthesizing Polyamides from this compound
The synthesis of a polyamide requires the formation of an amide bond, which is typically achieved by the reaction of an amine with a carboxylic acid or one of its activated derivatives. Terephthaloyl chloride, an acyl chloride, is a highly reactive derivative of terephthalic acid and readily reacts with diamines to form polyamides.
In contrast, this compound is a benzylic dihalide. The bromine atoms are attached to a methyl group which is then attached to the benzene (B151609) ring. The reaction of a primary or secondary amine with a haloalkane, such as a bromomethyl group, results in an N-alkylation reaction, forming a new carbon-nitrogen single bond and displacing the bromide ion. If a diamine is reacted with a dihaloalkane like this compound, the resulting polymer would be a polyamine, with the repeating unit connected by secondary or tertiary amine linkages, not amide linkages.
While it is theoretically possible to first convert the bromomethyl groups of this compound into carboxylic acid groups to create a monomer suitable for polyamide synthesis, this would no longer be a direct polymerization of this compound. The resulting dicarboxylic acid would be p-phenylenediacetic acid, and the thermal stability of polyamides derived from this monomer would likely differ significantly from those based on the rigid terephthaloyl chloride due to the presence of flexible methylene (B1212753) units in the polymer backbone.
References
A Comparative Guide to the Electrochemical Characterization of Polymers Synthesized with 1,4-Bis(bromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of various polymers synthesized using 1,4-bis(bromomethyl)benzene as a key building block. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection and application of these materials for electrochemical applications.
Comparative Electrochemical Data
The electrochemical properties of polymers are critical for their performance in applications such as sensors, electrochromic devices, and energy storage. Below is a summary of key electrochemical parameters for different polymer systems synthesized using this compound or its derivatives.
Table 1: Electrochemical Properties of Carbazole-Containing Polymers
| Polymer | Onset Oxidation Potential (V vs. Ag/AgNO₃) | Electrochemical Activity Retention after 500 cycles (%) | Electrochemical Activity Retention after 1000 cycles (%) |
| PbCmB/PEDOT | 0.75[1] | 84.9[1] | 75.5[1] |
| P(bCmB-co-bTP)/PEDOT | 0.81 (for bTP monomer)[1] | 92.8[1] | 81.5[1] |
| P(bCmB-co-dbBT)/PEDOT | 0.94 (for dbBT monomer)[1] | 85.4[1] | 78.2[1] |
| P(bCmB-co-TF)/PEDOT | 0.70 (for TF monomer)[1] | 85.7[1] | 76.6[1] |
Table 2: Electrochemical Properties of Poly(p-phenylene vinylene) (PPV) Derivatives
| Polymer | Band Gap (Eg) (eV) | HOMO Level (eV) | LUMO Level (eV) |
| P1 | 3.06 | -5.79 | -2.73 |
| P2 | 2.98 | -5.58 | -2.59 |
| P3 | 3.01 | -5.42 | -2.41 |
| P4 | 2.79 | -5.39 | -2.41 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of polymers. The following sections provide methodologies for the key experiments cited in this guide.
Synthesis of 1,4-Bis((9H-carbazol-9-yl)methyl)benzene (bCmB)
This protocol describes the synthesis of the monomer bCmB from this compound and carbazole (B46965).[1]
Materials:
-
Carbazole
-
This compound
-
Potassium tert-butoxide
-
Dimethyl formamide (B127407) (DMF)
Procedure:
-
A mixture of carbazole (5.35 g, 32 mmol), this compound (3.96 g, 15 mmol), and 20 mL of DMF is added to a 100 mL two-necked glass reactor.
-
The solution is cooled to 0 °C.
-
Potassium tert-butoxide (4.26 g, 38 mmol) is added to the solution.
-
The mixture is then refluxed for 24 hours.
-
After cooling, the DMF solvent is evaporated under reduced pressure.
-
The remaining mixture is extracted with a 200 mL H₂O/200 mL CH₂Cl₂ mixture.
Electropolymerization
This protocol outlines the electrochemical synthesis of carbazole-containing polymers on an ITO substrate.[1]
Materials:
-
bCmB monomer
-
Bithiophene derivatives (bTP, dbBT, TF)
-
0.2 M Lithium perchlorate (B79767) (LiClO₄) in acetonitrile/dichloromethane (ACN/DCM, 1:1 by volume)
-
Indium tin oxide (ITO) coated glass substrate (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgNO₃ (reference electrode)
Procedure:
-
The electrochemical cell is set up with the ITO glass as the working electrode, a platinum wire as the counter electrode, and an Ag/AgNO₃ electrode as the reference electrode.
-
The electrolyte solution containing the monomer(s) (e.g., 2 mM bCmB) and 0.2 M LiClO₄ is prepared.
-
Electropolymerization is carried out by potentiodynamic cycling (e.g., 10 cycles) in a specific potential range.
-
The current densities of the redox peaks are monitored, which should increase with the number of cycles, indicating polymer growth on the ITO substrate.
Electrochemical Characterization
This protocol describes the electrochemical characterization of the synthesized polymer films using cyclic voltammetry.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (as described in the electropolymerization section)
Procedure:
-
The polymer-coated ITO glass is used as the working electrode in a monomer-free electrolyte solution (e.g., 0.2 M LiClO₄ in ACN/DCM).
-
Cyclic voltammograms are recorded at a specific scan rate (e.g., 100 mV/s) within a defined potential window.
-
The onset oxidation potentials are determined from the cyclic voltammograms.
-
For long-term stability tests, the polymer films are subjected to continuous cyclic voltammetry for a large number of cycles (e.g., 1000 cycles), and the retention of electrochemical activity is calculated.
Visualizing the Workflow
Diagrams illustrating the experimental workflows can clarify the relationships between different stages of the research process.
Caption: Experimental workflow for synthesis and electrochemical characterization.
Caption: Logical relationship in electrochemical characterization.
References
The Pivotal Role of Linker Length in Defining Coordination Polymer Properties: A Comparative Guide
The rational design of coordination polymers (CPs) with tailored functionalities hinges on a deep understanding of how their constituent parts—metal nodes and organic linkers—dictate their final properties. Among the various structural parameters, the length of the organic linker has emerged as a critical determinant of the resulting material's porosity, stability, catalytic prowess, and ability to interact with guest molecules. This guide provides a comprehensive comparison of how varying linker length impacts the key characteristics of CPs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The modular nature of coordination polymers, often referred to as metal-organic frameworks (MOFs), allows for systematic tuning of their properties by modifying the organic linker. Extending the length of a linker, typically by introducing moieties like phenylene or methylene (B1212753) units, directly influences the framework's architecture and, consequently, its functional attributes.
Impact on Porosity and Surface Area
One of the most direct consequences of elongating the linker is the expansion of the porous network. In a series of isoreticular metal-organic frameworks (IRMOFs), where the underlying topology is maintained, increasing the linker length leads to a systematic increase in pore size and a corresponding decrease in the framework's density.[1] This expansion, however, does not always translate to a linear increase in accessible surface area for gas adsorption.
| Linker Moiety | Linker Length (Å) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| 1,4-Benzenedicarboxylate (BDC) | 6.8 | 2900 | 1.04 | [1] |
| 4,4'-Biphenyldicarboxylate (BPDC) | 11.2 | 4500 | 1.76 | [1] |
| 4,4''-Terphenyldicarboxylate (TPDC) | 15.6 | 5200 | 2.45 | [1] |
Note: The data presented is representative and can vary based on the specific metal node and synthesis conditions.
The increase in pore volume with longer linkers is a consistent trend. However, the BET surface area can be affected by factors such as interpenetration of multiple frameworks, which can occur more readily with longer, more flexible linkers and can lead to a reduction in the accessible surface area.
Influence on Thermal and Mechanical Stability
The thermal stability of coordination polymers is a crucial parameter for their practical applications. Thermogravimetric analysis (TGA) is commonly employed to determine the decomposition temperature of these materials. While the intrinsic stability of the metal-linker coordination bond is paramount, the overall framework stability can be influenced by the linker's length and rigidity.
| Coordination Polymer Series | Linker Variation | Decomposition Temperature (°C) | Key Observation | Reference |
| Isoreticular MOF Series | Increasing number of phenylene units | 400 - 450 | Longer linkers can lead to a slight decrease in thermal stability due to increased framework flexibility. | [2] |
| MUV-12 Analogues | Substituted tricarboxylic linkers | 430 - 490 | Functionalization of the central ring of the linker influences decomposition temperature. | [3] |
Longer linkers can introduce greater flexibility into the framework, which may lead to lower thermal stability. Conversely, rigid linkers, regardless of their length, tend to produce more robust frameworks. The incorporation of bulky side groups on the linker can also enhance stability by preventing framework collapse upon removal of guest solvent molecules.
Effect on Catalytic Activity
The catalytic performance of coordination polymers is intimately linked to the accessibility of active metal sites and the diffusion of reactants and products within the porous network. Altering the linker length can modulate both of these factors.
| Catalytic Reaction | Linker System | Key Finding | Reference |
| Cyanosilylation of Benzaldehydes | Dicarboxylate linkers in Zn(II) CPs | The catalytic activity is highly dependent on the overall structure, which is influenced by the linker. | [4] |
| Knoevenagel Condensation | Pyridine-dicarboxylic acid linkers | The accessibility of catalytic sites is controlled by the linker, impacting reaction yields. | [5] |
Longer linkers can create larger pores, facilitating the diffusion of bulky substrates and products, which can enhance catalytic turnover frequencies. However, an excessively long and flexible linker might lead to the obstruction of active sites, thereby reducing catalytic efficiency. The optimal linker length for a specific catalytic application is therefore a trade-off between maximizing pore accessibility and maintaining the structural integrity and accessibility of the catalytic centers.
Role in Guest Binding Affinity
The ability of coordination polymers to selectively bind and recognize guest molecules is fundamental to their application in separations, sensing, and drug delivery. The size, shape, and flexibility of the pores, all of which are influenced by linker length, play a crucial role in determining guest-host interactions.
A study on photoswitchable molecular glue for DNA demonstrated that a small difference in the methylene linker length significantly affects the binding affinity and photoswitching ability.[6] This highlights the delicate balance between enthalpic gains from host-guest interactions and the entropic penalty associated with confining the guest molecule within the pore, which is directly influenced by the linker's dimensions. Generally, a good size match between the host pore and the guest molecule leads to the strongest binding affinity.
Experimental Protocols
Synthesis of Coordination Polymers with Variable Length Linkers
Objective: To synthesize a series of coordination polymers with isoreticular structures but varying linker lengths.
Materials:
-
Metal salt precursor (e.g., Zinc nitrate (B79036) hexahydrate)
-
A series of dicarboxylic acid linkers of varying lengths (e.g., terephthalic acid, 4,4'-biphenyldicarboxylic acid, 4,4''-terphenyldicarboxylic acid)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
In separate vials, dissolve the metal salt and each of the dicarboxylic acid linkers in DMF.
-
Combine the metal salt solution with each of the linker solutions in a molar ratio of 1:1.
-
Seal the vials and heat them in an oven at a specific temperature (e.g., 100 °C) for a set period (e.g., 24 hours).
-
After cooling to room temperature, crystals of the coordination polymers should form.
-
Collect the crystals by filtration, wash them with fresh DMF, and then with a more volatile solvent like chloroform.
-
Activate the samples by heating under vacuum to remove the solvent molecules from the pores.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
Objective: To determine the specific surface area and pore size distribution of the synthesized coordination polymers.[7][8]
Instrument: Gas sorption analyzer.
Procedure:
-
Degas a known mass of the activated coordination polymer sample under vacuum at an elevated temperature (e.g., 150 °C) to remove any adsorbed impurities.
-
Cool the sample to liquid nitrogen temperature (77 K).
-
Introduce nitrogen gas into the sample tube in a stepwise manner, measuring the amount of gas adsorbed at each pressure point.
-
The data is plotted as an adsorption isotherm (amount of gas adsorbed vs. relative pressure).
-
The BET equation is applied to the linear portion of the isotherm (typically in the relative pressure range of 0.05 to 0.3) to calculate the specific surface area.[9]
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the coordination polymers.[10][11]
Instrument: Thermogravimetric analyzer.
Procedure:
-
Place a small, known mass of the activated coordination polymer sample into a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The instrument continuously measures the mass of the sample as a function of temperature.
-
The resulting TGA curve shows the temperature at which significant weight loss occurs, indicating the decomposition of the material.
Catalytic Activity Evaluation (Example: Knoevenagel Condensation)
Objective: To assess the catalytic performance of the coordination polymers.[12]
Reaction: Benzaldehyde + Malononitrile → 2-Benzylidenemalononitrile
Procedure:
-
In a reaction vessel, add the coordination polymer catalyst, benzaldehyde, malononitrile, and a suitable solvent (e.g., ethanol).
-
Stir the reaction mixture at a specific temperature for a set period.
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Calculate the conversion of the reactant and the yield of the product to determine the catalytic activity.
-
After the reaction, the catalyst can be recovered by filtration, washed, dried, and reused to test its recyclability.
Visualization of Structure-Property Relationships
The following diagram illustrates the logical relationship between increasing linker length and its effect on the key properties of coordination polymers.
Caption: Relationship between linker length and coordination polymer properties.
References
- 1. Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically crosslinked isoreticular metal–organic frameworks - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC40635K [pubs.rsc.org]
- 3. Isoreticular Expansion and Linker-Enabled Control of Interpenetration in Titanium–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iitk.ac.in [iitk.ac.in]
- 7. rjleegroup.com [rjleegroup.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BET theory - Wikipedia [en.wikipedia.org]
- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. eng.uc.edu [eng.uc.edu]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Porous Organic Cages Synthesized from Diverse Building Blocks
A deep dive into the synthesis, properties, and performance of porous organic cages (POCs) derived from imine, boronate ester, and carbon-carbon bonded building blocks, offering researchers and drug development professionals a comprehensive guide to selecting the optimal molecular container for their applications.
Porous organic cages, a unique class of molecular materials, are characterized by their discrete, soluble nature and intrinsic porosity. Unlike extended framework materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), POCs are synthesized as distinct molecules that then pack in the solid state to create porous structures. This molecular nature allows for their solution processability, a significant advantage for various applications, including gas storage, separations, and drug delivery. The properties and performance of POCs are intrinsically linked to the chemical bonds that form the cage structure and the nature of the building blocks used in their synthesis. This guide provides a comparative analysis of three prominent classes of POCs: imine-linked, boronate ester-based, and carbon-carbon (C-C) bonded cages, focusing on their synthesis, porosity, and gas uptake capabilities.
Performance Comparison at a Glance
The following table summarizes the key performance metrics of representative porous organic cages from each class, offering a quantitative comparison of their porosity and gas storage capabilities.
| Porous Organic Cage | Linkage Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (cm³/g at STP) | H₂ Uptake (cm³/g at STP) |
| CC3-R | Imine | 436 | 0.21 | 39 | 2 |
| BEC-1 | Boronate Ester | 2534 | 1.25 | Not Reported | Not Reported |
| TC | C-C Bond | 653 | Not Reported | 45 | Not Reported |
STP: Standard Temperature and Pressure (273 K, 1 bar)
Synthesis and Structural Diversity
The choice of building blocks and the type of covalent bond used in the synthesis of porous organic cages fundamentally dictate their final structure, stability, and functional properties. Dynamic covalent chemistry, which involves the formation of reversible bonds, is a common and efficient strategy for the high-yield synthesis of well-defined cage structures.[1] In contrast, the formation of irreversible C-C bonds offers enhanced stability.
A general workflow for the synthesis of porous organic cages is depicted below. The process typically involves the reaction of complementary building blocks in a suitable solvent, often under conditions that allow for thermodynamic control over the product formation, leading to the self-assembly of the desired cage structure.
Caption: A schematic overview of the typical experimental workflow for the synthesis of porous organic cages.
Imine-Linked Porous Organic Cages: The Case of CC3-R
Imine-based POCs are among the most studied due to the reversible nature of the imine bond formation, which often leads to high yields of crystalline products.[2] A prominent example is CC3-R , synthesized from the condensation of 1,3,5-triformylbenzene and (1R,2R)-(-)-1,2-diaminocyclohexane.[2] The crystalline form, CC3α, exhibits a diamondoid pore network.[3]
Boronate Ester-Based Porous Organic Cages: The Water-Stable BEC-1
Boronate ester linkages, formed by the condensation of boronic acids and diols, offer another versatile route to POCs.[4] BEC-1 (also reported as cage 6a) is a notable example, synthesized from a hexahydroxy tribenzotriquinacene and a phenylene diboronic acid with ortho-tert-butyl substituents.[4][5] This cage exhibits exceptional stability, even in the presence of water, a significant advantage for many applications.[4] Its high surface area is a result of its cuboctahedral geometry and efficient packing in the solid state.[5]
C-C Bonded Porous Organic Cages: The Robust Triptycene-Based TC
Porous organic cages constructed with irreversible carbon-carbon bonds offer superior chemical and thermal stability.[1] A representative of this class is the triptycene-based cage (TC) , synthesized via a copper-mediated Eglinton-Glaser oxidative coupling reaction.[6] The rigid and three-dimensional nature of the triptycene (B166850) building blocks contributes to the formation of a porous structure.[6]
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and further development of porous organic cages. Below are the protocols for the synthesis and characterization of the discussed POCs.
Synthesis Protocols
Synthesis of Imine-Linked Cage (CC3-R): [2]
-
A solution of (1R,2R)-(-)-1,2-diaminocyclohexane in dichloromethane (B109758) (DCM) is carefully layered onto a suspension of 1,3,5-triformylbenzene in DCM.
-
The reaction mixture is left undisturbed at room temperature for several days to allow for the slow formation of crystalline CC3-R.
-
The resulting crystals are collected by filtration, washed with fresh DCM, and dried under vacuum.
Synthesis of Boronate Ester-Based Cage (BEC-1): [4]
-
A hexahydroxy tribenzotriquinacene derivative and a substituted phenylene diboronic acid are dissolved in a suitable organic solvent.
-
The reaction is typically carried out in the presence of a dehydrating agent to drive the boronate ester formation.
-
The product precipitates from the solution and is isolated by filtration, followed by washing and drying.
Synthesis of C-C Bonded Triptycene Cage (TC): [6]
-
The synthesis involves a copper-mediated Eglinton-Glaser oxidative coupling of a triptycene-based precursor containing terminal alkyne groups.
-
The reaction is typically carried out in a suitable solvent with a copper catalyst and an oxidizing agent.
-
The product is isolated and purified using chromatographic techniques.
Characterization Protocols
Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
A sample of the porous organic cage is degassed under vacuum at an elevated temperature to remove any guest molecules from the pores. For CC3-R, degassing is typically performed at 90°C for 6 hours.[7]
-
The nitrogen adsorption isotherm is measured at 77 K using a volumetric gas adsorption analyzer.
-
The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.
Gas Sorption Measurements (CO₂ and H₂):
-
The activated sample is placed in the analysis port of a volumetric gas adsorption analyzer.
-
The adsorption isotherms for CO₂ and H₂ are typically measured at standard temperature and pressure (273 K and 1 bar) or other relevant conditions. For CC3-R, CO₂ and H₂ adsorption isotherms were collected from 0-1 bar at 25, 35, and 55 °C.[7]
-
The amount of gas adsorbed is recorded at various pressures to generate the adsorption isotherm, from which the uptake capacity at a specific pressure is determined.
Conclusion
The choice of building blocks and the nature of the covalent linkages are paramount in dictating the properties of porous organic cages. Imine-linked cages like CC3-R offer a balance of straightforward synthesis and moderate porosity. Boronate ester cages, exemplified by BEC-1, can achieve exceptionally high surface areas and can be designed for enhanced stability. C-C bonded cages, such as the triptycene-based TC, provide superior robustness, which is critical for applications in harsh environments. This comparative guide provides a foundational understanding for researchers to navigate the diverse landscape of porous organic cages and select the most suitable material for their specific needs in fields ranging from materials science to drug development. Further exploration into the functionalization of these cages will undoubtedly lead to even more sophisticated and targeted applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. osti.gov [osti.gov]
- 3. A Perspective on the Synthesis, Purification, and Characterization of Porous Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Water-Stable Boronate Ester Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and structure of a triptycene-based nanosized molecular cage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
Safety Operating Guide
Proper Disposal of 1,4-Bis(bromomethyl)benzene: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,4-Bis(bromomethyl)benzene is critical for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on how to properly manage this chemical waste, from initial handling to final disposal.
Immediate Safety and Handling
Before handling this compound, it is imperative to be aware of its hazards. This substance is classified as corrosive and can cause severe skin burns and serious eye damage.[1] It may also cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before use.
Essential Personal Protective Equipment (PPE) includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Skin Protection: Wear chemical-impermeable gloves and protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust or fumes.[4][5]
In case of a spill, immediately evacuate unnecessary personnel.[1] For cleanup, wear appropriate PPE, sweep the solid material into a suitable container for disposal, and minimize dust generation.[1][2]
Waste Characterization and Segregation
Proper segregation is the most critical step in the disposal process. This compound is a halogenated organic compound because it contains bromine atoms.[6]
-
Action: Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) in a designated Halogenated Organic Waste container.[6][7]
-
Crucial Do Nots:
-
Do NOT mix halogenated waste with non-halogenated organic waste.[6][8][9] Mixing these waste streams leads to the entire volume being treated as halogenated waste, which is more difficult and costly to dispose of.[9][10]
-
Do NOT mix with other waste categories such as acids, bases, or aqueous wastes.[6][10]
-
Leave the chemical in its original container if possible for disposal.[8]
-
Containerization and Labeling
All waste must be collected in appropriate, clearly labeled containers.
-
Container Requirements: Use only approved, leak-proof containers with securely tightened screw-top caps.[7][9] The container must be in good condition and compatible with the chemical.[7]
-
Labeling:
On-Site Storage
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Store containers in a cool, dry, and well-ventilated area.[4]
-
Ensure the container is kept closed except when actively adding waste.[7][10]
-
Store away from incompatible materials.[4]
-
Utilize secondary containment to prevent spills.[10]
Disposal Methodology
The standard and required disposal method for halogenated organic waste is high-temperature incineration.
-
Primary Disposal Route: The recommended method is disposal at an authorized or licensed hazardous waste treatment facility.[3][4][11] This typically involves an incinerator equipped with an afterburner and a flue gas scrubber to handle the hydrogen bromide generated during combustion.[1]
-
Vendor Services: Engage a licensed hazardous waste disposal company for the collection, transport, and final treatment of the waste.[11] Waste material must be disposed of in accordance with all national and local regulations.[8]
Summary of Hazard and Disposal Information
The following table summarizes key data for this compound relevant to its safe disposal.
| Parameter | Data | Source Citation |
| Chemical Name | This compound | [1] |
| Synonyms | alpha,alpha'-Dibromo-p-xylene; p-Xylylene dibromide | [1] |
| CAS Number | 623-24-5 | [1] |
| Hazard Classifications | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3) | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage, H335: May cause respiratory irritation. | [1] |
| Waste Category | Halogenated Organic Waste | [6][9] |
| Recommended Disposal | Incineration at a licensed facility with appropriate scrubbers. | [1] |
| Disposal Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. | [3][4][8] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound(623-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. angenechemical.com [angenechemical.com]
Essential Safety and Logistical Information for Handling 1,4-Bis(bromomethyl)benzene
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1,4-Bis(bromomethyl)benzene (CAS No. 623-24-5), a chemical that requires stringent safety measures due to its hazardous properties. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2] It is also harmful if swallowed.[2][3] The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[4]
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B[1][2] | Danger | H314: Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1[1][2] | Danger | H318: Causes serious eye damage[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation)[1] | Danger | H335: May cause respiratory irritation[1] |
| Acute Toxicity (Oral) | Category 4[2][3] | Warning | H302: Harmful if swallowed[2][3] |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment is mandatory.
Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area.[1][2] Local exhaust ventilation is crucial to keep exposure below occupational exposure limits.[5]
-
Safety Stations: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1]
Personal Protective Equipment:
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Chemical goggles or safety glasses with a face shield.[1][6] | Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6] |
| Skin | Protective gloves (chemical-impermeable).[1][3] | Inspect gloves before use and use proper glove removal technique to avoid skin contact.[6] Dispose of contaminated gloves after use.[6] |
| Wear suitable protective clothing.[1][2] | Flame-retardant antistatic protective clothing is recommended. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[2] | |
| Safety shoes.[1] | Foot protection is required as per 29 CFR 1910.136.[1] | |
| Respiratory | Respiratory protection is necessary in case of inadequate ventilation.[1] | A self-contained breathing apparatus (SCBA) should be worn during firefighting.[4][7] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety.
Experimental Protocol: Safe Handling Workflow
-
Preparation:
-
Handling:
-
Post-Handling:
Spill Management Protocol
-
Immediate Actions:
-
Containment and Cleanup:
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[1][6] Seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[8] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[1] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1][6] Never give anything by mouth to an unconscious person.[1][6] Seek immediate medical attention.[1] |
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[2]
-
The substance is moisture-sensitive; store under an inert gas.[1]
-
Store locked up and away from incompatible materials such as alcohols, amines, bases, and oxidizing agents.[1][4]
Disposal:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[6]
-
Contaminated packaging should be disposed of as unused product.[6]
-
Consult state and local waste management authorities for proper disposal methods, which may include burial in an authorized landfill.[2]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. This compound(623-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. leap.epa.ie [leap.epa.ie]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
